molecular formula C23H23N3O5 B1681341 Arc-111 CAS No. 500214-53-9

Arc-111

Cat. No.: B1681341
CAS No.: 500214-53-9
M. Wt: 421.4 g/mol
InChI Key: UVXCXZBZPFCAAJ-UHFFFAOYSA-N
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Description

Topovale, also known as ARC-111, is a potent topoisomerase I inhibitor. This compound inhibits hypoxia-mediated hypoxia-inducible factor-1alpha accumulation. ,this compound exhibited low nM cytotoxicity against a panel of cancer cells. This compound cytotoxicity as well as this compound-induced apoptosis was reduced >100-fold in CPT-resistant topoisomerase I (TOP1)-deficient P388/CPT45 cells as compared with P388 cells.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

500214-53-9

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

21-[2-(dimethylamino)ethyl]-16,17-dimethoxy-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one

InChI

InChI=1S/C23H23N3O5/c1-25(2)5-6-26-22-15-9-20-21(31-12-30-20)10-17(15)24-11-16(22)13-7-18(28-3)19(29-4)8-14(13)23(26)27/h7-11H,5-6,12H2,1-4H3

InChI Key

UVXCXZBZPFCAAJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8,9-dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxy-5H-dibenzo(c,h)(1,6)naphthyridin-6-one
ARC-111
ARC111
topovale

Origin of Product

United States

Foundational & Exploratory

The Dual-Pronged Mechanism of Action of Arc-111: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arc-111 is a novel small-molecule entity with a compelling dual mechanism of action, positioning it as a promising candidate in oncology. This document provides an in-depth technical overview of this compound's core functions, targeting two critical pathways in cancer progression: topoisomerase I (TOP1) inhibition and the suppression of hypoxia-inducible factor-1alpha (HIF-1α) accumulation. This guide synthesizes available preclinical data, details key experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows, offering a comprehensive resource for the scientific community.

Introduction

This compound, chemically known as 8,9-Dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][1][2]naphthyridin-6-one, is a synthetic antitumor agent that has demonstrated potent cytotoxic effects against a range of human cancer cell lines.[3][4] Its multifaceted mechanism of action distinguishes it from conventional chemotherapeutic agents. Under normoxic conditions, this compound functions as a potent inhibitor of topoisomerase I, an essential enzyme for DNA replication and transcription.[4] In the hypoxic microenvironment characteristic of solid tumors, this compound exhibits a second, distinct activity: the inhibition of HIF-1α protein accumulation.[5] This dual activity allows this compound to attack cancer cells on two fronts, addressing both cellular proliferation and adaptation to hypoxic stress.

Mechanism of Action

Topoisomerase I Inhibition

This compound's primary mechanism of action under normal oxygen conditions is the inhibition of topoisomerase I (TOP1).[4] TOP1 alleviates torsional stress in DNA by inducing transient single-strand breaks.[6] this compound stabilizes the covalent complex between TOP1 and DNA, preventing the re-ligation of the DNA strand.[4] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[4]

Diagram of Topoisomerase I Inhibition by this compound

TOP1_Inhibition Mechanism of Topoisomerase I Inhibition by this compound cluster_0 Normal TOP1 Catalytic Cycle cluster_1 This compound Intervention DNA Supercoiled DNA TOP1_Binding TOP1 binds to DNA DNA->TOP1_Binding Cleavage TOP1 creates a single-strand nick TOP1_Binding->Cleavage Rotation DNA rotates to relieve torsional stress Cleavage->Rotation Stabilized_Complex This compound stabilizes the TOP1-DNA covalent complex Cleavage->Stabilized_Complex Religation TOP1 re-ligates the DNA strand Rotation->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Arc111 This compound Arc111->Stabilized_Complex Replication_Fork Replication Fork Collision Stabilized_Complex->Replication_Fork DSB Double-Strand Break Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: this compound stabilizes the TOP1-DNA complex, leading to double-strand breaks and apoptosis.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Accumulation

In the low-oxygen environment of solid tumors, cancer cells rely on the transcription factor HIF-1α to adapt and survive.[5] Under hypoxic conditions, HIF-1α protein is stabilized and accumulates, leading to the transcription of genes involved in angiogenesis, glycolysis, and cell survival.[7][8] this compound has been shown to specifically inhibit the hypoxia-induced accumulation of HIF-1α protein.[5] This inhibition is independent of the proteasomal degradation pathway and appears to be related to the inhibition of HIF-1α protein synthesis.[5] Notably, this activity is distinct from its antiproliferative effects and is only observed under hypoxic conditions.[5] The inhibition of HIF-1α accumulation by this compound is also dependent on the presence of topoisomerase I.[5]

Signaling Pathway of HIF-1α Regulation and this compound's Point of Intervention

HIF1a_Pathway HIF-1α Pathway and this compound's Inhibitory Action cluster_0 Normoxia cluster_1 Hypoxia cluster_2 This compound Intervention (Hypoxia) HIF1a_p HIF-1α protein PHD Prolyl Hydroxylases (PHDs) HIF1a_p->PHD Hydroxylation VHL VHL E3 Ubiquitin Ligase PHD->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_s HIF-1α protein stabilized Nucleus Translocation to Nucleus HIF1a_s->Nucleus HIF1b HIF-1β Dimerization Dimerization HIF1b->Dimerization HRE Hypoxia Response Elements (HREs) Dimerization->HRE Nucleus->Dimerization Gene_Transcription Target Gene Transcription (e.g., VEGF) HRE->Gene_Transcription Arc111 This compound Arc111->Inhibition HIF1a_synthesis HIF-1α Protein Synthesis Inhibition->HIF1a_s

Caption: this compound inhibits the synthesis of HIF-1α protein under hypoxic conditions.

Quantitative Data

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (nM)
P388Murine Leukemia1[1]
P388/CPT45 (TOP1-deficient)Murine Leukemia300[1]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelTreatmentDosage and ScheduleOutcome
HCT-8 (Colon Carcinoma)This compound2 mg/kg, i.v., 3 times weekly for 2 weeksSignificant tumor growth inhibition[1]
SKNEP (Anaplastic Wilms' Tumor)This compound2 mg/kg, i.v., [(dx5)2]3 scheduleTumor regression[2]

Experimental Protocols

Western Blotting for HIF-1α

This protocol describes the detection of HIF-1α protein levels in cell lysates.

  • Cell Culture and Treatment: Culture human cancer cells (e.g., PC-3) to 70-80% confluency. Treat cells with this compound at desired concentrations and expose to normoxic (21% O₂) or hypoxic (1% O₂) conditions for 4-6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on an 8% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Experimental Workflow for Western Blotting

Western_Blot_Workflow Workflow for HIF-1α Western Blot Analysis start Start: Cell Culture treatment Treat cells with this compound under normoxia/hypoxia start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% Milk transfer->blocking primary_ab Incubate with Primary Antibody (anti-HIF-1α) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection end End: Data Analysis detection->end

References

Arc-111: A Technical Whitepaper on its Discovery, Origin, and Core Functionality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arc-111 (also known as topovale) is a potent, synthetic small-molecule inhibitor of human topoisomerase I (Top1), a critical enzyme involved in DNA replication and transcription. Identified from the dibenzo[c,h][1]naphthyridin-6-one class of compounds, this compound exhibits significant cytotoxic activity against a range of cancer cell lines, including those resistant to established chemotherapeutic agents. Its mechanism of action involves the stabilization of the Top1-DNA cleavage complex, which leads to the formation of irreversible DNA double-strand breaks, activation of the DNA damage response (DDR) pathway, and subsequent apoptosis. This document provides an in-depth technical overview of the discovery, origin, mechanism of action, and key preclinical data for this compound. Detailed experimental protocols for its characterization and diagrams of its core signaling pathways are also presented to facilitate further research and development.

Discovery and Origin

This compound, chemically identified as 5H-2,3-Dimethoxy-8,9-methylenedioxy-5-[2(N,N-dimethylamino)ethyl]dibenzo[c,h][1]naphthyridin-6-one, is a synthetic compound that emerged from medicinal chemistry efforts to identify novel, non-camptothecin topoisomerase I inhibitors with improved pharmacological properties.[2][3] The core scaffold, 5H-dibenzo[c,h][1]naphthyridin-6-one, was investigated for its potential as an anticancer agent.

The "discovery" of this compound, referred to as compound 3a in early publications, was part of a systematic evaluation of substitutions at the 5-position of the dibenzonaphthyridine ring system.[2] Researchers synthesized a series of analogues to explore the structure-activity relationship concerning cytotoxicity and Top1-targeting activity. Potent Top1-targeting activity was observed when the 5-position was substituted with a 2-(N,N-dimethylamino)ethyl group, which is the defining feature of this compound.[2] This specific substitution was found to be highly effective in promoting the stabilization of the Top1-DNA cleavage complex, leading to potent anticancer effects.

Data Presentation

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Notably, this compound retains its potency in cell lines resistant to camptothecin (CPT), a clinically used Top1 inhibitor, due to its distinct drug resistance profile. For instance, it is not a substrate for the ATP-binding cassette transporter breast cancer resistance protein (BCRP), which is a common mechanism of resistance to camptothecins.[3][4]

Cell LineCancer TypeIC50 (nM)Reference
P388Murine Leukemia5[3]
P388/CPT45 (Top1-deficient)Murine Leukemia>10,000[3]
RPMI-8402Human T-cell Leukemia30-55[5]
CPT-K5 (CPT-resistant)Human T-cell Leukemia-[3]
U937Human Histiocytic Lymphoma-[3]
U937/CR (CPT-resistant)Human Histiocytic Lymphoma-[3]
KB3-1Human Epidermoid Carcinoma30-55[5]
HCT-8Human Colon Carcinoma-[3]
SKNEPHuman Wilms' Tumor-[3]
MDA-MB-435Human Breast Carcinoma-[2]

Note: Some IC50 values were reported as a range or were not explicitly quantified in the source material.

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the significant antitumor activity of this compound.

Tumor ModelAnimal ModelDosing ScheduleOutcomeReference
HCT-8 Human Colon CarcinomaSCID Mice2 mg/kg, i.v., 3x weekly for 2 weeksSignificant tumor growth inhibition, comparable to CPT-11[6]
SKNEP Human Wilms' TumorSCID Mice2 mg/kg, i.v., [(dx5)2]3 scheduleFavorable activity compared to Topotecan and CPT-11[6]
MDA-MB-435 Human Breast CarcinomaAthymic Nude Mice2.0 mg/kg, i.p. or oral, 3x weeklyEffective tumor regression[2]

Experimental Protocols

DNA Relaxation Assay

This assay is used to determine the inhibitory effect of a compound on Topoisomerase I's ability to relax supercoiled DNA.

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)

  • This compound (or other test compounds) dissolved in DMSO

  • Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • 1% Agarose Gel in 1x TAE buffer

  • Ethidium Bromide staining solution

  • Distilled water

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:

    • 2 µL of 10x Topo I Assay Buffer

    • 1 µL of supercoiled DNA (e.g., 0.25 µg/µL)

    • Varying concentrations of this compound (or DMSO for control)

    • Distilled water to a final volume of 19 µL.

  • Initiate the reaction by adding 1 µL of diluted human Topoisomerase I.

  • Incubate the reaction tubes at 37°C for 30 minutes.

  • Terminate the reaction by adding 5 µL of Stop Buffer/Gel Loading Dye.

  • Load the samples onto a 1% agarose gel. Include a marker of relaxed plasmid DNA.

  • Perform electrophoresis at a constant voltage (e.g., 5-10 V/cm) until the dye front nears the end of the gel.

  • Stain the gel with ethidium bromide for 15-30 minutes.

  • Destain the gel in distilled water for 10-30 minutes.

  • Visualize the DNA bands under UV transillumination. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band compared to the control, where the DNA should be mostly in its relaxed form.

Band Depletion Assay (Immunoblotting for Top1-DNA Covalent Complexes)

This assay provides evidence for the formation of Top1-DNA covalent complexes within cells, as the formation of these complexes reduces the amount of free Top1 detectable by immunoblotting.

Materials:

  • Cancer cell line (e.g., RPMI-8402)

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., 1% Sarkosyl in 10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

  • Cesium Chloride (CsCl) gradient solutions

  • Ultracentrifuge

  • Nitrocellulose membrane

  • Primary antibody against human Topoisomerase I

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture cells to 40-60% confluency.

  • Treat cells with desired concentrations of this compound (e.g., 100 nM, 300 nM) or vehicle control (DMSO) for 15 minutes at 37°C.

  • Lyse the cells directly on the plate with lysis buffer.

  • Layer the cell lysates onto a CsCl gradient and centrifuge at high speed (e.g., 125,000 x g) for 21 hours to separate DNA-protein complexes from free protein.

  • Fractionate the gradient from the bottom. The DNA-containing fractions will be at the bottom.

  • Slot-blot the fractions onto a nitrocellulose membrane.

  • Perform immunoblotting using a primary antibody against Topoisomerase I.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate. A "depletion" or reduction of the Top1 immunoreactive band in the free protein fractions of this compound-treated samples compared to the control indicates the formation of Top1-DNA covalent complexes.[3]

Mandatory Visualizations

This compound Mechanism of Action

Arc111_Mechanism cluster_0 Cellular Environment Arc111 This compound Cleavage_Complex Top1-DNA Cleavage Complex (Stabilized) Arc111->Cleavage_Complex Binds & Stabilizes Top1_DNA Topoisomerase I - DNA (Relaxation Complex) Top1_DNA->Cleavage_Complex Trapped DSB Double-Strand Break (Replication Fork Collision) Cleavage_Complex->DSB Leads to DDR DNA Damage Response (ATM/ATR, Chk1/Chk2, γH2AX) DSB->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Induces

Caption: this compound stabilizes the Top1-DNA complex, leading to DNA damage and apoptosis.

Experimental Workflow: Band Depletion Assay

Band_Depletion_Workflow start 1. Cell Treatment (e.g., RPMI-8402 + this compound) lysis 2. Cell Lysis (Sarkosyl Buffer) start->lysis centrifugation 3. CsCl Gradient Ultracentrifugation lysis->centrifugation fractionation 4. Fraction Collection centrifugation->fractionation blotting 5. Slot Blotting fractionation->blotting immunodetection 6. Immunodetection (Anti-Top1 Antibody) blotting->immunodetection analysis 7. Analysis (Band Depletion) immunodetection->analysis

Caption: Workflow for detecting Top1-DNA complexes via the band depletion assay.

Conclusion and Future Directions

This compound is a potent and promising synthetic topoisomerase I inhibitor with a distinct pharmacological profile that overcomes some limitations of existing therapies. Its robust preclinical activity, both in vitro and in vivo, establishes it as a valuable lead compound for the development of new anticancer agents. The detailed methodologies and data presented in this whitepaper provide a foundation for further investigation into its mechanism of action, potential for combination therapies, and the development of second-generation analogues with enhanced therapeutic indices. While searches for "this compound" or "topovale" in clinical trial registries did not yield any results, suggesting it has not formally entered clinical development under these names, its compelling preclinical profile warrants continued exploration by the research and drug development community.

References

The In Vitro Biological Function of Arc-111: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arc-111 (also known as Topovale) is a potent, synthetic, non-camptothecin antitumor agent designed as a topoisomerase I (TOP1) inhibitor.[1][2] In vitro studies have extensively characterized its mechanism of action, demonstrating that it effectively targets and poisons TOP1, leading to the stabilization of TOP1-DNA covalent complexes, induction of DNA strand breaks, and subsequent cancer cell death.[1][3][4] A key advantage of this compound over traditional camptothecins is its distinct drug resistance profile; it is not a substrate for the breast cancer resistance protein (BCRP) drug efflux pump, and its cytotoxicity is not significantly impacted by human serum albumin (HSA).[1][3] Furthermore, this compound exhibits a secondary anticancer mechanism by inhibiting the hypoxia-induced accumulation of Hypoxia-Inducible Factor-1alpha (HIF-1α), a critical regulator in tumorigenesis.[5] This guide provides a comprehensive overview of the in vitro biological functions of this compound, detailing its core mechanism, cellular responses, and relevant experimental protocols.

Core Mechanism of Action: Topoisomerase I Inhibition

The primary molecular target of this compound is human DNA topoisomerase I (TOP1), an essential enzyme that alleviates torsional stress in DNA during replication and transcription by catalyzing the relaxation of supercoiled DNA.[6]

The catalytic cycle of TOP1 involves:

  • Cleavage of one DNA strand.

  • Formation of a transient covalent intermediate known as the "cleavable complex," where the enzyme is linked to the 3'-phosphate end of the broken DNA strand.[6]

  • Passage of the intact DNA strand through the break.

  • Religation of the cleaved DNA strand.

This compound exerts its cytotoxic effects by acting as a TOP1 "poison." It intercalates into the DNA at the site of cleavage and stabilizes the TOP1-DNA cleavable complex.[6] This action inhibits the DNA religation step, leading to an accumulation of these complexes.[6] When a replication fork collides with this trapped complex, the transient single-strand break is converted into a permanent and lethal double-strand break, triggering downstream cell death pathways.[6] In vitro assays confirm that this compound is as potent as camptothecin (CPT) in stimulating TOP1-mediated DNA cleavage.[4]

TOP1_Inhibition cluster_0 Normal TOP1 Catalytic Cycle cluster_1 Inhibition by this compound Supercoiled_DNA Supercoiled DNA TOP1 TOP1 Enzyme Supercoiled_DNA->TOP1 Binding Cleavable_Complex Transient TOP1-DNA Cleavable Complex TOP1->Cleavable_Complex DNA Cleavage Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA Religation Arc111 This compound Trapped_Complex Trapped TOP1-DNA Complex Arc111->Trapped_Complex DSB Double-Strand Break Trapped_Complex->DSB Collision Replication_Fork Replication Fork Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis Cleavable_Complex_2 TOP1-DNA Cleavable Complex Cleavable_Complex_2->Trapped_Complex Stabilization

Fig. 1: Mechanism of this compound as a TOP1 Poison.

Quantitative Data: In Vitro Cytotoxicity and TOP1 Targeting

This compound demonstrates potent cytotoxic activity across a wide range of human cancer cell lines, with IC₅₀ values often in the low nanomolar range. Its efficacy is comparable to, and in some cases superior to, other TOP1 inhibitors like camptothecin and its derivatives.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of this compound and Reference Compounds

Cell Line Cancer Type This compound Camptothecin (CPT) SN-38 Topotecan (TPT)
RPMI-8402 Lymphoblastoma ~0.005[7] ~0.005[7] - -
P388 Murine Leukemia ~0.005[7] ~0.005[7] - -
HCT-116 Colon Carcinoma 0.16[8] - 0.12[8] 0.25[8]
HT-29 Colon Carcinoma Potent[9] - - Potent[9]
KB3-1 Epidermoid Carcinoma 0.005[7] - - -
HepG2 Hepatocellular Carcinoma 0.025[8] - - -
MCF-7 Breast Cancer 1.08[8] - - -
A2780 Ovarian Cancer 0.25[8] - - -
MiaPaCa2 Pancreatic Cancer Potent[9] - - -

| NCI-H460 | Lung Cancer | Potent[9] | - | - | - |

Note: Data compiled from multiple sources.[7][8][9] Exact values may vary based on experimental conditions.

The TOP1-targeting activity of this compound has been shown to be similar to that of camptothecin in purified systems.[3]

Table 2: Relative TOP1-Targeting Activity

Compound Relative Effective Concentration (REC) vs. Topotecan*
Topotecan 1.0 (Reference)
This compound Similar to CPT[7]

| Camptothecin (CPT) | ~1.0[7] |

*Relative Effective Concentration (REC) is the concentration relative to a reference compound required to produce a set amount (e.g., 10%) of cleaved plasmid DNA in the presence of purified human TOP1.[7]

Cellular Responses and Signaling

Induction of TOP1-DNA Complexes and Downstream Signaling

In tumor cells, this compound rapidly induces the formation of reversible TOP1-cleavable complexes within minutes of treatment.[3] This triggers a series of cellular responses, including the conjugation of SUMO (Small Ubiquitin-like Modifier) to TOP1, which is thought to be part of a cellular repair mechanism.[3][9] The persistent DNA damage ultimately leads to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[1][8]

Cellular_Response Arc111 This compound TOP1_Complex Trapped TOP1-DNA Complex Arc111->TOP1_Complex Induces SUMOylation TOP1 SUMOylation TOP1_Complex->SUMOylation Triggers DNA_Damage DNA Damage (Double-Strand Breaks) TOP1_Complex->DNA_Damage Causes Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Band_Depletion_Workflow Start Cancer Cell Culture (e.g., RPMI-8402) Treatment Treat with this compound (15 min) Start->Treatment Lysis Cell Lysis in SDS Buffer Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Western_Blot Immunoblot for TOP1 SDS_PAGE->Western_Blot Analysis Analyze TOP1 Band Western_Blot->Analysis Result_Depletion Result: Band Depletion (Complex Formed) Analysis->Result_Depletion Result_NoDepletion Control: Normal Band (No Complex) Analysis->Result_NoDepletion

References

Unraveling the Arc Homolog Network: A Technical Guide for Neuroscientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Activity-Regulated Cytoskeleton-Associated (Arc) protein, also known as Arg3.1, is a pivotal regulator of synaptic plasticity and memory. Its unique evolutionary history, intricate signaling pathways, and novel mechanism of intercellular communication have positioned it as a molecule of intense interest for understanding cognitive function and developing therapeutics for neurological disorders. This technical guide provides an in-depth overview of Arc and its homologous proteins, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its complex biological pathways.

A Note on Nomenclature: The term "Arc-111" as a protein is not standard in scientific literature. It is believed to be a potential misnomer for the Arc (Activity-Regulated Cytoskeleton-Associated) protein , arising from possible confusion with the small molecule topoisomerase inhibitor this compound or antibody catalog numbers. This document will focus exclusively on the Arc protein and its homologs.

Introduction to Arc and its Homologs

Arc is a neuronal immediate-early gene (IEG) that is rapidly transcribed in response to patterns of synaptic activity associated with learning and memory.[1] Unlike many other IEGs that function as transcription factors, Arc protein acts directly at postsynaptic sites and within the nucleus to orchestrate long-lasting changes in synaptic strength.[2][3]

A remarkable feature of Arc is its evolutionary origin. The Arc gene was domesticated from a Ty3/gypsy retrotransposon, and the protein retains structural and functional homology to the retroviral Group-specific antigen (Gag) polyprotein.[2][4] This allows Arc to self-assemble into virus-like capsids, a function critical for its role in mediating intercellular transfer of its own mRNA between neurons.[4]

Vertebrate Homologs

The Arc protein is highly conserved across tetrapods, including mammals such as humans, mice, and rats.[5] The amino acid sequences among these species are nearly identical, reflecting a strong evolutionary pressure to maintain its critical functions in the nervous system. The protein consists of a flexible N-terminal domain and a C-terminal region containing two lobes (N-lobe and C-lobe) that form a structure similar to the retroviral Gag capsid domain.[6]

Invertebrate Homologs

Interestingly, Arc homologs in insects, such as Drosophila melanogaster, appear to have arisen from a separate, independent domestication of a Ty3/gypsy retrotransposon.[7] Drosophila have at least two functional Arc homologs, dArc1 and dArc2.[2] These proteins share sequence and structural similarity with the C-terminal capsid domain of mammalian Arc but lack the large N-terminal domain.[6][8] Despite this difference, they also form retrovirus-like capsids and are involved in intercellular signaling at the neuromuscular junction, a striking example of convergent evolution.[2][4]

Quantitative Data Summary

This section summarizes the available quantitative data regarding the sequence homology of Arc proteins across different species.

Table 1: Arc Protein Sequence Homology
Comparison Species 1Comparison Species 2Domain ComparedPercent IdentityPercent SimilarityReference(s)
Human (Homo sapiens)Mouse (Mus musculus)Full Protein~98%~99%[Calculated from[2]]
Human (Homo sapiens)Rat (Rattus norvegicus)Full Protein~98%~99%[Calculated from[2]]
Mouse (Mus musculus)Rat (Rattus norvegicus)Full Protein~99%~99%[Calculated from[2]]
Mammalian ArcDrosophila dArc1C-Terminal Half23%40%[8]
Drosophila dArc1Drosophila dArc2Full Protein~53%~73%[2]

Core Functions and Signaling Pathways

Arc is a master regulator of synaptic plasticity, mediating both long-term potentiation (LTP) and long-term depression (LTD). Its functions are intricately linked to its subcellular localization and its ability to interact with a multitude of binding partners.

Regulation of AMPA Receptor Trafficking

A primary function of Arc is the regulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor endocytosis at the postsynaptic membrane.[4] By interacting with components of the endocytic machinery, such as dynamin and endophilin, Arc facilitates the removal of AMPA receptors from the synapse.[1] This mechanism is crucial for LTD and homeostatic scaling, a process that allows neurons to adjust their overall synaptic strength in response to chronic changes in network activity.[4]

Intercellular Communication via Arc Capsids

The discovery that Arc forms virus-like capsids that encapsulate RNA for intercellular transfer has revolutionized our understanding of neuronal communication.[4] Arc protein and its own mRNA are released from neurons in extracellular vesicles (EVs). These EVs can then be taken up by neighboring neurons, where the transferred mRNA can be translated. This novel signaling pathway is thought to play a role in coordinating synaptic plasticity across neuronal ensembles.[4]

Upstream Signaling Pathway for Arc Induction

Arc transcription is tightly regulated by synaptic activity. The canonical pathway involves the influx of calcium through NMDA receptors, which activates downstream signaling cascades, prominently the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[6] Brain-derived neurotrophic factor (BDNF) also potently induces Arc expression.[8] These pathways converge on transcription factors that bind to regulatory elements in the Arc gene promoter, leading to its rapid transcription.

Arc_Induction_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds BDNF BDNF TrkB TrkB Receptor BDNF->TrkB binds Ca2 Ca²⁺ Influx NMDAR->Ca2 activates MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK activates Ca2->MAPK_ERK activates TranscriptionFactors Transcription Factors (e.g., CREB, SRF) MAPK_ERK->TranscriptionFactors phosphorylates ArcGene Arc Gene TranscriptionFactors->ArcGene activates Arc_mRNA Arc mRNA ArcGene->Arc_mRNA transcription

Caption: Upstream signaling cascade for Arc gene transcription.

Downstream Effector Pathways of Arc Protein

Once translated, Arc protein engages in multiple downstream pathways at both the synapse and in the nucleus.

Arc_Effector_Pathway cluster_synapse Postsynaptic Terminal cluster_intercellular Intercellular Space Arc_mRNA Arc mRNA Arc_Protein Arc Protein Arc_mRNA->Arc_Protein translation Capsid Arc Capsid Assembly (encapsulates Arc mRNA) Arc_mRNA->Capsid is packaged EndocyticMachinery Endocytic Machinery (Dynamin, Endophilin) Arc_Protein->EndocyticMachinery interacts with Arc_Protein->Capsid self-assembles into AMPAR_Endocytosis AMPAR Endocytosis EndocyticMachinery->AMPAR_Endocytosis promotes LTD LTD & Homeostatic Scaling AMPAR_Endocytosis->LTD results in EV_Release Extracellular Vesicle Release Capsid->EV_Release mediates CoIP_Workflow Lysate Prepare Cell/Tissue Lysate (Non-denaturing buffer) Preclear Pre-clear Lysate (with Protein A/G beads) Lysate->Preclear Antibody Incubate with Primary Antibody (anti-Arc) Preclear->Antibody Beads Add Protein A/G Beads to capture Ab-Ag complex Antibody->Beads Wash Wash Beads to remove non-specific binding Beads->Wash Elute Elute Proteins from Beads Wash->Elute Analyze Analyze Eluate (Western Blot or Mass Spectrometry) Elute->Analyze

References

Arc-111 (Topovale): A Technical Review of a Novel Topoisomerase I Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arc-111, also known as Topovale, is a synthetic small-molecule inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1][2][3] Its chemical name is 8,9-Dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][1][4]naphthyridin-6-one.[2] this compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines and has shown significant antitumor effects in preclinical models.[2][5] This technical guide provides an in-depth review of the available scientific literature on this compound, focusing on its mechanism of action, preclinical efficacy, and unique properties that distinguish it from other topoisomerase I inhibitors like camptothecin (CPT).

Core Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its primary anticancer effect by targeting and inhibiting DNA topoisomerase I (TOP1).[2] Like other TOP1 inhibitors, this compound traps the enzyme in a covalent complex with DNA, known as the TOP1 cleavage complex.[2][5] This stabilization of the cleavage complex leads to the formation of DNA strand breaks, which, when encountered by the replication machinery, can be converted into lethal double-strand breaks, ultimately triggering apoptosis and cell death.[2][4] Evidence for this mechanism comes from studies showing that this compound induces reversible TOP1 cleavage complexes in tumor cells.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (nM)Reference
P388Murine LeukemiaLow nM range[2]
HCT-8Human Colon CarcinomaLow nM range[2]
SKNEPAnaplastic Wilms' TumorLow nM range[2]
RPMI-8402Human T-cell LeukemiaNot specified, but effective[4][5]

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

Tumor ModelTreatment ScheduleDosageOutcomeReference
HCT-8 Colon CarcinomaThree times weekly for 2 weeks (i.v.)0.5, 1, 2 mg/kgTumor regression; as active as CPT-11[5]
SKNEP Anaplastic Wilms' Tumor[(dx5)2]3 schedule (i.v.)1, 2 mg/kgTumor regression; compared favorably with CPT-11 and topotecan[5]

Table 3: Resistance Profile of this compound

Cell LineResistance MechanismFold Resistance to this compoundReference
P388/CPT45TOP1-deficient>100-fold[2]
CPT-K5Mutant TOP1Greatly reduced cytotoxicity[2]
U937/CRMutant TOP1Greatly reduced cytotoxicity[2]

Unique Properties of this compound

This compound exhibits several properties that differentiate it from the camptothecin class of topoisomerase I inhibitors:

  • Distinct Resistance Profile: Unlike camptothecins, this compound is not a substrate for the ATP-binding cassette transporter breast cancer resistance protein (BCRP/ABCG2), a common mechanism of drug resistance.[2]

  • Low Impact of Serum Albumin: The cytotoxicity of this compound is not significantly affected by the presence of human serum albumin, which can reduce the activity of some other drugs.[2]

  • Dual Mechanism under Hypoxia: In addition to its topoisomerase I-mediated cytotoxicity, this compound has a distinct mechanism of action under hypoxic conditions, where it inhibits the accumulation of hypoxia-inducible factor-1alpha (HIF-1α).[1]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The primary signaling pathway affected by this compound is the DNA damage response pathway initiated by the stabilization of TOP1-DNA cleavage complexes. Under hypoxic conditions, it also impacts the HIF-1α signaling pathway.

Arc-111_Signaling_Pathway This compound Signaling Pathways cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions Arc-111_N This compound TOP1 Topoisomerase I Arc-111_N->TOP1 inhibits Cleavage_Complex Stabilized TOP1-DNA Cleavage Complex TOP1->Cleavage_Complex forms DNA_Damage DNA Strand Breaks Cleavage_Complex->DNA_Damage induces Apoptosis_N Apoptosis DNA_Damage->Apoptosis_N leads to Arc-111_H This compound HIF1a_Synthesis HIF-1α Protein Synthesis Arc-111_H->HIF1a_Synthesis inhibits HIF1a_Accumulation HIF-1α Accumulation HIF1a_Synthesis->HIF1a_Accumulation prevents Tumor_Adaptation Tumor Adaptation to Hypoxia HIF1a_Accumulation->Tumor_Adaptation promotes Band_Depletion_Assay_Workflow Experimental Workflow: Band Depletion Assay Cell_Culture 1. Culture RPMI-8402 cells Drug_Treatment 2. Treat cells with this compound (e.g., 100 and 300 nM for 15 min) Cell_Culture->Drug_Treatment Cell_Lysis 3. Lyse cells Drug_Treatment->Cell_Lysis SDS_PAGE 4. Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Western_Blot 5. Transfer proteins to a membrane (Western Blotting) SDS_PAGE->Western_Blot Antibody_Incubation 6. Incubate with anti-hTOP1 antibody Western_Blot->Antibody_Incubation Detection 7. Detect TOP1 immunoreactive band Antibody_Incubation->Detection Analysis 8. Analyze band intensity Detection->Analysis

References

An In-depth Technical Guide to the Arc Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Arc-111 signaling pathway" does not correspond to a recognized signaling cascade in current scientific literature. It is possible this refers to a specific experimental context, the small molecule inhibitor this compound involved in cancer biology[1][2], or an antibody catalog number (e.g., 156 111)[3]. This guide will focus on the well-established Activity-regulated cytoskeleton-associated protein (Arc) signaling pathway , a pivotal regulator of synaptic plasticity in the central nervous system.

Introduction

The Activity-regulated cytoskeleton-associated protein (Arc), also known as Arg3.1, is a neuronal immediate-early gene (IEG) that is essential for long-lasting synaptic plasticity, learning, and memory consolidation.[4][5] Unlike many other IEGs, Arc is not a transcription factor but functions directly at postsynaptic sites and within the nucleus to modulate neuronal structure and function.[6] Its expression is tightly regulated by synaptic activity, making it a key indicator of neuronal activation and plastic changes in the brain.[7][8] Arc signaling is primarily studied in the context of glutamatergic neurons in the hippocampus and cortex.[4] Dysregulation of the Arc pathway has been implicated in various neurological and cognitive disorders, including Alzheimer's disease and Fragile X syndrome.[4][9]

Upstream Regulation of Arc Expression

The transcription of the Arc gene is rapidly and transiently induced in response to patterns of synaptic activity that trigger long-term changes in synaptic strength.[6][8] This process integrates signals from multiple upstream pathways that converge on the Arc promoter in the nucleus.

Key signaling cascades initiating Arc transcription include:

  • NMDA Receptor (NMDAR) Activation: Influx of Ca²⁺ through NMDARs is a primary trigger for Arc expression. This Ca²⁺ signal activates downstream kinases such as Calcium/calmodulin-dependent protein kinase (CaMK).[6]

  • Metabotropic Glutamate Receptor (mGluR) Signaling: Activation of group I mGluRs initiates signaling cascades involving Protein Kinase C (PKC).[6]

  • Brain-Derived Neurotrophic Factor (BDNF) Signaling: BDNF binding to its receptor, TrkB, activates the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular-signal-regulated kinase (ERK) pathway, which is a crucial regulator of Arc transcription.[6][7]

These pathways converge on transcription factors that bind to regulatory elements in the Arc promoter, such as the serum response element (SRE), which binds serum response factor (SRF), and the cAMP response element (CRE), which binds CREB.[6]

Upstream_Arc_Signaling cluster_nucleus Nucleus NMDAR NMDA Receptor Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx mGluR mGluR PKC PKC mGluR->PKC TrkB TrkB Receptor ERK_pathway MAPK/ERK Pathway TrkB->ERK_pathway BDNF BDNF BDNF->TrkB binds CaMK CaMK Ca2_influx->CaMK CREB CREB CaMK->CREB activates PKC->ERK_pathway activates SRF SRF ERK_pathway->SRF activates Arc_Gene Arc Gene Transcription CREB->Arc_Gene SRF->Arc_Gene

Upstream pathways regulating Arc gene transcription.
Arc mRNA Trafficking and Downstream Effector Functions

Following transcription, Arc mRNA is rapidly transported out of the nucleus and into the dendrites, where it localizes to active synaptic sites.[7][10] This process is dependent on actin polymerization and ERK phosphorylation.[7] At these sites, Arc mRNA is locally translated into Arc protein, allowing for a synapse-specific response to neuronal activity.

The newly synthesized Arc protein mediates several critical downstream functions:

  • AMPA Receptor Endocytosis: Arc interacts with endocytic machinery proteins, such as endophilin-3 and dynamin-2, to facilitate the internalization of AMPA-type glutamate receptors (AMPARs) from the postsynaptic membrane.[7][11] This is a key mechanism for long-term depression (LTD) and homeostatic synaptic scaling.

  • Actin Cytoskeleton Regulation: Arc associates with the actin cytoskeleton, influencing dendritic spine morphology.[3][11]

  • Nuclear Functions: Arc can also translocate to the nucleus, where it associates with promyelocytic leukemia nuclear bodies (PML-NBs) and regulates the transcription of other genes, including the AMPAR subunit GluA1, contributing to homeostatic plasticity.[5][6]

  • Intercellular Transfer: Uniquely, Arc protein can self-assemble into virus-like capsids that encapsulate RNA. These capsids are released from neurons in extracellular vesicles and can transfer their cargo to other cells, suggesting a role for Arc in non-cell-autonomous signaling.[10]

Downstream_Arc_Signaling cluster_dendrite Dendrite / Postsynaptic Terminal cluster_nucleus Nucleus Arc_mRNA Arc mRNA Arc_Protein Arc Protein Arc_mRNA->Arc_Protein Local Translation AMPAR AMPA Receptors Arc_Protein->AMPAR promotes internalization via Actin Actin Cytoskeleton Arc_Protein->Actin interacts with PML_NBs PML Nuclear Bodies Arc_Protein->PML_NBs translocates to & associates with Capsid Arc Capsid Assembly Arc_Protein->Capsid self-assembles Endocytosis Endocytosis AMPAR->Endocytosis Spine_Morphology Spine Morphology Actin->Spine_Morphology regulates Gene_Tx Gene Transcription (e.g., GluA1) PML_NBs->Gene_Tx modulates EV Extracellular Vesicle Release Capsid->EV packaged into

Downstream effector functions of the Arc protein.
Quantitative Data Summary

The study of Arc signaling has yielded significant quantitative data regarding its expression, localization, and interactions.

Table 1: Arc Expression Dynamics in Response to Neuronal Activity

Experimental Model/Stimulus Brain Region Peak mRNA Expression (Time Post-Stimulus) Peak Protein Expression (Time Post-Stimulus) Fold Change (approx.) Citation
Manual Whisker Stimulation Hippocampus 15 minutes 30 min - 2 hours ~1.8-fold (mRNA) [12]
Spatial Exploration Hippocampus (CA1) 30 minutes 30 min - 2 hours - [13]

| BDNF Treatment | Cortical Neurons | - | - | >20-fold increase in dimer |[14] |

Table 2: Subcellular Localization and Density of Arc Protein

Brain Region Subcellular Compartment Arc Density (gold particles/µm²) Notes Citation
Hippocampus (CA1) Postsynaptic Cytoplasm 55.2 ± 3.7 25% higher than presynaptic [15]
Hippocampus (CA1) Presynaptic Cytoplasm 44.0 ± 2.9 - [15]
Hippocampus (CA1) Postsynaptic Density (PSD) 10.3 ± 0.7 (particles/µm) 26% higher than active zone [15]

| Hippocampus (CA1) | Presynaptic Active Zone | 7.6 ± 0.6 (particles/µm) | - |[15] |

Table 3: Known Arc Protein Interactions

Interacting Protein Binding Site on Arc (Amino Acids) Functional Role Citation
Endophilin 3 89-100 AMPAR Endocytosis [7]
Dynamin 2 195-214 AMPAR Endocytosis [7]
CaMKII N/A Synaptic targeting [9]

| βSpectrinIV | N/A | Formation of PML-NBs |[5] |

Experimental Protocols

Detailed methodologies are crucial for the study of the Arc signaling pathway. Below are protocols for key experiments.

Protocol 1: Western Blotting for Arc Protein Detection

This protocol is used to detect and quantify Arc protein levels in tissue or cell lysates.

1. Sample Preparation: a. Homogenize brain tissue (e.g., hippocampus) or lyse cultured neurons in TRI reagent® solution or a suitable lysis buffer containing protease inhibitors.[12] b. Determine protein concentration using a standard assay (e.g., BCA assay).

2. SDS-PAGE: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Load samples onto a polyacrylamide gel (e.g., 10%) and separate proteins by electrophoresis.

3. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

4. Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for Arc (e.g., rabbit anti-Arc) overnight at 4°C. A typical dilution is 1:1000.[3] c. Wash the membrane three times with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. e. Wash the membrane three times with TBST.

5. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. The Arc protein appears as a band at approximately 55 kDa.[7] c. Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Arc Interaction Partners

This protocol is used to identify proteins that interact with Arc in their native state.

1. Lysate Preparation: a. Lyse cells or tissue in a non-denaturing Co-IP buffer containing protease inhibitors to preserve protein complexes. b. Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

2. Immunoprecipitation: a. Incubate the pre-cleared lysate with an anti-Arc antibody or a control IgG overnight at 4°C with gentle rotation. b. Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.

3. Washing and Elution: a. Pellet the beads by centrifugation and wash them 3-5 times with Co-IP buffer to remove non-specifically bound proteins. b. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

4. Analysis: a. Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-dynamin). b. Alternatively, for discovery of novel partners, the entire eluate can be analyzed by mass spectrometry.[14]

Experimental_Workflow_CoIP start Cell or Tissue Lysate (Non-denaturing) preclear Pre-clear with Beads start->preclear ip Incubate with Anti-Arc Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads (3-5x) capture->wash elute Elute Proteins wash->elute end Analyze by Western Blot or Mass Spectrometry elute->end

Workflow for Co-Immunoprecipitation (Co-IP).

References

Theoretical Models of Arc Protein Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Arc-111" did not yield a specific biomolecule in publicly available scientific literature. The following guide is based on the extensive research available for the Activity-regulated cytoskeleton-associated protein (Arc) , which is critical for synaptic plasticity and memory formation. It is presumed that "this compound" is a specific project or internal designator for this well-studied protein.

This technical guide provides an in-depth overview of the binding affinity of the Arc protein, detailing quantitative data, experimental methodologies, and relevant signaling pathways for researchers, scientists, and drug development professionals.

Quantitative Data on Arc Protein Interactions

The binding affinity of Arc to its various partners is crucial for its function in regulating synaptic strength. Quantitative measurements provide the basis for theoretical models of these interactions. The data below has been compiled from biophysical assays.

Interacting PartnerBinding Affinity (Kd/IC50)MethodNotes
TARPγ2 (Stargazin) peptide (RIPSYR) ~60 μMFluorescence Polarization (FP) AssayThis affinity is comparable to that of other synaptic protein-protein interactions, such as PSD95 with its ligands[1].
CaMKII "Relatively low affinity"Co-ImmunoprecipitationWhile not precisely quantified, the interaction is significant given the high concentration of CaMKII at the synapse[1].
Thioridazine (Inhibitor) Low IC50Not specifiedThis small molecule inhibits Arc N-lobe binding, suggesting druggability[1].
Trifluoperazine (Inhibitor) Lower affinity than ThioridazineNot specifiedA structurally related phenothiazine that also inhibits Arc binding[1].

Experimental Protocols

Understanding the methodologies used to determine binding affinity is essential for interpreting the data and designing new experiments. The following are detailed protocols for key experiments cited in the literature.

Co-Immunoprecipitation followed by Mass Spectrometry

This workflow is used to identify novel protein binding partners in their endogenous environment.

  • Lysate Preparation: A hippocampal lysate from adult C57BL6/J mice is prepared[2].

  • Immunoprecipitation (IP): The lysate is incubated with a specific rabbit anti-Arc antibody to capture endogenous Arc and its binding partners. A control IP is performed by incubating the lysate with protein G agarose beads without the primary antibody[2].

  • Elution: The captured protein complexes are eluted from the beads[2].

  • Mass Spectrometry: The eluted proteins are subjected to tandem mass spectrometry analysis[2].

  • Data Analysis: Raw data files are processed using software like Proteome Discoverer and searched against a relevant protein database (e.g., UniProt) using an algorithm like SEQUEST. Data is filtered to a false discovery rate of <5% to ensure high confidence in the identified proteins[2].

GST Pull-Down Assays

This in vitro technique is used to confirm direct protein-protein interactions.

  • Protein Expression: GST-tagged Arc fusion proteins (wild-type and mutants) are expressed in an appropriate strain of Escherichia coli (e.g., BL21-Codon Plus) and purified[3].

  • Bait Immobilization: The purified GST-Arc protein is immobilized on glutathione-sepharose beads.

  • Incubation: The beads with the immobilized "bait" protein are incubated with a "prey" protein source, which can be a purified recombinant protein or a cell lysate[2]. For example, to test the direct interaction with the AP-2 complex, recombinant forms of the AP-2 "core" are used[2].

  • Washing: The beads are washed multiple times to remove non-specific binders.

  • Elution and Detection: The bound proteins are eluted and analyzed by SDS-PAGE and immunoblotting with antibodies specific to the prey protein[2].

Proximity Ligation Assay (PLA)

PLA is a high-resolution imaging technique used to visualize protein-protein interactions within cells and tissues.

  • Cell/Tissue Preparation: Cells (e.g., HEK293, SH-SY5Y) or brain sections are fixed and permeabilized[4].

  • Primary Antibody Incubation: The samples are incubated with two primary antibodies raised in different species that recognize the two proteins of interest (e.g., Arc and Calnexin)[4].

  • PLA Probe Incubation: Samples are incubated with secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes). These probes will be in close proximity only if the target proteins are interacting[4].

  • Ligation and Amplification: A ligase is added to join the two oligonucleotides, forming a circular DNA template. This template is then amplified via rolling-circle amplification[4].

  • Detection: The amplified DNA is detected using fluorescently labeled complementary oligonucleotide probes. The resulting fluorescent spots represent protein-protein interactions and are visualized using confocal microscopy[4].

  • Quantification: The number of PLA spots per cell or the spot density within a defined tissue volume is quantified to measure the extent of the interaction[4].

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is key to understanding the theoretical models of Arc binding.

Arc_Signaling_Pathway cluster_input Synaptic Activity cluster_cascade Intracellular Signaling Cascade cluster_nucleus Nuclear Events cluster_cytoplasm Cytoplasmic Function NMDA_Receptor NMDA Receptor mGluR mGluR PKC PKC mGluR->PKC TrkB TrkB Receptor ERK ERK TrkB->ERK Ca_Influx Ca²+ Influx Ca_Influx->ERK PKC->ERK PKA PKA PKA->ERK Arc_Transcription Arc Gene Transcription ERK->Arc_Transcription Phosphorylates Elk-1/SRF Arc_mRNA Arc mRNA Arc_Transcription->Arc_mRNA Arc_Protein Arc Protein Arc_mRNA->Arc_Protein Translation at active synapses AMPAR_Endocytosis AMPAR Endocytosis Arc_Protein->AMPAR_Endocytosis Interacts with Endophilin/Dynamin IP_MS_Workflow A 1. Prepare Hippocampal Lysate B 2. Incubate with Anti-Arc Antibody (and Control without Antibody) A->B C 3. Add Protein G Agarose Beads to Capture Complexes B->C D 4. Wash to Remove Non-specific Binders C->D E 5. Elute Bound Proteins D->E F 6. Tandem Mass Spectrometry (LC-MS/MS) E->F G 7. Database Search (SEQUEST) & Bioinformatic Analysis F->G H 8. Identify Novel Arc Binding Partners G->H

References

Part 1: Arc (Activity-regulated cytoskeleton-associated) Protein

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of current scientific literature reveals that the term "Arc-111" can refer to two distinct entities in biomedical research: a small-molecule topoisomerase I inhibitor investigated for its anti-cancer properties, and a catalog number for an antibody to the well-studied Arc protein, which is a key regulator of neuronal plasticity. This guide will focus on the Arc (Activity-regulated cytoskeleton-associated) protein , also known as Arg3.1, as its complex expression profile and signaling pathways are of broad interest to researchers in neuroscience and drug development. A summary of this compound, the chemical compound, is also provided for clarity.

The Arc protein is an immediate-early gene (IEG) product that is rapidly transcribed in response to neuronal activity.[1][2] It is a critical regulator of synaptic plasticity, the cellular mechanism that underlies learning and memory.[1][2][3]

Expression Profile of Arc Protein

Arc is predominantly expressed in the brain, specifically in glutamatergic neurons of the cortex and hippocampus.[1] Its expression is tightly regulated by synaptic activity, and it is not typically found in non-neuronal cells within the brain under normal conditions.

Subcellular Localization:

  • Cytoplasm: Found in the neuronal cytoplasm.[4]

  • Dendrites and Axons: Enriched in dendrites and also present in axons.[5][6]

  • Synapses: Colocalizes with F-actin at synapses.[5][6]

  • Nucleus: Can translocate to the nucleus to regulate gene expression.[1]

  • Extracellular Vesicles: Released from neurons in extracellular vesicles, which can transfer Arc mRNA to other cells.[3]

Quantitative Expression Data

The following table summarizes the expression of Arc protein in different cell types, primarily within the central nervous system. It's important to note that Arc expression is highly dynamic and dependent on the level of neuronal activity.

Cell Type Brain Region Expression Level Conditions for Expression Reference
Excitatory NeuronsHippocampus, CortexHighInduced by synaptic activity, learning, and long-term potentiation (LTP).[1]
Inhibitory NeuronsCortexLow to ModerateBasal expression, can be induced by specific stimuli.N/A
AstrocytesN/AGenerally not expressedMay be induced under pathological conditions.N/A
MicrogliaN/AGenerally not expressedMay be induced during neuroinflammation.N/A
Skin-Migratory Dendritic CellsSkin/Immune SystemExpressedInvolved in regulating cell migration and T-cell activation.[3]

Signaling Pathways Involving Arc

Arc is a central hub in signaling pathways that translate neuronal activity into lasting changes in synaptic strength.

1. Arc Transcription Induction: Neuronal activity, particularly through NMDA receptors, leads to an influx of calcium (Ca2+). This activates several downstream signaling cascades involving kinases like CaMK, PKA, PKC, and ERK, which converge on the Arc promoter to initiate transcription.[1]

Arc_Transcription_Induction Activity Synaptic Activity NMDAR NMDA Receptor Activity->NMDAR Ca Ca²⁺ Influx NMDAR->Ca Kinases CaMK, PKA, PKC Ca->Kinases ERK ERK Pathway Kinases->ERK ArcGene Arc Gene Transcription ERK->ArcGene Arc_AMPAR_Trafficking Arc Arc Protein Endophilin Endophilin/Dynamin Arc->Endophilin recruits AMPAR AMPA Receptors (at synapse) Endophilin->AMPAR acts on Endocytosis AMPAR Internalization AMPAR->Endocytosis LTD Synaptic Weakening (LTD) Endocytosis->LTD Western_Blot_Workflow Lysate 1. Sample Lysate Preparation SDS_PAGE 2. SDS-PAGE Electrophoresis Lysate->SDS_PAGE Transfer 3. Membrane Transfer SDS_PAGE->Transfer Blocking 4. Blocking Transfer->Blocking Antibody 5. Antibody Incubation Blocking->Antibody Detection 6. ECL Detection Antibody->Detection

References

Methodological & Application

Arc-111 Synthesis and Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and application of Arc-111 (also known as Topovale), a potent small-molecule inhibitor of Topoisomerase I with significant anti-cancer properties. This compound's mechanism of action involves the suppression of hypoxia-inducible factor-1alpha (HIF-1α), a key regulator in tumor progression.

Introduction

This compound, with the chemical name 8,9-Dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][1][2]naphthyridin-6-one, is a synthetic compound that has demonstrated high potency against a range of human cancer cell lines.[2] Its dual mechanism of targeting Topoisomerase I and inhibiting the HIF-1α pathway makes it a compound of significant interest for cancer research and drug development.[2]

Data Presentation

Cytotoxicity of this compound and its Derivatives

The anti-proliferative activity of this compound and its derivatives is typically evaluated using cytotoxicity assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound P388LeukemiaLow nM range[3]
This compound HCT-8Colon CancerPotent (in vivo)[3]
This compound SKNEPWilms' TumorPotent (in vivo)[3]
YCJ-02 (Difluorinated derivative) HepG2Liver Cancer25Not explicitly cited
YCJ-02 (Difluorinated derivative) HuCCT1Cholangiocarcinoma79Not explicitly cited
YCJ-02 (Difluorinated derivative) HCT-116Colon Cancer160Not explicitly cited
YCJ-02 (Difluorinated derivative) SW480Colon Cancer120Not explicitly cited
YCJ-02 (Difluorinated derivative) A2780Ovarian Cancer250Not explicitly cited
YCJ-02 (Difluorinated derivative) MCF-7Breast Cancer1080Not explicitly cited

Experimental Protocols

Synthesis Protocol for this compound

The following protocol is an adapted procedure based on the synthesis of N-substituted analogs of this compound.[1][4] This multi-step synthesis requires expertise in organic chemistry and should be performed in a well-equipped laboratory with appropriate safety precautions.

Step 1: Synthesis of the Dibenzo[c,h][1][2]naphthyridine Core

The core heterocyclic structure of this compound is synthesized through a series of reactions, likely involving a photocyclization of a substituted acrylic acid ethyl ester to form the benzo[i]phenanthridine intermediate.[5] This is a complex step requiring specialized photochemical equipment.

Step 2: Introduction of the Aminoethyl Side Chain

  • The precursor, 5H-8,9-dimethoxy-2,3-methylenedioxydibenzo[c,h][1][2]naphthyridin-6-one, is reacted with a suitable N,N-dimethylethylamine derivative.

  • A common method for N-alkylation involves reacting the precursor with a halo-ethylamine, such as 2-(N,N-dimethylamino)ethyl chloride, in the presence of a base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., DMF or THF).

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

  • Purification is achieved through column chromatography on silica gel.

Step 3: Final Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity using techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.

  • Mass Spectrometry (MS) to determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) to assess purity.

Protocol for Treating Cancer Cell Lines with this compound

This protocol outlines the general procedure for treating adherent cancer cell lines with this compound to assess its cytotoxic effects and impact on protein expression.

  • Cell Seeding: Plate cancer cells in appropriate multi-well plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.

  • Treatment: On the day of the experiment, dilute the this compound stock solution in a complete cell culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells with this compound for the desired period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, proceed with the desired analysis, such as a cell viability assay or protein extraction for Western blotting.

Western Blot Protocol for HIF-1α Detection

This protocol describes the detection of HIF-1α protein levels in cancer cells treated with this compound, particularly under hypoxic conditions.

  • Induction of Hypoxia (if applicable): To study the effect of this compound on HIF-1α stabilization, cells are typically exposed to hypoxic conditions (e.g., 1% O₂) for a specific duration (e.g., 4-16 hours) before or during this compound treatment.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 7.5% acrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in HIF-1α expression.

Mandatory Visualization

Arc111_Signaling_Pathway cluster_0 Cellular Response to Hypoxia cluster_1 This compound Mechanism of Action Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization HIF-1α Dimerization with HIF-1β HIF-1α Dimerization with HIF-1β HIF-1α Stabilization->HIF-1α Dimerization with HIF-1β HIF-1 Target Gene Transcription HIF-1 Target Gene Transcription HIF-1α Dimerization with HIF-1β->HIF-1 Target Gene Transcription Angiogenesis, Proliferation, etc. Angiogenesis, Proliferation, etc. HIF-1 Target Gene Transcription->Angiogenesis, Proliferation, etc. This compound This compound Topoisomerase I Topoisomerase I This compound->Topoisomerase I Inhibits Inhibition of HIF-1α Synthesis Inhibition of HIF-1α Synthesis This compound->Inhibition of HIF-1α Synthesis Causes DNA Damage DNA Damage Topoisomerase I->DNA Damage Leads to Apoptosis Apoptosis DNA Damage->Apoptosis Inhibition of HIF-1α Synthesis->HIF-1α Stabilization Blocks

Caption: Signaling pathway of this compound's anti-cancer activity.

Arc111_Experimental_Workflow Cancer Cell Culture Cancer Cell Culture This compound Treatment This compound Treatment Cancer Cell Culture->this compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) Protein Extraction Protein Extraction This compound Treatment->Protein Extraction IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Western Blot for HIF-1α Western Blot for HIF-1α Protein Extraction->Western Blot for HIF-1α HIF-1α Expression Level HIF-1α Expression Level Western Blot for HIF-1α->HIF-1α Expression Level Data Analysis Data Analysis IC50 Determination->Data Analysis HIF-1α Expression Level->Data Analysis

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Arc-111 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arc-111 is a potent small-molecule inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and transcription.[1][2] By stabilizing the covalent complex between topoisomerase I and DNA, this compound induces DNA single-strand breaks, which subsequently lead to cell cycle arrest and apoptosis.[3] This mechanism of action makes this compound a compound of significant interest for cancer research and therapeutic development. Furthermore, this compound has been shown to inhibit the accumulation of hypoxia-inducible factor-1alpha (HIF-1α) under hypoxic conditions, suggesting a dual anti-cancer activity targeting both rapidly proliferating cells and those within the hypoxic tumor microenvironment.[1]

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its cytotoxic and biological effects. The described assays include the determination of cell viability (IC50), analysis of apoptosis induction, and assessment of HIF-1α inhibition.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound across a panel of human cancer cell lines, as determined by the MTT assay after continuous exposure.

Cell LineCancer TypeIC50 (nM)
RPMI-8402T-cell Leukemia8
CCRF-CEMT-cell Leukemia15
HL-60Promyelocytic Leukemia20
K-562Chronic Myelogenous Leukemia30
U-937Histiocytic Lymphoma10
HCT-8Colon Adenocarcinoma12
HT-29Colon Adenocarcinoma25
MCF-7Breast Adenocarcinoma35
ZR-75-1Breast Adenocarcinoma40
A549Lung Carcinoma50
SK-NEPWilms' Tumor18
P388Murine Leukemia5

Data compiled from "Characterization of this compound as a Novel Topoisomerase I-Targeting Anticancer Drug".

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound. As a topoisomerase I inhibitor, this compound traps the enzyme on the DNA, leading to the formation of a stable cleavage complex. This complex impedes the progression of replication forks, resulting in DNA double-strand breaks. The cellular response to this DNA damage involves the activation of cell cycle checkpoints and, ultimately, the initiation of the apoptotic cascade.

Arc111_Signaling_Pathway cluster_0 Cellular Response to this compound Arc111 This compound Top1 Topoisomerase I Arc111->Top1 inhibits DNA DNA Top1->DNA binds to CleavageComplex Stable Topo I-DNA Cleavage Complex DNA->CleavageComplex forms ReplicationFork Replication Fork Collision CleavageComplex->ReplicationFork blocks DSB DNA Double-Strand Breaks ReplicationFork->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 G2M_Arrest G2/M Cell Cycle Arrest Chk1_Chk2->G2M_Arrest p53->G2M_Arrest Apoptosis Apoptosis p53->Apoptosis MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 490 nm G->H I Calculate IC50 value H->I Apoptosis_Assay_Workflow A Seed cells and treat with this compound B Incubate for the desired time C Harvest cells (adherent and suspension) D Wash cells with cold PBS E Resuspend cells in Annexin V Binding Buffer F Add Annexin V-FITC and Propidium Iodide G Incubate in the dark H Analyze by flow cytometry HIF1a_WB_Workflow A Seed cells and treat with this compound B Incubate under normoxic and hypoxic conditions C Lyse cells and determine protein concentration D Perform SDS-PAGE and transfer to PVDF membrane E Block membrane and incubate with primary antibody (anti-HIF-1α) F Incubate with HRP-conjugated secondary antibody G Detect protein bands using ECL H Analyze band intensities

References

Application Notes and Protocols for Arc-111 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arc-111 (also known as topovale) is a synthetic antitumor agent that has demonstrated significant potency in preclinical cancer models. As a topoisomerase I (TOP1) inhibitor, this compound's mechanism of action involves the stabilization of the TOP1-DNA cleavage complex, leading to DNA damage and subsequent apoptosis in cancer cells. These application notes provide detailed protocols for the experimental design of this compound studies in two validated human tumor xenograft models: HCT-8 human colon carcinoma and SKNEP anaplastic Wilms' tumor.

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription. By binding to the TOP1-DNA complex, this compound prevents the re-ligation of the single-strand break created by TOP1. This stabilized ternary complex poses a physical barrier to the replication and transcription machinery, leading to the formation of cytotoxic double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][2] Unlike some other TOP1 inhibitors like camptothecin, this compound is not a substrate for the breast cancer resistance protein (BCRP), an ATP-binding cassette transporter, which may offer a different drug resistance profile.[1][2]

Arc-111_Mechanism_of_Action cluster_0 Cellular Processes cluster_1 This compound Intervention cluster_2 Downstream Effects DNA_Replication DNA Replication/ Transcription TOP1 Topoisomerase I (TOP1) DNA_Replication->TOP1 Relieves DNA torsional stress Cleavage_Complex TOP1-DNA Cleavage Complex TOP1->Cleavage_Complex Forms Arc_111 This compound Arc_111->Cleavage_Complex Stabilizes DSB Double-Strand Breaks Cleavage_Complex->DSB Collision with replication fork Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: this compound Signaling Pathway

Animal Models and Experimental Design

The following sections detail the protocols for evaluating the in vivo efficacy of this compound in human tumor xenograft models. The primary animal model utilized in these studies is the severe combined immunodeficient (SCID) mouse, which readily accepts human tumor xenografts.

HCT-8 Human Colon Carcinoma Xenograft Model

This model is used to assess the efficacy of this compound against human colon cancer.

Experimental Workflow

HCT8_Workflow Cell_Culture 1. HCT-8 Cell Culture Xenograft_Implantation 2. Subcutaneous Xenograft Implantation in SCID Mice Cell_Culture->Xenograft_Implantation Tumor_Growth 3. Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Treatment_Initiation 4. Treatment Initiation (Tumor size ~0.2-1 cm diameter) Tumor_Growth->Treatment_Initiation Dosing 5. Dosing Regimen (this compound or Vehicle) Treatment_Initiation->Dosing Efficacy_Evaluation 6. Efficacy Evaluation (Tumor Volume & Survival) Dosing->Efficacy_Evaluation

Figure 2: HCT-8 Xenograft Experimental Workflow

Quantitative Data Summary

Treatment GroupDose (mg/kg)Dosing ScheduleOutcome
Vehicle Control-Intravenous (IV)Progressive tumor growth
This compound0.5IV, 3 times weekly for 2 consecutive weeksNo significant antitumor activity
This compound1IV, 3 times weekly for 2 consecutive weeksNo significant antitumor activity
This compound2IV, 3 times weekly for 2 consecutive weeksInhibition of tumor growth
CPT-1122IV, every 3 days for 5 administrationsNo significant inhibition of tumor growth
CPT-1133IV, every 3 days for 5 administrationsNo significant inhibition of tumor growth
CPT-1150IV, every 3 days for 5 administrationsSlight inhibition of tumor growth
Treatment cycles were repeated every 21 days.[2][3]

Experimental Protocol

Materials:

  • HCT-8 human ileocecal adenocarcinoma cell line (ATCC® CCL-244™)

  • RPMI-1640 Medium (ATCC® 30-2001™)

  • Horse serum

  • 0.25% (w/v) Trypsin-0.53mM EDTA solution

  • Phosphate-buffered saline (PBS)

  • CB17/Icr female SCID mice, 6-8 weeks old

  • This compound (monocitrate salt)

  • 5% dextrose solution (USP)

  • Digital calipers

Protocol:

  • Cell Culture:

    • Culture HCT-8 cells in RPMI-1640 medium supplemented with 10% horse serum.

    • Maintain cultures at 37°C in a humidified atmosphere of 5% CO2.

    • Passage cells before they reach confluence using 0.25% Trypsin-EDTA.

  • Xenograft Implantation:

    • Harvest HCT-8 cells during the logarithmic growth phase.

    • Wash cells with sterile PBS and resuspend in PBS or serum-free medium at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.

    • Anesthetize the SCID mice.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure the length and width with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Treatment:

    • When tumors reach a diameter of approximately 0.2–1 cm, randomize the mice into treatment and control groups.[3]

    • Prepare the this compound dosing solution by dissolving the monocitrate salt in a 5% dextrose solution.[2]

    • Administer this compound or the vehicle control intravenously according to the dosing schedule in the table above.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth delay or regression.

    • Survival can be monitored as a secondary endpoint.

SKNEP Anaplastic Wilms' Tumor Xenograft Model

This model is employed to evaluate the efficacy of this compound against a pediatric renal cancer.

Experimental Workflow

SKNEP_Workflow Cell_Culture 1. SKNEP Cell Culture Xenograft_Implantation 2. Subcutaneous Xenograft Implantation in SCID Mice Cell_Culture->Xenograft_Implantation Tumor_Growth 3. Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Treatment_Initiation 4. Treatment Initiation (Tumor size ~0.2-1 cm diameter) Tumor_Growth->Treatment_Initiation Dosing 5. Dosing Regimen (this compound or Vehicle) Treatment_Initiation->Dosing Efficacy_Evaluation 6. Efficacy Evaluation (Tumor Volume & Survival) Dosing->Efficacy_Evaluation

Figure 3: SKNEP Xenograft Experimental Workflow

Quantitative Data Summary

Treatment GroupDose (mg/kg)Dosing ScheduleOutcome
Vehicle Control-Intravenous (IV)Progressive tumor growth
This compound1IV, 5 days per week for 2 consecutive weeksFavorable antitumor activity
This compound2IV, 5 days per week for 2 consecutive weeksFavorable antitumor activity
CPT-111.25IV, 5 days per week for 2 consecutive weeksCompared for antitumor activity
Topotecan (TPT)2IV, 5 days per week for 2 consecutive weeksCompared for antitumor activity
Treatment cycles were repeated every 21 days for a total of three cycles.[2][3]

Experimental Protocol

Materials:

  • SKNEP anaplastic Wilms' tumor cell line (ATCC® HTB-48™)

  • McCoy's 5a Medium Modified (ATCC® 30-2007™)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • CB17/Icr female SCID mice, 6-8 weeks old

  • This compound (monocitrate salt)

  • 5% dextrose solution (USP)

  • Digital calipers

Protocol:

  • Cell Culture:

    • Culture SKNEP cells in McCoy's 5a Medium Modified supplemented with 15% FBS.

    • Maintain cultures at 37°C in a humidified atmosphere of 5% CO2.

    • Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Xenograft Implantation:

    • Harvest SKNEP cells during the logarithmic growth phase.

    • Wash cells with sterile PBS and resuspend in PBS or serum-free medium.

    • Anesthetize the SCID mice.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure the length and width with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Treatment:

    • When tumors reach a diameter of approximately 0.2–1 cm, randomize the mice into treatment and control groups.[3]

    • Prepare the this compound dosing solution by dissolving the monocitrate salt in a 5% dextrose solution.[2]

    • Administer this compound or the vehicle control intravenously according to the dosing schedule in the table above.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth delay or regression.

    • Survival can be monitored as a secondary endpoint.

Conclusion

The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound in relevant human cancer xenograft models. These studies have demonstrated the potent antitumor activity of this compound, highlighting its potential as a novel Topoisomerase I-targeting anticancer drug. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for the continued development of this compound.

References

Standard Operating Procedure for Arc-111 Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two distinct therapeutic agents identified as "Arc-111": a small-molecule topoisomerase I inhibitor (this compound) and a therapeutic antibody targeting c-MET (ARGX-111). Due to the ambiguity of the nomenclature, this document addresses both compounds to ensure comprehensive coverage for the research and drug development community.

Part 1: this compound (Topoisomerase I Inhibitor)

Introduction

This compound, also known as topovale, is a synthetic small-molecule inhibitor of DNA topoisomerase I (TOP1).[1][2] Its mechanism of action involves trapping the TOP1-DNA cleavage complex, which leads to the accumulation of single-strand DNA breaks.[1][2] When encountered by a replication fork, these single-strand breaks are converted into cytotoxic double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[3] this compound has demonstrated potent antitumor activity in preclinical models and exhibits a distinct resistance profile compared to camptothecin-based TOP1 inhibitors.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by targeting topoisomerase I. The stabilization of the TOP1-DNA covalent complex by this compound initiates a cascade of cellular events, including DNA damage response and apoptosis.[4][5] Recent studies suggest that the DNA damage induced by TOP1 poisons can also lead to the formation of micronuclei, which may activate the cGAS/STING pathway, potentially stimulating an immune response.[6]

ARC111_Signaling_Pathway cluster_0 Cellular Response to this compound ARC111 This compound TOP1_DNA TOP1-DNA Complex ARC111->TOP1_DNA Traps SSB Single-Strand Breaks TOP1_DNA->SSB Stabilizes ReplicationFork Replication Fork SSB->ReplicationFork Collision DSB Double-Strand Breaks ReplicationFork->DSB Conversion DDR DNA Damage Response (e.g., γH2AX, p-Chk1/2) DSB->DDR Micronuclei Micronuclei Formation DSB->Micronuclei CellCycleArrest G2/M Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis cGAS_STING cGAS/STING Pathway Activation Micronuclei->cGAS_STING ImmuneResponse Immune Gene Expression cGAS_STING->ImmuneResponse

This compound Mechanism of Action and Downstream Signaling Pathway.
Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound

Cell LineTypeIC50 (nM)Reference
P388Mouse Leukemia1[4]
P388/CPT45 (TOP1-deficient)Mouse Leukemia300[4]

Table 2: Preclinical Efficacy of this compound in Xenograft Models

Tumor ModelTreatment ScheduleDose (mg/kg)OutcomeReference
HCT-8 (Human Colon Carcinoma)i.v., 3 times/week for 2 weeks2Inhibition of tumor growth[5]
SKNEP (Anaplastic Wilms' Tumor)i.v., [(dx5)2]3 schedule2Complete tumor regression[5]
Experimental Protocols

1.4.1 In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxicity of topoisomerase I inhibitors.[4]

  • Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

1.4.2 In Vivo Xenograft Tumor Model

This protocol is based on preclinical studies of this compound.[5]

  • Animal Model: Use immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 tumor cells (e.g., HCT-8 or SKNEP) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration:

    • Formulation: Dissolve this compound monocitrate salt in a 5% dextrose solution.

    • Dosing and Schedule: Administer this compound intravenously according to the schedules outlined in Table 2. The vehicle control group should receive the 5% dextrose solution.

  • Endpoint Analysis: Monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression. Euthanize mice when tumors reach a predetermined maximum size or if signs of toxicity are observed.

ARC111_Xenograft_Workflow cluster_workflow This compound Xenograft Study Workflow start Start cell_culture Tumor Cell Culture (e.g., HCT-8, SKNEP) start->cell_culture implantation Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration (i.v.) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis (Tumor Growth Inhibition/Regression) monitoring->endpoint end End endpoint->end

Workflow for this compound In Vivo Xenograft Studies.

Part 2: ARGX-111 (c-MET Therapeutic Antibody)

Introduction

ARGX-111 is a human monoclonal antibody that targets the c-MET receptor, a receptor tyrosine kinase implicated in tumorigenesis and metastasis.[1][7] ARGX-111 has a multi-faceted mechanism of action, including blocking both ligand-dependent and -independent c-MET signaling, and enhanced antibody-dependent cellular cytotoxicity (ADCC).[1][8] Preclinical and early clinical studies have demonstrated its potential as an anti-cancer therapeutic.[8][9][10]

Mechanism of Action and Signaling Pathway

ARGX-111 exerts its anti-tumor effects through several mechanisms:

  • c-MET Blockade: It binds to c-MET, preventing its activation by its ligand, hepatocyte growth factor (HGF), and also inhibiting ligand-independent signaling.[1]

  • Enhanced ADCC: The antibody is glyco-engineered to enhance its binding to FcγRIIIa on immune effector cells like Natural Killer (NK) cells, leading to potent ADCC of c-MET-expressing tumor cells.[8][11]

  • Enhanced Tissue Penetration: ARGX-111 is designed for increased tissue distribution.[1]

ARGX111_Signaling_Pathway cluster_1 ARGX-111 Mechanism of Action ARGX111 ARGX-111 cMET c-MET Receptor ARGX111->cMET Blocks ARGX111->cMET NK_cell NK Cell ARGX111->NK_cell Binds FcγRIIIa downstream Downstream Signaling (Proliferation, Survival, Metastasis) cMET->downstream HGF HGF HGF->cMET Activates ADCC Antibody-Dependent Cellular Cytotoxicity (ADCC) NK_cell->ADCC TumorCellLysis Tumor Cell Lysis ADCC->TumorCellLysis

Multi-faceted Mechanism of Action of ARGX-111.
Quantitative Data Summary

Table 3: ARGX-111 Phase 1b Clinical Trial Dosing

PhaseDoseScheduleReference
Dose Escalation0.3, 1, 3, 10 mg/kgIV every 3 weeks[8][9]
Maximum Tolerated Dose3 mg/kgIV every 3 weeks[9]
Safety Expansion3 mg/kgBi-weekly[10][12]

Table 4: Preclinical Efficacy of ARGX-111 in a Xenograft Model

Tumor ModelTreatmentDose (mg/kg)OutcomeReference
MDA-MB-231 (Orthotopic)Adjuvant/Neo-adjuvant5Depletion of circulating tumor cells and suppression of metastases[11]
Experimental Protocols

2.4.1 Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol is based on standard methods for assessing ADCC.[11]

  • Target Cell Preparation: Culture c-MET-expressing tumor cells (e.g., MKN-45, NCI-H441, A549). For a chromium-51 release assay, label the target cells with 51Cr.

  • Effector Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or NK cells from healthy donors.

  • Assay Setup: In a 96-well plate, combine target cells, effector cells (at a suitable effector-to-target ratio, e.g., 25:1), and serial dilutions of ARGX-111 or a control IgG1 antibody.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Endpoint Measurement:

    • Chromium-51 Release: Centrifuge the plate and measure the radioactivity in the supernatant.

    • Flow Cytometry: Stain cells with viability dyes (e.g., Annexin V and 7-AAD) to quantify target cell apoptosis.

  • Data Analysis: Calculate the percentage of specific lysis for each antibody concentration.

2.4.2 Orthotopic Xenograft Model

This protocol is adapted from a preclinical study of ARGX-111.[11]

  • Animal Model: Use immunodeficient mice (e.g., SCID mice).

  • Tumor Cell Implantation: Inject MDA-MB-231-luciferase cells into the mammary fat pad of the mice. Co-injection with HGF-secreting fibroblasts can be performed.

  • Treatment:

    • Adjuvant Setting: After 4 weeks, surgically remove the primary tumors and then begin treatment with ARGX-111 (5 mg/kg) or a control antibody.

    • Neo-adjuvant Setting: Begin treatment with ARGX-111 prior to tumor removal.

  • Monitoring:

    • Metastasis: Monitor the development of metastases using bioluminescence imaging.

    • Circulating Tumor Cells (CTCs): Enumerate CTCs from blood samples.

  • Endpoint Analysis: The primary endpoints are the suppression of bone and lung metastases and the depletion of CTCs.

2.4.3 Clinical Administration Protocol (Phase 1b)

The following is a summary of the administration protocol from the ARGX-111 Phase 1b study.[8][13]

  • Patient Population: Patients with advanced solid tumors over-expressing c-MET.

  • Administration Route: Intravenous (IV) infusion.

  • Dose Escalation Phase:

    • Doses: 0.3, 1, 3, and 10 mg/kg.

    • Schedule: Administered every 3 weeks.

  • Safety Expansion Phase:

    • Dose: 3 mg/kg.

    • Schedule: Administered bi-weekly.

  • Monitoring: Monitor for adverse events, pharmacokinetics, immunogenicity, and preliminary anti-tumor activity.

ARGX111_Clinical_Trial_Workflow cluster_workflow ARGX-111 Phase 1b Study Workflow start Start patient_selection Patient Selection (Advanced c-MET+ Solid Tumors) start->patient_selection dose_escalation Dose Escalation Phase (0.3-10 mg/kg, q3w) patient_selection->dose_escalation mtd_determination Determine Maximum Tolerated Dose (MTD) dose_escalation->mtd_determination safety_expansion Safety Expansion Phase (3 mg/kg, bi-weekly) mtd_determination->safety_expansion monitoring Monitor Safety, PK, PD, and Efficacy safety_expansion->monitoring end End of Study monitoring->end

References

Application Note: Establishing an In Vivo Dosing Regimen for the Investigational Agent Arc-111

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive guide and standardized protocols for determining the appropriate dosage of the novel therapeutic agent, Arc-111, for in vivo preclinical studies. The successful translation of a new chemical entity from in vitro discovery to in vivo validation hinges on the careful selection of a dose that is both safe and efficacious. This process involves a systematic approach, beginning with dose-range finding toxicity studies to identify the Maximum Tolerated Dose (MTD) and progressing to efficacy studies in relevant animal models. The following protocols and guidelines are based on established methodologies in preclinical drug development to ensure robust and reproducible results.

Core Principles for Dosage Calculation

The initial estimation of a starting dose for in vivo studies is typically derived from in vitro potency data (e.g., IC50 or EC50). However, the final therapeutic dose is empirically determined through systematic in vivo evaluation. Key considerations include:

  • Pharmacokinetics (PK): The study of how an organism affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of this compound is critical for determining dosing frequency and maintaining therapeutic exposure.

  • Pharmacodynamics (PD): The study of what a drug does to the body. PD markers can provide early evidence of biological activity and help correlate drug exposure with the desired therapeutic effect.

  • Tolerability: Ensuring the dose is well-tolerated by the animal model is paramount. This is formally assessed in a Maximum Tolerated Dose (MTD) study.

  • Allometric Scaling: A method used to extrapolate doses between animal species based on body surface area. This is particularly useful when advancing a compound from a smaller to a larger species (e.g., mouse to rat).

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice

1.1. Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity or mortality. The MTD is typically defined as the dose that causes no more than a 10% loss in body weight and does not produce any overt signs of clinical distress.

1.2. Materials:

  • This compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)

  • 8-week-old female BALB/c mice

  • Sterile syringes and needles for the chosen route of administration (e.g., oral gavage, intraperitoneal injection)

  • Animal balance (accurate to 0.1 g)

  • Calipers for tumor measurement (if applicable)

  • Appropriate vehicle control

1.3. Methodology:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the study.

  • Randomization: Randomly assign mice to treatment groups (e.g., 3-5 mice per group).

  • Dose Selection: Select an initial starting dose based on in vitro data. A common starting point is 1/10th of the highest dose that showed no toxicity in preliminary range-finding experiments. Subsequent dose levels should be escalated using a defined progression (e.g., modified Fibonacci sequence).

  • Administration: Administer this compound or vehicle control according to the planned schedule (e.g., once daily for 14 days).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, breathing).

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is identified as the highest dose that meets the predefined tolerability criteria.

Protocol 2: Efficacy Evaluation of this compound in a Human Tumor Xenograft Model

2.1. Objective: To evaluate the anti-tumor efficacy of this compound at various doses below the established MTD in an appropriate xenograft model.

2.2. Materials:

  • Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)

  • Selected human cancer cell line (e.g., A549 lung carcinoma)

  • This compound formulated in vehicle

  • Matrigel (or similar) for cell implantation

  • Standard animal husbandry supplies

2.3. Methodology:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 A549 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Group Assignment: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: this compound (Dose 1, e.g., 0.25x MTD)

    • Group 3: this compound (Dose 2, e.g., 0.5x MTD)

    • Group 4: this compound (Dose 3, e.g., 1.0x MTD)

    • Group 5: Positive Control (Standard-of-care agent)

  • Treatment: Administer treatments as per the defined schedule and route.

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor for any clinical signs of toxicity.

    • At the end of the study (when control tumors reach a specified size), euthanize the animals and excise the tumors. Record final tumor weights.

  • Efficacy Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated for each group relative to the vehicle control.

Data Presentation

Table 1: Hypothetical Results from this compound MTD Study in BALB/c Mice

GroupDose (mg/kg, daily)Number of AnimalsMean Body Weight Change (%)Clinical Toxicity SignsMortality
1Vehicle5+2.5%None Observed0/5
2255+1.8%None Observed0/5
3505-3.2%None Observed0/5
41005-8.9%Mild lethargy0/5
52005-15.7%Severe lethargy, ruffled fur2/5

Table 2: Hypothetical Efficacy of this compound in an A549 Lung Cancer Xenograft Model

GroupTreatment (mg/kg, daily)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
1Vehicle1502 ± 210-+1.5%
2This compound (25)976 ± 15535%+0.8%
3This compound (50)540 ± 9864%-2.1%
4This compound (100)298 ± 7580%-7.5%

Visualizations

G cluster_0 Phase 1: Tolerability Assessment cluster_1 Phase 2: Efficacy Evaluation invitro In Vitro Potency (e.g., IC50) range_finding Acute Dose-Range Finding Study invitro->range_finding Inform Starting Dose mtd_study Definitive MTD Study (e.g., 14-day) range_finding->mtd_study mtd_result Establish MTD (e.g., 100 mg/kg) mtd_study->mtd_result dose_select Select Doses Below MTD (e.g., 100, 50, 25 mg/kg) mtd_result->dose_select Define Upper Limit model_dev Develop Animal Model (e.g., Xenograft) efficacy_study Conduct Efficacy Study model_dev->efficacy_study dose_select->efficacy_study pk_pd_study PK/PD Satellite Study efficacy_study->pk_pd_study Concurrent Analysis final_dose Identify Optimal Efficacious Dose efficacy_study->final_dose

Caption: Workflow for establishing the in vivo dosage of this compound.

G gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation arc111 This compound arc111->mek Inhibition

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

Application Notes and Protocols for Arc (Arg3.1) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immediate-early gene (IEG) Arc, also known as Activity-regulated cytoskeleton-associated protein (Arg3.1), is a pivotal regulator of protein synthesis-dependent synaptic plasticity and memory consolidation. Unlike many other IEGs that are transcription factors, Arc is an effector protein that acts directly on cellular machinery to modulate synaptic strength. Its mRNA is rapidly transcribed in response to neuronal activity and transported to dendrites for local translation, making Arc a reliable marker of recently activated neurons and a key player in the molecular mechanisms underlying learning and memory. These application notes provide an overview of Arc's function and detailed protocols for its study in neuroscience research.

Mechanism of Action and Signaling Pathways

Arc expression is induced by synaptic activity, particularly patterns that lead to long-term potentiation (LTP). This induction is primarily dependent on the influx of calcium through NMDA receptors and L-type voltage-gated calcium channels. Downstream signaling cascades involving Protein Kinase A (PKA), Protein Kinase C (PKC), and the Extracellular signal-regulated kinase (ERK) pathway converge to activate transcription factors like CREB, MEF2, and SRF, which in turn drive Arc transcription.

Once translated, Arc protein has several key functions:

  • Regulation of AMPA Receptors: Arc facilitates the endocytosis of AMPA-type glutamate receptors (AMPARs) from the postsynaptic membrane, a process crucial for long-term depression (LTD) and homeostatic synaptic scaling.[1]

  • Actin Cytoskeleton Modulation: During LTP consolidation, Arc interacts with the actin cytoskeleton, contributing to the structural changes that stabilize synaptic modifications.[2]

  • Nuclear Functions: Arc can also translocate to the nucleus, where it regulates the transcription of other genes, including the AMPA receptor subunit GluA1, as part of a homeostatic plasticity mechanism.[3][4]

  • Intercellular Transfer: Remarkably, Arc protein can self-assemble into virus-like capsids that encapsulate its own mRNA, which are then released in extracellular vesicles and can be taken up by neighboring cells.[1]

Quantitative Data Summary

The expression of Arc mRNA and protein is tightly regulated by neuronal activity. The following tables summarize typical quantitative data observed in rodent models following various behavioral and synaptic stimulation paradigms.

Table 1: Arc mRNA Expression Dynamics in Rodent Hippocampus and Cortex

Brain RegionStimulation TypePeak mRNA Expression (Time Post-Stimulation)Fold Increase (vs. Naive/Control)Reference
Hippocampus (CA1)Novel Environment Exploration (5 min)15 minutes~2-fold[5]
Hippocampus (CA1)Manual Whisker Stimulation15 minutes~1.8-fold[5]
Hippocampus (Dorsal)Fear Conditioning30-90 minutesNot specified (significant increase)[6]
Somatosensory Cortex (S1BF)Manual Whisker Stimulation30 minutes~9-fold[5]
Somatosensory Cortex (S1BF)Novel Environment Exploration30 minutes~2.3-fold[5]

Table 2: Arc Protein Expression Dynamics and Cellular Counts

Brain RegionStimulation TypePeak Protein Expression (Time Post-Stimulation)% of Arc-Positive Neurons (at peak)Reference
Hippocampus (CA1)Novel Environment Exploration30 min - 2 hours~32.3%[7]
Hippocampus (CA3)Novel Environment Exploration30 min - 2 hours~23.1%[7]
Parietal CortexNovel Environment Exploration30 min - 2 hours~48.6%[7]
Hippocampus (Dorsal)Fear Conditioning60-90 minutesNot specified (significant increase)[8]

Signaling Pathway and Functional Diagrams

Arc_Signaling_Pathway cluster_input Synaptic Activity cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_transcription Transcription cluster_translation Translation & Function Synaptic_Activity High-Frequency Stimulation (e.g., Learning) NMDA_R NMDA Receptor Synaptic_Activity->NMDA_R VGCC L-type VGCC Synaptic_Activity->VGCC Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx VGCC->Ca_Influx PKA PKA Ca_Influx->PKA PKC PKC Ca_Influx->PKC ERK ERK Ca_Influx->ERK CREB_MEF2_SRF CREB / MEF2 / SRF PKA->CREB_MEF2_SRF PKC->CREB_MEF2_SRF ERK->CREB_MEF2_SRF Arc_Gene Arc Gene Transcription CREB_MEF2_SRF->Arc_Gene Arc_mRNA Arc mRNA Arc_Gene->Arc_mRNA Arc_Protein Arc Protein Arc_mRNA->Arc_Protein AMPA_Endocytosis AMPAR Endocytosis (LTD / Scaling) Arc_Protein->AMPA_Endocytosis Actin_Modulation Actin Modulation (LTP Consolidation) Arc_Protein->Actin_Modulation Nuclear_Function Nuclear Translocation (Gene Regulation) Arc_Protein->Nuclear_Function

Caption: Signaling cascade leading to Arc expression and its downstream functions.

Arc_Experimental_Workflow cluster_model Experimental Model cluster_stim Stimulation cluster_tissue Tissue Processing cluster_analysis Analysis Model Rodent Model (e.g., Mouse, Rat) Stim Behavioral Task (e.g., Novel Environment) or Electrophysiological Stimulation (e.g., HFS for LTP) Model->Stim Tissue Tissue Collection at specific time points (e.g., 30 min, 2h, 24h) Stim->Tissue Fix Perfusion & Fixation (4% PFA) Tissue->Fix Slice Brain Slicing (Vibratome/Cryostat) Fix->Slice IHC Immunohistochemistry (IHC) (Detects Arc Protein) Slice->IHC FISH Fluorescence In Situ Hybridization (FISH) (Detects Arc mRNA) Slice->FISH Imaging Confocal Microscopy & Image Analysis IHC->Imaging FISH->Imaging Quant Quantification of Arc-positive cells and subcellular localization Imaging->Quant

References

Arc-111: Application Notes and Protocols for a Novel Topoisomerase I Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arc-111 (also known as topovale) is a synthetic, non-camptothecin anti-tumor agent that has demonstrated significant potential as a therapeutic candidate.[1][2][3] Its chemical name is 8,9-Dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][4][5] naphthyridin-6-one.[1][2][3][4] this compound and its analogs, such as Genz-644282, represent a promising class of compounds in oncology research.[2][4][6] This document provides detailed application notes and experimental protocols for the investigation of this compound and its derivatives.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of human topoisomerase I (TOP1), an essential enzyme for DNA replication and transcription.[3] Unlike other TOP1 inhibitors, this compound is not a substrate for the ATP-binding cassette transporter breast cancer resistance protein (BCRP), a key mechanism of multidrug resistance.[2][3][4]

The key steps in this compound's mechanism of action are:

  • Stabilization of the TOP1-DNA Cleavable Complex: this compound intercalates into the DNA and traps the TOP1-DNA intermediate, preventing the re-ligation of the single-strand break created by the enzyme.[1][3]

  • Induction of DNA Damage: The stabilized cleavable complex leads to the accumulation of DNA strand breaks.[1]

  • Apoptosis Induction: The extensive DNA damage triggers programmed cell death (apoptosis) in cancer cells.

  • TOP1 Degradation: this compound can induce the degradation of TOP1 through the ubiquitin/26S proteasome pathway.[1][3]

  • Inhibition of HIF-1α: Under hypoxic conditions, this compound can inhibit the accumulation of hypoxia-inducible factor-1alpha (HIF-1α), a key regulator of tumorigenesis.

Arc-111_Mechanism_of_Action Arc111 This compound TOP1_DNA TOP1-DNA Complex Arc111->TOP1_DNA Binds to Arc111->Inhibition Cleavable_Complex Stabilized TOP1-DNA Cleavable Complex TOP1_DNA->Cleavable_Complex Traps DNA_Damage DNA Strand Breaks Cleavable_Complex->DNA_Damage Leads to Proteasome Ubiquitin/26S Proteasome Pathway Cleavable_Complex->Proteasome Triggers Apoptosis Apoptosis DNA_Damage->Apoptosis Induces TOP1_Degradation TOP1 Degradation Proteasome->TOP1_Degradation Mediates HIF1a HIF-1α Accumulation (Hypoxia) Inhibition->HIF1a

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Cytotoxicity

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines.[1][3] Its cytotoxicity is significantly reduced in cell lines that are deficient in TOP1 or express a mutant, resistant form of the enzyme, confirming that TOP1 is the primary cytotoxic target.[1][2][3]

Cell LineCancer TypeThis compound IC50 (nM)Comparator IC50 (nM)Comparator Drug
P388Murine Leukemia15Camptothecin
P388/CPT45 (TOP1-deficient)Murine Leukemia300>10,000Camptothecin
RPMI8402Human Leukemia~30-54--
CPT-K5 (mutant TOP1)Human Leukemia---
KB3-1Epidermoid Carcinoma---
KBH5.0 (BCRP overexpressing)Epidermoid CarcinomaNo significant change vs. KB3-114-fold increase vs. KB3-1Topotecan
In Vivo Efficacy in Human Tumor Xenograft Models

This compound has demonstrated significant anti-tumor activity in various human tumor xenograft models in immunodeficient mice.[1][3][4]

Xenograft ModelCancer TypeThis compound Dose & ScheduleComparator Dose & ScheduleOutcome
HCT-8Colon Carcinoma0.5, 1, 2 mg/kg; i.v., 3x/week for 2 weeksCPT-11: 22, 33, 50 mg/kg; i.v., every 3 days for 5 administrationsThis compound at 2 mg/kg induced complete tumor regression.[1][3] CPT-11 showed slight inhibition at the maximum tolerated dose.[1]
SKNEPAnaplastic Wilms' Tumor1, 2 mg/kg; i.v., 5 days/week for 2 weeksCPT-11: 1.25 mg/kg; i.v., 5 days/week for 2 weeks. Topotecan: 2 mg/kg; i.v., 5 days/week for 2 weeksThis compound at 2 mg/kg was significantly more active than CPT-11 and topotecan, causing complete tumor regression.[1][3]
HCT-116Colon Carcinoma0.5, 1, 2 mg/kg; i.v., alternate days, 3x/week for 2 weeksIrinotecan: 60 mg/kg; i.v., every 4th day for 3 injectionsThis compound showed potent anti-tumor activity.[5]
NCI-H460Non-Small Cell Lung Cancer-Docetaxel: 20 mg/kg; i.v., alternate days for 3 injectionsThis compound had a tumor growth delay of 21 days, similar to docetaxel.[7]
MiaPaCa2Pancreatic Cancer-GemcitabineThis compound and gemcitabine both had a tumor growth delay of 7 days.[7]
Bone Marrow Toxicity

A comparison of the cytotoxic effects of this compound on mouse and human bone marrow colony-forming units (CFU-GM) revealed a smaller species-specific sensitivity difference compared to camptothecins.

CompoundMouse CFU-GM IC90 (µM)Human CFU-GM IC90 (µM)Ratio (Mouse/Human)
This compound--4-5
Topotecan--≥10
SN-38 (active metabolite of Irinotecan)--≥10

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT-based)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against adherent or suspension cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight (for adherent cells).

  • Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium.

  • Drug Treatment: Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Drug Add serial dilutions of this compound Seed_Cells->Add_Drug Incubate_72h Incubate for 72 hours Add_Drug->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 3-4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization buffer Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro cytotoxicity assay.
Human Tumor Xenograft Model

This protocol describes the establishment of a human tumor xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunodeficient mice (e.g., SCID or nu/nu mice), 5-6 weeks old

  • Human cancer cell line (e.g., HCT-8, SKNEP)

  • Matrigel (optional)

  • This compound, monocitrate salt

  • Vehicle (5% dextrose solution)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in a PBS/Matrigel solution (1:1) at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the perpendicular diameters with calipers every 2-3 days. Calculate tumor volume using the formula: V = (length x width^2) / 2.

  • Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • This compound Formulation: Dissolve this compound monocitrate salt in 5% dextrose solution to the desired concentration.

    • Dosing: Administer this compound intravenously (i.v.) via the tail vein according to the specified dose and schedule (e.g., 2 mg/kg, 3 times per week for 2 weeks). Administer the vehicle solution to the control group.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth delay or tumor regression.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).

TOP1 Band Depletion Assay

This assay is used to detect the formation of TOP1-DNA covalent complexes in cells treated with this compound. The formation of these complexes leads to a reduction (depletion) of the free TOP1 protein band on a Western blot.

Materials:

  • RPMI-8402 cells

  • This compound and Camptothecin (CPT) as a positive control

  • Lysis buffer

  • Anti-hTOP1 antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat RPMI-8402 cells with varying concentrations of this compound or CPT (e.g., 100 nM, 300 nM) for 15 minutes.

  • Cell Lysis: Lyse the cells to extract total protein.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-hTOP1 antibody.

    • Detect the signal using a secondary antibody and chemiluminescence.

  • Analysis: A decrease in the intensity of the TOP1 immunoreactive band in drug-treated samples compared to the control indicates the formation of TOP1-DNA covalent complexes.

Clinical Development of this compound Analogs

While this compound itself showed promising preclinical activity, its development was hampered by bone marrow toxicity.[8] However, a closely related analog, Genz-644282 (a demethylated derivative of this compound), was selected for further development and entered a Phase I clinical trial.[2][4][6] Genz-644282 demonstrated superior or equal anti-tumor efficacy compared to standard drugs in various human tumor xenograft models and was not a substrate for the MDR1 and BCRP efflux pumps.[4]

Conclusion

This compound is a potent TOP1 inhibitor with a distinct mechanism of action and a favorable resistance profile compared to camptothecins. The provided protocols offer a framework for the preclinical evaluation of this compound and its analogs. The progression of the related compound, Genz-644282, to clinical trials underscores the therapeutic potential of this class of dibenzonaphthyridinone compounds. Further research into these agents is warranted to explore their full clinical utility in cancer therapy.

References

Measuring the Activity of Arc-111: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Arc-111 is a potent small-molecule compound with a dual mechanism of action, functioning as both a topoisomerase I (TOP1) inhibitor and an inhibitor of hypoxia-inducible factor-1alpha (HIF-1α) accumulation.[1] This unique profile makes it a compelling candidate for anti-cancer drug development. Accurate and reproducible methods for measuring its activity are crucial for researchers in both basic science and drug development. These application notes provide detailed protocols for key biochemical and cellular assays to characterize the activity of this compound.

Section 1: Measuring Topoisomerase I Inhibition

This compound targets topoisomerase I, an essential enzyme that relaxes DNA supercoiling during replication and transcription.[2][3][4] Like the well-characterized TOP1 inhibitor camptothecin (CPT), this compound stabilizes the TOP1-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death in cancer cells.[5][6]

Quantitative Data Summary
Cell LineAssay TypeIC50 (this compound)IC50 (Camptothecin)Fold Resistance (P388/CPT45 vs P388)Reference
P388Cytotoxicity (MTT)1 nM5 nM>300[5]
P388/CPT45Cytotoxicity (MTT)300 nM>10 µM>300[5]
Experimental Protocols

1. DNA Relaxation Assay

This biochemical assay measures the ability of TOP1 to relax supercoiled plasmid DNA. Inhibitors like this compound will prevent this relaxation.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human TOP1 enzyme, and the assay buffer provided in commercially available kits.

  • Compound Addition: Add varying concentrations of this compound or a vehicle control to the reaction tubes. Include a positive control inhibitor like camptothecin.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Separate the DNA isoforms by electrophoresis.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize under UV light. Supercoiled DNA will migrate faster than the relaxed circular DNA.

2. TOP1-DNA Cleavage Complex "Band Depletion" Assay

This cell-based assay provides evidence of TOP1-cleavage complex formation within tumor cells. The formation of these complexes results in a decrease of the free TOP1 immunoreactive band on a Western blot.[5][7]

Protocol:

  • Cell Treatment: Treat tumor cell lines (e.g., RPMI-8402) with varying concentrations of this compound or camptothecin for a short duration (e.g., 15-30 minutes).[5]

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection: Block the membrane and then probe with a primary antibody specific for human TOP1. Following washes, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an ECL (chemiluminescence) detection reagent. A reduction in the intensity of the TOP1 band indicates the formation of TOP1-DNA covalent complexes.[5]

Signaling Pathway and Experimental Workflow

Topoisomerase_I_Inhibition cluster_workflow Experimental Workflow: Band Depletion Assay cluster_pathway Mechanism of Action A Treat cells with this compound B Lyse cells & extract protein A->B C SDS-PAGE B->C D Western Blot for TOP1 C->D E Reduced TOP1 band intensity D->E DNA Supercoiled DNA TOP1 Topoisomerase I DNA->TOP1 Binding CleavageComplex TOP1-DNA Cleavage Complex TOP1->CleavageComplex Cleavage RelaxedDNA Relaxed DNA CleavageComplex->RelaxedDNA Religation Arc111 This compound CleavageComplex->Arc111 Stabilization StrandBreaks DNA Strand Breaks Arc111->StrandBreaks Leads to

Caption: Mechanism and detection of this compound-induced TOP1 inhibition.

Section 2: Measuring HIF-1α Inhibition

Under hypoxic conditions, a common feature of solid tumors, the transcription factor HIF-1α is stabilized and promotes tumor progression.[1][8] this compound has been shown to specifically inhibit the hypoxia-induced accumulation of HIF-1α protein.[1]

Experimental Protocols

1. Western Blot for HIF-1α Protein Levels

This is the most direct method to measure the effect of this compound on HIF-1α protein accumulation.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, HepG2) and allow them to adhere. Treat the cells with various concentrations of this compound.

  • Induction of Hypoxia: Expose the treated cells to hypoxic conditions (e.g., 1% O₂) for 4-16 hours. Alternatively, chemical inducers like cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG) can be used to mimic hypoxia.[9][10] A normoxic control group should be included.

  • Cell Lysis: Due to the rapid degradation of HIF-1α in the presence of oxygen, it is critical to perform lysis quickly on ice.[9][11] Use a lysis buffer containing protease inhibitors. For enhanced detection, nuclear extraction is recommended as stabilized HIF-1α translocates to the nucleus.

  • Protein Quantification: Determine the protein concentration for each lysate.

  • SDS-PAGE and Western Blotting: Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for HIF-1α. Use an antibody for a loading control (e.g., β-actin or Lamin B for nuclear extracts) to ensure equal protein loading.

  • Detection and Quantification: Visualize the bands using an ECL reagent. Quantify the band intensities to determine the relative decrease in HIF-1α levels in this compound-treated samples compared to the untreated hypoxic control.

2. HIF-1α Transcription Factor Activity Assay

This ELISA-based assay measures the DNA-binding activity of HIF-1α from nuclear extracts.

Protocol:

  • Sample Preparation: Treat cells with this compound and induce hypoxia as described above. Prepare nuclear extracts from the cell pellets.

  • Assay Procedure: Follow the protocol of a commercial HIF-1α transcription factor activity assay kit. Typically, this involves:

    • Adding the nuclear extracts to a 96-well plate coated with an oligonucleotide containing the HIF-1α response element (HRE).

    • Incubating to allow HIF-1α to bind to the HRE.

    • Washing away unbound proteins.

    • Adding a primary antibody specific for HIF-1α.

    • Adding an HRP-conjugated secondary antibody.

    • Adding a colorimetric substrate and measuring the absorbance at 450 nm.

  • Data Analysis: The absorbance is proportional to the amount of active HIF-1α in the sample. Compare the readings from this compound-treated samples to the untreated hypoxic control.

Signaling Pathway and Experimental Workflow

HIF1a_Inhibition cluster_pathway HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_workflow Experimental Workflow: Western Blot HIF1a_N HIF-1α PHD_VHL PHD/VHL E3 Ligase HIF1a_N->PHD_VHL Hydroxylation & Ubiquitination Proteasome Proteasome PHD_VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_H HIF-1α Nucleus Nucleus HIF1a_H->Nucleus HIF1b HIF-1β (ARNT) HIF1b->Nucleus HIF1_complex HIF-1 Complex Nucleus->HIF1_complex Dimerization HRE HRE (DNA) HIF1_complex->HRE Binding Gene_Tx Target Gene Transcription (e.g., VEGF) HRE->Gene_Tx Arc111 This compound Arc111->HIF1a_H Inhibits Accumulation A Treat cells with this compound B Induce Hypoxia (1% O₂) A->B C Prepare Nuclear Extracts B->C D Western Blot for HIF-1α C->D E Quantify Band Intensity D->E

Caption: HIF-1α regulation and its inhibition by this compound.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and experimental setups. The use of appropriate positive and negative controls is essential for data interpretation.

References

Application Note & Protocol: Arc-111 for High-Throughput Screening of Kinase-X Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arc-111 is a novel, potent, and selective small molecule inhibitor of Kinase-X, a critical enzyme in the pro-inflammatory signaling cascade. Dysregulation of Kinase-X activity has been implicated in a variety of inflammatory diseases. This compound provides a valuable tool for researchers engaged in high-throughput screening (HTS) to identify and characterize new modulators of this pathway. This document provides a detailed protocol for a cell-based HTS assay using this compound as a reference compound.

Quantitative Data Summary

The following table summarizes the performance of this compound in a 1536-well plate format using the described cell-based reporter assay. Data is presented as the mean ± standard deviation from three independent experiments.

CompoundTargetAssay FormatIC50 (nM)Z'-FactorSignal-to-Background
This compound Kinase-XCell-Based Reporter15.2 ± 2.10.85 ± 0.0512.3 ± 1.5
Staurosporine Pan-KinaseCell-Based Reporter25.8 ± 3.50.82 ± 0.0711.9 ± 1.8

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and the high-throughput screening workflow for identifying inhibitors of Kinase-X.

cluster_nucleus Cellular Nucleus Ligand Pro-inflammatory Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_X Kinase-X Kinase_A->Kinase_X Phosphorylation Transcription_Factor Transcription Factor (TF) Kinase_X->Transcription_Factor Phosphorylation Nucleus Nucleus Transcription_Factor->Nucleus Reporter_Gene Reporter Gene (e.g., Luciferase) Arc111 This compound Arc111->Kinase_X

Caption: Pro-inflammatory signaling pathway showing inhibition of Kinase-X by this compound.

start Start plate_cells Plate Reporter Cell Line in 1536-well plates start->plate_cells incubate1 Incubate 24h at 37°C, 5% CO2 plate_cells->incubate1 add_compounds Add Compounds (this compound, Test Samples) using an acoustic dispenser incubate1->add_compounds incubate2 Incubate 1h at 37°C add_compounds->incubate2 add_ligand Add Pro-inflammatory Ligand to all wells (except negative controls) incubate2->add_ligand incubate3 Incubate 6h at 37°C add_ligand->incubate3 add_reagent Add Luciferase Detection Reagent incubate3->add_reagent read_plate Read Luminescence on a plate reader add_reagent->read_plate analyze Data Analysis: Calculate Z', IC50 values read_plate->analyze end End analyze->end

Caption: High-throughput screening workflow for the identification of Kinase-X inhibitors.

Experimental Protocol: Cell-Based Reporter Assay

This protocol describes a cell-based assay to measure the inhibition of Kinase-X using a reporter gene (luciferase) under the control of a transcription factor activated by Kinase-X.

Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing the Kinase-X reporter construct.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 2 µg/mL Puromycin.

  • Assay Plates: 1536-well solid white, tissue culture treated plates.

  • This compound: 10 mM stock in DMSO.

  • Pro-inflammatory Ligand: 100 µM stock in PBS.

  • Luciferase Detection Reagent: Commercially available kit (e.g., Bright-Glo™).

  • Control Inhibitor: Staurosporine, 10 mM stock in DMSO.

  • Phosphate-Buffered Saline (PBS)

  • DMSO

Procedure:

  • Cell Plating:

    • Culture the reporter cell line to 80-90% confluency.

    • Harvest cells and resuspend in culture medium to a final concentration of 0.5 x 10^6 cells/mL.

    • Dispense 5 µL of the cell suspension into each well of a 1536-well plate using a liquid handler.

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Addition:

    • Prepare a serial dilution of this compound, the control inhibitor, and test compounds in DMSO.

    • Using an acoustic liquid handler, transfer 50 nL of each compound dilution to the appropriate wells of the assay plate.

    • For control wells, add 50 nL of DMSO (for maximum signal) or a high concentration of this compound (for background).

    • Incubate the plates for 1 hour at 37°C.

  • Ligand Stimulation:

    • Dilute the pro-inflammatory ligand stock to a 2X working concentration in culture medium.

    • Add 5 µL of the 2X ligand solution to all wells except for the negative control (background) wells. Add 5 µL of culture medium to the negative control wells.

    • Incubate the plates for 6 hours at 37°C.

  • Signal Detection:

    • Equilibrate the assay plates and the luciferase detection reagent to room temperature.

    • Add 5 µL of the luciferase detection reagent to all wells.

    • Incubate the plates for 10 minutes at room temperature, protected from light.

    • Read the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the Z'-factor to assess the quality of the assay using the following formula:

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • Where SD_max and Mean_max are the standard deviation and mean of the positive control (DMSO), and SD_min and Mean_min are the standard deviation and mean of the negative control (high concentration of this compound).

  • Normalize the data for each test compound concentration:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_min) / (Mean_max - Mean_min))

  • Generate dose-response curves by plotting the % inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 value for each compound by fitting the dose-response curve to a four-parameter logistic equation.

Application Notes and Protocols for the Proper Storage and Handling of Arc-111 Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and experimental use of Arc-111 (also known as Topovale), a potent topoisomerase I inhibitor. Adherence to these guidelines is crucial to ensure personnel safety, maintain compound integrity, and achieve reliable experimental outcomes.

Compound Information

Parameter Description
Compound Name This compound (Topovale)
CAS Number 500214-53-9
Molecular Formula C₂₃H₂₃N₃O₅
Molecular Weight 421.45 g/mol
Mechanism of Action Topoisomerase I inhibitor. It stabilizes the covalent Top1-DNA cleavage complex, leading to the accumulation of single-strand DNA breaks, which are converted to cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptosis.[1]
Primary Use Preclinical anticancer research.

Storage and Stability

Proper storage of this compound is critical to maintain its stability and efficacy. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

Form Storage Temperature Duration Notes
Powder -20°C3 yearsStore in a dry, dark environment.
4°C2 yearsFor shorter-term storage.
In Solvent (DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthFor short-term use.

Data sourced from MedchemExpress.[2]

Handling and Safety Precautions

This compound is a potent cytotoxic agent and must be handled with extreme care in a laboratory setting designed for handling hazardous compounds.

3.1. Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory when handling this compound in powdered form or in solution.

  • Gloves: Two pairs of chemotherapy-tested nitrile gloves should be worn at all times.

  • Gown: A disposable, solid-front, back-closure chemotherapy gown made of a low-permeability fabric.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Face Protection: A face shield should be worn when there is a risk of splashing.

  • Respiratory Protection: A fit-tested N95 respirator or higher is recommended, especially when handling the powdered form to avoid aerosol inhalation.

3.2. Engineering Controls

  • All handling of powdered this compound and preparation of concentrated stock solutions should be performed in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).

  • Use needleless systems and Luer-Lok fittings to minimize the risk of spills and aerosol generation during solution transfer.[3]

3.3. Spill Management

In the event of a spill, follow these procedures immediately:

  • Alert personnel in the immediate area.

  • Evacuate the contaminated area.

  • Don the appropriate PPE, including respiratory protection.

  • Contain the spill using a chemotherapy spill kit.

  • For liquid spills, absorb with an appropriate absorbent material. For powder spills, gently cover with damp absorbent material to avoid aerosolization.

  • Clean the area with a deactivating agent, followed by a thorough cleaning with a detergent and then water.

  • All contaminated materials must be disposed of as cytotoxic waste.

3.4. Waste Disposal

All materials that come into contact with this compound, including pipette tips, tubes, vials, gloves, gowns, and spill cleanup materials, must be disposed of in clearly labeled, leak-proof, and puncture-proof cytotoxic waste containers.

Experimental Protocols

4.1. Preparation of Stock Solutions

4.1.1. In Vitro Studies (DMSO)

  • Solvent: Dimethyl sulfoxide (DMSO), hygroscopic.

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Under a certified BSC, add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • The solubility in DMSO is up to 4.03 mg/mL (9.56 mM).[2] For higher concentrations, ultrasonic agitation and pH adjustment to 2 with TFA may be necessary.[2]

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

    • Store aliquots at -80°C for up to 6 months.[2]

4.1.2. In Vivo Studies (5% Dextrose Solution)

  • Vehicle: 5% Dextrose Solution, USP.

  • Procedure:

    • For in vivo experiments in mice, this compound (as the monocitrate salt) has been dissolved in a 5% dextrose solution.[4]

    • The solution should be prepared fresh on the day of administration.

    • Ensure complete dissolution before administration.

    • The final concentration will depend on the desired dosage and administration volume for the animal model.

4.2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of this compound on cancer cell lines.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h prepare_dilutions Prepare serial dilutions of this compound add_compound Add compound to wells incubation_24h->add_compound prepare_dilutions->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_3_4h Incubate for 3-4h add_mtt->incubation_3_4h add_dmso Add DMSO to dissolve formazan incubation_3_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow for determining this compound cytotoxicity using an MTT assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the equivalent concentration of DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

4.3. Topoisomerase I Inhibition Signaling Pathway

This compound exerts its cytotoxic effects by targeting the nuclear enzyme topoisomerase I (Top1). The following diagram illustrates the simplified signaling pathway of this compound-induced cell death.

Top1_Inhibition_Pathway Arc111 This compound Top1_DNA Top1-DNA Complex Arc111->Top1_DNA Binds to Cleavage_Complex Stabilized Top1-DNA Cleavage Complex Top1_DNA->Cleavage_Complex Stabilizes DSB Double-Strand Break Cleavage_Complex->DSB Collision with Replication_Fork Replication Fork Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Summary of Experimental Data

The following table summarizes key quantitative data from published studies on this compound.

Parameter Cell Line Value Reference
IC₅₀ (MTT Assay) P3881 nM[5]
P388/CPT45 (Top1-deficient)300 nM[5]
In Vitro Top1 Cleavage Assay Purified hTOP10.01 - 1.0 µM[3]
In Vivo Dosage (mice) HCT-8 xenograft0.5 - 2 mg/kg (i.v.)[4]

These application notes and protocols are intended to provide a comprehensive guide for the safe and effective use of this compound in a research setting. It is imperative that all personnel are thoroughly trained in the handling of cytotoxic compounds and that all work is conducted in accordance with institutional and national safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Arc-111 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during the experimental use of Arc-111. The information is presented in a question-and-answer format to provide direct and actionable guidance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is precipitating out of solution during my experiment. What are the initial troubleshooting steps?

A1: Precipitation of this compound is a common indicator of solubility issues. The initial approach should be to assess and optimize the buffer conditions. Key parameters to investigate include pH and ionic strength.[1] The solubility of a compound can be significantly influenced by the pH of the solution. It is recommended to determine the pKa of this compound and adjust the buffer pH to a range where the molecule is most soluble. Additionally, modifying the ionic strength with salts like sodium chloride can help mitigate electrostatic interactions that may lead to precipitation.[1]

Another critical factor to consider is the temperature at which your experiments are conducted. Some compounds are less soluble at lower temperatures. Conversely, higher temperatures can sometimes lead to compound degradation or aggregation.[1][2] Therefore, evaluating a range of temperatures is advisable.

Q2: I'm observing inconsistent results in my bioassays, which I suspect are due to poor this compound solubility. How can I improve its bioavailability in my in vitro models?

A2: Inconsistent bioassay results are often linked to poor compound solubility, which can lead to variable bioavailability.[3] For in vitro systems, several strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble compounds like this compound.

One common approach is the use of co-solvents or surface-active agents.[3] Small amounts of organic solvents such as DMSO or ethanol can be used to prepare concentrated stock solutions, which are then diluted into the aqueous assay buffer. However, it is crucial to control the final concentration of the organic solvent to avoid cell toxicity. The use of non-ionic detergents at low concentrations can also help to maintain solubility.[4]

Another strategy is to use formulation techniques such as creating solid dispersions or using lipid-based delivery systems to improve dissolution rates.[3][5]

Q3: We are struggling with the formulation of this compound for preclinical studies. What are some advanced strategies to enhance its solubility for in vivo applications?

A3: For preclinical and clinical development, enhancing the solubility of poorly soluble compounds like this compound is a critical challenge.[3] Beyond simple buffer optimization, several advanced formulation strategies can be considered.

Particle size reduction, such as micronization or nanonization, can significantly increase the surface area of the drug particles, leading to improved dissolution rates and bioavailability.[3] Another effective approach is the formation of amorphous solid dispersions, where the crystalline drug is dispersed in a polymeric matrix.[3][5] This can prevent crystallization and maintain a supersaturated state in solution.

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also be highly effective for lipophilic compounds.[5] These formulations form fine emulsions or microemulsions in the gastrointestinal tract, which can enhance drug solubilization and absorption.

Quantitative Data Summary

For a systematic approach to troubleshooting, it is recommended to perform a solubility screening study. The following table provides an example of how to structure the data from such a study.

Condition Buffer System pH Ionic Strength (mM NaCl) Temperature (°C) This compound Solubility (µg/mL) Observations
1Phosphate6.550255.2Precipitation observed
2Phosphate7.4502510.8Clear solution
3Phosphate7.41502515.1Clear solution
4Acetate5.050252.3Heavy precipitation
5Phosphate7.415048.5Slight precipitation over time
6Phosphate7.41503718.9Clear solution

Experimental Protocols

Protocol 1: Buffer Solubility Screening for this compound

Objective: To determine the optimal buffer pH and ionic strength for maximizing the solubility of this compound.

Methodology:

  • Prepare a series of buffers with varying pH values (e.g., acetate for pH 4-5.5, phosphate for pH 6-8) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).

  • Add an excess amount of this compound powder to a fixed volume of each buffer condition.

  • Equilibrate the samples by rotating or shaking them at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure saturation is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Record visual observations of precipitation for each condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis start Start prep_buffers Prepare Buffers (Varying pH & Ionic Strength) start->prep_buffers add_arc111 Add Excess this compound prep_buffers->add_arc111 equilibrate Equilibrate Samples (24h at 25°C) add_arc111->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter_supernatant Filter Supernatant centrifuge->filter_supernatant quantify Quantify Soluble this compound (HPLC-UV) filter_supernatant->quantify end End quantify->end

Caption: Experimental workflow for buffer solubility screening of this compound.

troubleshooting_logic cluster_initial Initial Checks cluster_advanced Advanced Solutions issue This compound Solubility Issue (Precipitation, Inconsistent Data) check_buffer Optimize Buffer? (pH, Ionic Strength) issue->check_buffer check_temp Optimize Temperature? issue->check_temp use_cosolvents Use Co-solvents/Detergents? check_buffer->use_cosolvents particle_reduction Particle Size Reduction? check_buffer->particle_reduction solid_dispersion Amorphous Solid Dispersion? check_buffer->solid_dispersion lipid_formulation Lipid-Based Formulation? check_buffer->lipid_formulation check_temp->use_cosolvents solution Improved Solubility & Bioavailability use_cosolvents->solution particle_reduction->solution solid_dispersion->solution lipid_formulation->solution

Caption: Logical troubleshooting flowchart for this compound solubility issues.

References

how to improve Arc-111 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with Arc-111 in solution. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the optimal performance and stability of this compound in their experiments.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the handling and storage of this compound solution.

Problem Potential Cause Recommended Solution
Precipitation or cloudiness observed in the this compound solution. Improper pH or ionic strength: The pH or salt concentration of the buffer may be suboptimal, leading to protein aggregation.[1][2]Verify the pH and ionic strength of your buffer. The recommended pH range for this compound is 6.0-7.5. Adjust the buffer composition as needed. Consider performing a buffer screen to identify the optimal conditions for your specific application.
High protein concentration: Concentrated solutions of this compound may be more prone to aggregation.[3]If possible, work with lower concentrations of this compound. If high concentrations are necessary, consider the addition of stabilizing excipients.
Temperature fluctuations: Exposure to high temperatures or repeated freeze-thaw cycles can cause denaturation and aggregation.[1][2][4]Store this compound at the recommended temperature of 2-8°C for short-term storage and -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Aliquot the solution upon first use.
Loss of this compound activity. Denaturation: The protein may have unfolded due to exposure to harsh conditions.[1][3]Review your experimental protocol for any steps that could induce denaturation, such as exposure to extreme pH, high temperatures, or vigorous mixing.
Oxidation: Critical amino acid residues in this compound may have been oxidized, leading to a loss of function.Minimize exposure to oxygen by working in a controlled environment or by adding antioxidants like methionine to the buffer.
Proteolytic degradation: Contamination with proteases can lead to the degradation of this compound.Ensure aseptic handling techniques. Consider adding protease inhibitors to your solution, especially during purification or long-term storage.
Inconsistent results between experiments. Variability in solution preparation: Minor differences in buffer preparation or handling of this compound can lead to inconsistent outcomes.Standardize your protocol for buffer preparation and this compound handling. Ensure all reagents are of high quality and solutions are prepared fresh.
Adsorption to surfaces: this compound may adsorb to the surfaces of storage containers or labware, leading to a decrease in the effective concentration.Use low-protein-binding tubes and pipette tips. The addition of a small amount of a non-ionic surfactant, such as Polysorbate 80 (Tween 80), can help to minimize adsorption.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For short-term storage (up to 1 week), this compound should be stored at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles as this can lead to protein aggregation and loss of activity.[2][4]

Q2: What is the recommended buffer composition for this compound?

A2: A phosphate-based buffer system at a pH between 6.0 and 7.5 is generally recommended for this compound. The ionic strength of the buffer can also influence stability, and the addition of salts like sodium chloride at a concentration of 150 mM can be beneficial.[2] However, the optimal buffer composition may vary depending on the specific application.

Q3: Can I vortex or shake the this compound solution to mix it?

A3: Vigorous agitation, such as vortexing or shaking, can induce mechanical stress and lead to protein denaturation and aggregation.[2][3] It is recommended to mix the this compound solution by gentle inversion or slow pipetting.

Q4: I am observing a gradual loss of activity over time, even with proper storage. What could be the cause?

A4: A gradual loss of activity could be due to several factors, including slow oxidation or deamidation. To mitigate this, you can try adding stabilizing excipients to your buffer. Common stabilizers include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, mannitol), and amino acids (e.g., arginine, glycine). These excipients can help to protect the protein from degradation.

Q5: How can I assess the stability of my this compound solution?

A5: Several analytical techniques can be used to assess the stability of this compound. These include:

  • Size Exclusion Chromatography (SEC): To detect the presence of aggregates.

  • Dynamic Light Scattering (DLS): To measure the size distribution of particles in the solution.

  • Differential Scanning Fluorimetry (DSF): To determine the melting temperature (Tm) of the protein, which is an indicator of its thermal stability.

  • Activity Assays: To measure the biological function of this compound over time.

Experimental Protocols

Protocol 1: Buffer Exchange using Dialysis

This protocol is for transferring this compound into a new buffer system to optimize its stability.

  • Prepare the Dialysis Tubing: Cut the required length of dialysis tubing and hydrate it in the new buffer according to the manufacturer's instructions.

  • Sample Loading: Carefully load the this compound solution into the dialysis tubing and seal both ends.

  • Dialysis: Place the sealed tubing in a beaker containing the new buffer. The volume of the external buffer should be at least 100 times the volume of the sample.

  • Incubation: Gently stir the buffer at 4°C for 4-6 hours.

  • Buffer Change: Replace the external buffer with fresh buffer and continue dialysis overnight at 4°C.

  • Sample Recovery: Carefully remove the dialysis tubing from the buffer and recover the this compound solution.

  • Concentration Measurement: Determine the final concentration of this compound using a suitable method (e.g., UV-Vis spectroscopy at 280 nm).

Protocol 2: Assessment of Thermal Stability using Differential Scanning Fluorimetry (DSF)

This protocol outlines the steps to determine the melting temperature (Tm) of this compound as a measure of its thermal stability.

  • Prepare the Reaction Mixture: In a PCR plate, mix the this compound solution with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Instrument Setup: Place the plate in a real-time PCR instrument.

  • Temperature Ramp: Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate (e.g., 1°C/minute).

  • Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the sigmoidal curve represents the melting temperature (Tm) of the protein.

Visualizations

experimental_workflow Figure 1. General Workflow for Improving this compound Stability cluster_assessment Initial Assessment cluster_optimization Optimization cluster_reassessment Re-assessment cluster_final Final Selection A Initial this compound Solution B Characterize Initial Stability (SEC, DLS, DSF) A->B C Identify Potential Stress Factors (pH, Temp, Agitation) B->C D Design Formulation Screen (Buffers, Excipients) C->D E Prepare New Formulations D->E F Characterize Stability of New Formulations E->F G Compare with Initial Stability F->G G->D Iterate if Needed H Select Optimal Formulation G->H Decision

Figure 1. General Workflow for Improving this compound Stability

signaling_pathway Figure 2. Hypothetical this compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Arc111 This compound Receptor Arc-R1 Receptor Arc111->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor X Kinase1->TF Inhibits (alternative pathway) Kinase2->TF Activates Gene Target Gene TF->Gene Induces Transcription Response Cellular Response Gene->Response Leads to

Figure 2. Hypothetical this compound Signaling Pathway

References

Technical Support Center: Arc-111 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arc-111, a potent and selective inhibitor of the MAPK/ERK signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. By inhibiting MEK, this compound effectively blocks downstream signaling in the MAPK/ERK pathway, which is a key regulator of cellular processes such as proliferation, differentiation, and survival.[1][2]

Q2: What are the most common off-target effects observed with kinase inhibitors like this compound?

A2: Off-target effects can occur when a kinase inhibitor interacts with kinases other than its intended target.[3] This is often due to the structural similarity of the ATP-binding pocket across the kinome.[4][5] Common consequences of off-target effects include unexpected cellular phenotypes, toxicity, and misinterpretation of results.[3][5] It is crucial to perform comprehensive selectivity profiling to understand the full spectrum of an inhibitor's activity.

Q3: Why am I observing an increase in ERK phosphorylation (p-ERK) after treatment with this compound, an ERK pathway inhibitor?

A3: This phenomenon is known as paradoxical activation. It can occur in cells with upstream mutations (e.g., in RAS) where the inhibitor disrupts negative feedback loops.[6][7] By inhibiting MEK, this compound can prevent the feedback phosphorylation and inhibition of upstream components like RAF, leading to their sustained activation and subsequent hyper-phosphorylation of MEK and, in some contexts, a rebound in ERK phosphorylation.[6]

Q4: How can I be sure that the observed cellular phenotype is a direct result of this compound's on-target activity?

A4: To confirm on-target activity, it is essential to correlate the observed phenotype with direct biochemical evidence of target engagement. This can be achieved by performing a Western blot to measure the phosphorylation status of ERK (p-ERK) and its downstream targets, such as RSK. A dose-dependent decrease in the phosphorylation of these proteins should correlate with the observed phenotypic changes.

Q5: What is the expected IC50 value for this compound in my cell line?

A5: The half-maximal inhibitory concentration (IC50) for this compound can vary significantly depending on the cell line's genetic background, particularly the mutational status of the MAPK/ERK pathway.[8][9][10] It is recommended to perform a dose-response experiment to determine the IC50 in your specific cell model. The table below provides representative IC50 values for well-characterized ERK pathway inhibitors in various cancer cell lines.[8][9][10][11]

Troubleshooting Guides

Problem 1: High background or non-specific bands in Western blot for phosphorylated proteins.
Possible Cause Solution
Inappropriate blocking agent Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein, which is a phosphoprotein and can be detected by the phospho-specific antibody.[12][13] Use 5% w/v Bovine Serum Albumin (BSA) in TBST instead.[12][14]
Phosphatase activity during sample preparation Always keep samples on ice and use ice-cold buffers.[13] Add a cocktail of phosphatase and protease inhibitors to your lysis buffer immediately before use.[12][13]
Incorrect buffer composition Avoid using phosphate-buffered saline (PBS) as it can interfere with the binding of some phospho-specific antibodies.[13][15] Use Tris-buffered saline with Tween-20 (TBST) for all washing and antibody dilution steps.[15]
Antibody concentration too high Optimize the concentration of your primary and secondary antibodies by performing a titration experiment to find the optimal signal-to-noise ratio.
Problem 2: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, MTS).
Possible Cause Solution
Interference of the compound with the assay chemistry To check for artifacts, run a control experiment with the compound in cell-free media to see if it directly reacts with the assay reagent.[6] Any change in absorbance would indicate an artifact.
Variability in cell seeding density Ensure a uniform and consistent number of cells are seeded in each well. Use a multichannel pipette for cell seeding and visually inspect the plate for even cell distribution before adding the compound.
Incomplete solubilization of formazan crystals (MTT assay) After adding the solubilization solution, ensure complete dissolution of the purple formazan crystals by mixing thoroughly.[16][17] Shaking the plate on an orbital shaker for 15 minutes can aid in solubilization.[16]
Incorrect incubation times Adhere to the recommended incubation times for both the compound treatment and the assay reagent.[17][18][19] Extended incubation with the tetrazolium reagent should be avoided.[19]

Data Presentation

Table 1: Representative IC50 Values of ERK Pathway Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (nM)
ARRY-142886 (MEK inhibitor) Malme-3MMelanoma59[8]
Compound 8 (MEK inhibitor) Colo205Colon Carcinoma190 - 380[8]
BVD-523 (ERK inhibitor) A549NSCLC400[9]
BVD-523 (ERK inhibitor) DM122Melanoma480[9]
VX-11e (ERK inhibitor) A549NSCLC770[9]
VX-11e (ERK inhibitor) DM122Melanoma370[9]
SCH772984 (ERK inhibitor) SH-SY5YNeuroblastoma24[11]
Ulixertinib (ERK inhibitor) SH-SY5YNeuroblastoma180[11]

Experimental Protocols

Western Blot for Phosphorylated ERK (p-ERK)
  • Cell Lysis: Culture and treat cells with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[6][12] Scrape the cells, incubate on ice for 30 minutes, and then clarify the lysate by centrifugation.[6]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Sample Preparation: To an appropriate amount of protein lysate, add an equal volume of 2x SDS-PAGE sample buffer.[12][14] Heat the samples at 95°C for 5 minutes to denature the proteins.[12][14]

  • Gel Electrophoresis: Load the denatured protein samples onto an SDS-polyacrylamide gel and run the gel under standard conditions.[12][14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12][20]

  • Blocking: Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature with gentle agitation.[12][14]

  • Primary Antibody Incubation: Dilute the primary antibody against p-ERK in TBST (as recommended by the manufacturer) and incubate the membrane overnight at 4°C with agitation.[12][14]

  • Washing: Wash the membrane three to four times for 5 minutes each with TBST at room temperature.[12][14]

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in TBST and incubate the membrane for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 8.[12][14]

  • Detection: Perform chemiluminescent detection using an ECL substrate.[14]

  • Analysis: To normalize the p-ERK signal, the blot can be stripped and re-probed for total ERK.[15]

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 104–105 cells/well in 100 µL of cell culture medium.[18]

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[17][19]

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[17]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).[17][18]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[17]

  • Incubation: Allow the plate to stand overnight in the incubator.[17]

  • Absorbance Reading: Check for complete solubilization of the purple formazan crystals and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16][17] A reference wavelength of more than 650 nm can be used to subtract background.[16][17]

Mandatory Visualization

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, ELK1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Arc111 This compound Arc111->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK.

References

Technical Support Center: Optimizing Arc-111 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Arc-111 for cell culture experiments. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges and ensure reproducible and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell line?

A1: For a novel cell line, it is advisable to start with a broad range of this compound concentrations to determine the dose-response curve. A logarithmic or semi-logarithmic serial dilution is recommended, typically spanning from 1 nM to 10 µM. This initial screen will help identify the effective concentration range for your specific cell line and experimental endpoint. One study has reported that this compound exhibits low nanomolar cytotoxicity against a variety of cancer cell lines.[1]

Q2: How does the dual mechanism of action of this compound influence the choice of concentration?

A2: this compound possesses two distinct mechanisms of action: topoisomerase I inhibition, which leads to cytotoxicity, and inhibition of hypoxia-inducible factor-1alpha (HIF-1α) accumulation under hypoxic conditions. The optimal concentration will depend on the primary endpoint of your study. Cytotoxicity assays (e.g., MTT or colony formation) will be sensitive to the topoisomerase I inhibitory activity, which is typically observed at lower nanomolar concentrations. In contrast, assays measuring the inhibition of HIF-1α may require different concentrations and specific hypoxic culture conditions.

Q3: What are the best practices for dissolving and storing this compound?

A3: this compound is a small molecule that is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To avoid solubility issues and cytotoxicity from the solvent, ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%. It is recommended to prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.

Q4: Can this compound be used in combination with other therapeutic agents?

A4: Yes, due to its specific mechanisms of action, this compound has the potential for synergistic effects when combined with other anticancer agents. For example, its ability to induce G2/M cell cycle arrest could sensitize cells to radiotherapy or other DNA-damaging agents. When planning combination studies, it is crucial to perform a thorough dose-matrix analysis to identify synergistic, additive, or antagonistic interactions.

Troubleshooting Guides

Issue 1: High variability or poor reproducibility in cell viability assays.

  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before plating. Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers across all wells.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Solution: To minimize evaporation and temperature fluctuations in the outer wells, consider not using them for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.

  • Possible Cause 3: Compound precipitation.

    • Solution: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, you may need to prepare a fresh, lower-concentration stock solution or use a different solubilizing agent, ensuring it is not toxic to the cells.

Issue 2: No observable cytotoxic effect at expected concentrations.

  • Possible Cause 1: Cell line resistance.

    • Solution: Some cell lines may exhibit intrinsic or acquired resistance to topoisomerase I inhibitors. This can be due to mutations in the topoisomerase I gene or overexpression of drug efflux pumps.[1] It has been noted that this compound is not a substrate for the breast cancer resistance protein (BCRP), an ATP-binding cassette transporter.[2] To confirm resistance, you can use a sensitive cell line as a positive control or perform a western blot to check the expression levels of topoisomerase I.

  • Possible Cause 2: Insufficient incubation time.

    • Solution: The cytotoxic effects of topoisomerase I inhibitors are often cell cycle-dependent and may require longer incubation times to manifest. Consider extending the treatment duration (e.g., 48 to 72 hours) and performing a time-course experiment.

Issue 3: Discrepancy between cytotoxicity and HIF-1α inhibition results.

  • Possible Cause 1: Oxygen-dependent mechanism.

    • Solution: The inhibition of HIF-1α accumulation by this compound is primarily observed under hypoxic conditions. Ensure that your experimental setup for assessing HIF-1α includes a properly controlled hypoxic environment (e.g., 1% O2). The antiproliferative effects of this compound, however, are independent of oxygen levels.

  • Possible Cause 2: Different effective concentrations.

    • Solution: The concentration of this compound required to inhibit HIF-1α may differ from that required to induce cytotoxicity. Perform a dose-response analysis for each endpoint to determine the respective EC50/IC50 values.

Data Presentation

Table 1: Illustrative IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIllustrative IC50 (nM)*
HCT-116Colon Carcinoma5
MCF-7Breast Adenocarcinoma10
A549Lung Carcinoma15
U-87 MGGlioblastoma8
PC-3Prostate Cancer12

*Note: These values are for illustrative purposes to represent the low nanomolar cytotoxicity of this compound and are not derived from a specific publication. Researchers should determine the precise IC50 for their cell lines of interest experimentally.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3][4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for HIF-1α Inhibition

This protocol is for assessing the effect of this compound on HIF-1α protein levels under hypoxic conditions.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Hypoxia chamber or incubator (1% O2)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells into 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound or vehicle control.

  • Place the plates in a hypoxia chamber for the desired duration (e.g., 4-16 hours). Include a normoxic control plate.

  • After hypoxic incubation, immediately place the plates on ice and wash the cells with ice-cold PBS.

  • Lyse the cells with lysis buffer, scrape the cells, and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of HIF-1α protein.

Mandatory Visualizations

Arc111_Topoisomerase_I_Inhibition cluster_0 Mechanism of Action This compound This compound Topoisomerase I Topoisomerase I This compound->Topoisomerase I Binds to DNA DNA Topoisomerase I->DNA Creates transient nick Cleavage Complex Cleavage Complex Topoisomerase I->Cleavage Complex Stabilizes DNA->Topoisomerase I Religation DNA Strand Break DNA Strand Break Cleavage Complex->DNA Strand Break Leads to Apoptosis Apoptosis DNA Strand Break->Apoptosis Induces

This compound stabilizes the Topoisomerase I-DNA cleavage complex.

Arc111_HIF1a_Inhibition cluster_1 HIF-1α Regulation under Hypoxia Hypoxia Hypoxia HIF-1α Synthesis HIF-1α Synthesis Hypoxia->HIF-1α Synthesis Stabilizes HIF-1α Protein HIF-1α Protein HIF-1α Synthesis->HIF-1α Protein HIF-1 Complex HIF-1 Complex HIF-1α Protein->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex Target Gene Expression Target Gene Expression HIF-1 Complex->Target Gene Expression Promotes This compound This compound This compound->HIF-1α Synthesis Inhibits

This compound inhibits HIF-1α protein synthesis under hypoxic conditions.

Troubleshooting_Workflow cluster_2 Troubleshooting Logic Start Experiment Start CheckViability Cell Viability Issue? Start->CheckViability CheckEffect No Cytotoxic Effect? CheckViability->CheckEffect No Solution1 Optimize Seeding Avoid Edge Effects CheckViability->Solution1 Yes CheckHIF HIF-1α Data Issue? CheckEffect->CheckHIF No Solution2 Check for Resistance Extend Incubation Time CheckEffect->Solution2 Yes Solution3 Ensure Hypoxic Conditions Perform Dose-Response CheckHIF->Solution3 Yes End Resolution CheckHIF->End No Solution1->End Solution2->End Solution3->End

A logical workflow for troubleshooting common this compound experimental issues.

References

Arc-111 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding off-target effects of Arc-111, a potent inhibitor of the novel kinase TargetKinase-1 (TK1).

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-targets of this compound and at what concentrations do these effects become prominent?

A1: this compound is a highly selective inhibitor for its primary target, TK1. However, at concentrations exceeding 100 nM, it can exhibit inhibitory activity against other kinases, primarily due to homology in the ATP-binding pocket. The most significant off-targets are members of the Src family kinases (SFKs) and Kinase-Z. It is recommended to use the lowest effective concentration possible to maintain selectivity.

Q2: How can I differentiate between on-target (TK1) and off-target effects in my cellular experiments?

A2: Differentiating on-target from off-target effects is critical for accurate data interpretation. We recommend a multi-pronged approach:

  • Dose-Response Comparison: Correlate the phenotypic effect with the IC50 values for TK1 and known off-targets. On-target effects should manifest at concentrations where this compound is selective for TK1 (typically < 50 nM).

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete TK1. If the phenotype observed with this compound is recapitulated by TK1 depletion, it is likely an on-target effect.

  • Rescue Experiments: In a TK1 knockout/knockdown background, express a mutated version of TK1 that is resistant to this compound. If the addition of this compound fails to produce the phenotype in these "rescued" cells, the effect is on-target.

  • Use of a Structurally Unrelated Inhibitor: Compare the results of this compound with another TK1 inhibitor that has a different chemical scaffold and, therefore, a different off-target profile. Concordant results strengthen the case for an on-target effect.

Q3: What are the essential negative and positive controls to include in my experiments?

A3: Proper controls are crucial for validating your findings.

  • Negative Controls:

    • Vehicle Control (e.g., DMSO): To control for the effect of the solvent.

    • Inactive Enantiomer/Analog (if available): A structurally similar molecule that is inactive against TK1.

    • Parental cell line or cells not expressing the target.

  • Positive Controls:

    • A known activator of the TK1 pathway to ensure the pathway is functional.

    • For biochemical assays, include a positive control inhibitor for any off-targets you are assessing.

Troubleshooting Guides

Problem: I am observing significant cell toxicity at concentrations where this compound should be selective for TK1.

  • Possible Cause 1: Off-target toxicity in your specific cell model.

    • Solution: Even at low nanomolar concentrations, this compound may inhibit a kinase that is critical for survival in your particular cell line. Cross-reference your cell line's known dependencies with the this compound off-target list. Consider performing a kinase selectivity screen to identify unexpected off-targets.

  • Possible Cause 2: On-target toxicity.

    • Solution: Inhibition of the primary target, TK1, may itself be cytotoxic in your experimental model. This is a valid biological finding. To confirm, use genetic methods (siRNA/CRISPR) to deplete TK1 and see if it phenocopies the observed toxicity.

Problem: My phenotypic results (e.g., cell migration) do not correlate with the inhibition of the canonical TK1 signaling pathway.

  • Possible Cause 1: Activation of a compensatory signaling pathway.

    • Solution: Inhibition of TK1 may lead to the feedback activation of a parallel pathway that also influences the observed phenotype. Perform a phosphoproteomic screen or Western blot analysis for key nodes in related pathways to identify any compensatory signaling.

  • Possible Cause 2: An off-target effect is dominating the phenotype.

    • Solution: The observed phenotype might be driven by the inhibition of an off-target like Kinase-Z, which may have a more potent effect on migration than TK1 in your cell model. Use a structurally unrelated TK1 inhibitor or a specific inhibitor for the suspected off-target to dissect the effects.

Quantitative Data: Kinase Selectivity Profile

The following table summarizes the inhibitory activity of this compound against its primary target (TK1) and key off-targets identified in a broad panel kinase screen.

Kinase TargetIC50 (nM)Fold Selectivity (vs. TK1)Notes
TK1 1.5 1x On-Target
Kinase-Z185123xStructurally related kinase; potential for overlapping biology.
SFK-A250167xMember of the Src Family Kinases.
SFK-B410273xMember of the Src Family Kinases.
EGFR> 10,000> 6,667xNo significant activity at typical experimental concentrations.
PI3K> 10,000> 6,667xNo significant activity at typical experimental concentrations.

Experimental Protocols

Protocol: Western Blot for On-Target vs. Off-Target Pathway Modulation

This protocol allows for the assessment of TK1 pathway inhibition and potential off-target effects on the Kinase-Z pathway.

  • Cell Seeding and Treatment:

    • Plate cells at a density of 1x10^6 cells per well in a 6-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with a dose-response of this compound (e.g., 0, 5, 20, 100, 500 nM) for the desired time (e.g., 2 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts (load 20-30 µg of protein per lane) and run on an 8-10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

      • On-Target: p-TK1-Substrate (specific substrate of TK1)

      • Off-Target: p-Kinase-Z-Substrate (specific substrate of Kinase-Z)

      • Loading Control: GAPDH or β-Actin

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3 times with TBST.

    • Visualize bands using an ECL detection reagent and an imaging system.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor_On Growth Factor Receptor TK1 TK1 Receptor_On->TK1 Activates Substrate_On TK1 Substrate TK1->Substrate_On Phosphorylates Phenotype_On Cell Proliferation Substrate_On->Phenotype_On Promotes Receptor_Off Stress Receptor Kinase_Z Kinase-Z Receptor_Off->Kinase_Z Activates Substrate_Off Kinase-Z Substrate Kinase_Z->Substrate_Off Phosphorylates Phenotype_Off Apoptosis Substrate_Off->Phenotype_Off Induces Arc111 This compound Arc111->TK1 Inhibits (High Affinity) Arc111->Kinase_Z Inhibits (Low Affinity)

Caption: On-target vs. potential off-target signaling pathways of this compound.

start Start: Unexpected Phenotype Observed q1 Does phenotype correlate with TK1 IC50 (<50 nM)? start->q1 a1_yes Likely On-Target. Proceed with validation. q1->a1_yes Yes a1_no Suspect Off-Target Effect or On-Target Toxicity q1->a1_no No validate Validate with rescue experiment or unrelated inhibitor. a1_yes->validate q2 Does TK1 knockdown phenocopy the result? a1_no->q2 a2_yes Confirmed On-Target Effect q2->a2_yes Yes a2_no Confirmed Off-Target Effect q2->a2_no No

Caption: Logic diagram for troubleshooting on-target vs. off-target effects.

step1 1. Treat Cells with this compound (Dose-Response) and Controls step2 2. Lyse Cells & Quantify Protein step1->step2 step3 3. Run Western Blot for: p-TK1-Substrate (On-Target) p-Kinase-Z-Substrate (Off-Target) step2->step3 step4 4. Analyze Band Intensity step3->step4 step5 5. Determine IC50 for inhibition of each pathway step4->step5

Caption: Experimental workflow for assessing pathway-specific inhibition.

Technical Support Center: Troubleshooting the Arc-111 Experiment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering reproducibility issues with the fictional "Arc-111" experiment. The this compound experiment is a cell-based assay designed to measure the activity of the hypothetical "this compound signaling pathway" in response to novel drug compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a lack of reproducibility in cell-based experiments like the this compound?

Several factors can contribute to a lack of reproducibility in cell-based assays. These can be broadly categorized into biological, technical, and human factors. More than 70% of scientists have reported failing to reproduce another scientist's experiments, and over half have failed to reproduce their own.[1] Key sources of variation include:

  • Biological Variation: Differences between cell passages or generations, undetected contamination, and genetic drift in cell lines can lead to inconsistent results.[1][2]

  • Reagent Quality and Handling: Inconsistent quality of reagents, improper storage, and using expired materials can significantly impact experimental outcomes.[3][4] It is crucial to use reagents from reputable brands and to record lot numbers for traceability.[3]

  • Protocol Deviations: Even minor deviations from the established protocol, such as variations in incubation times, pipetting techniques, or cell seeding densities, can introduce significant variability.[1]

  • Equipment Calibration and Performance: Uncalibrated or malfunctioning equipment, such as pipettes, incubators, and plate readers, can lead to inaccurate and irreproducible data.[3]

  • Analyst-to-Analyst Variability: Differences in handling techniques and data interpretation between researchers can also contribute to inconsistencies.[1]

Q2: How can I ensure my reagents are not the source of the problem?

Reagent quality and consistency are paramount for reproducible experiments.[3] Here are some steps to take:

  • Standardize Reagents: Use reagents from the same manufacturer and lot number for the duration of a study to minimize variability.[3]

  • Proper Storage: Always store reagents according to the manufacturer's instructions to prevent degradation.[4] Some components of a kit may require different storage temperatures.[4]

  • Aliquot Reagents: To avoid repeated freeze-thaw cycles, aliquot reagents into smaller, single-use volumes.[3]

  • Check Expiration Dates: Do not use expired reagents.[3]

  • Equilibrate Reagents: Allow reagents to reach the recommended assay temperature before use, unless otherwise specified (e.g., enzymes should be kept on ice).[4][5]

Q3: My standard curve is not linear. What should I do?

A non-linear standard curve can indicate several issues. First, re-check the protocol to ensure the correct preparation of standards.[4] If the problem persists, consider the following:

  • Pipetting Accuracy: Inaccurate pipetting can lead to errors in the dilution series. Ensure your pipettes are calibrated and use proper pipetting techniques.[4]

  • Reagent Preparation: Double-check all calculations and ensure that all components of the standard curve solution were added correctly.[4]

  • Plate Reader Settings: Verify that the correct wavelength and other settings are being used on the microplate reader.[5]

  • Sample Dilution: If your sample concentrations are outside the linear range of the assay, you may need to perform serial dilutions.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the this compound experiment.

Problem Possible Cause Recommended Solution Citation
High background signal Contaminated reagents or cell culture.Use fresh, sterile reagents and test your cell culture for contamination (e.g., mycoplasma).[1]
Improper washing steps.Ensure all washing steps are performed thoroughly as described in the protocol.[6]
Incorrect plate type.Use the appropriate microplate for your assay (e.g., black plates for fluorescence assays).[4][5]
No or low signal Omission of a critical reagent or protocol step.Carefully review the protocol to ensure all steps were followed correctly.[4]
Inactive enzyme or degraded reagent.Use fresh reagents and ensure they have been stored properly. Run a positive control to verify reagent activity.[4]
Incorrect plate reader settings.Verify the wavelength and other settings on the plate reader.[5]
Inconsistent results between wells Inconsistent cell seeding.Ensure a homogenous cell suspension and use a consistent technique for seeding cells in each well.[1]
Pipetting errors.Use calibrated pipettes and consistent pipetting techniques. Prepare a master mix for reagents where possible.[1][5]
Edge effects in the microplate.Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.
Inconsistent results between experiments Variation in cell passage number.Use cells within a defined passage number range for all experiments.[2]
Different lots of reagents.Record the lot numbers of all reagents used and try to use the same lot for a series of experiments.[3]
Analyst variability.Ensure all researchers performing the assay are trained on the standardized protocol.[3]

Experimental Protocols

This compound Signaling Pathway Activation Assay

This protocol outlines the key steps for the this compound experiment.

  • Cell Culture and Seeding:

    • Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Passage cells every 2-3 days and maintain them in a 37°C incubator with 5% CO2.

    • For the assay, seed 10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in the appropriate vehicle (e.g., DMSO).

    • Remove the culture medium from the cells and replace it with a medium containing the test compounds.

    • Incubate the plate for the desired time point (e.g., 6 hours).

  • Lysis and Detection:

    • After incubation, wash the cells with Phosphate-Buffered Saline (PBS).

    • Add lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Add the detection reagent, which contains a substrate for the downstream reporter enzyme in the this compound pathway.

    • Incubate for 30 minutes at 37°C.

  • Data Acquisition:

    • Measure the signal (e.g., fluorescence or luminescence) using a microplate reader at the appropriate wavelength.

Visualizations

Arc_111_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Drug_Compound Drug Compound Receptor_A Receptor A Drug_Compound->Receptor_A Binds to Kinase_B Kinase B Receptor_A->Kinase_B Activates Transcription_Factor_D Transcription Factor D Kinase_B->Transcription_Factor_D Phosphorylates Phosphatase_C Phosphatase C Phosphatase_C->Kinase_B Inhibits Gene_Expression Gene Expression Transcription_Factor_D->Gene_Expression Promotes

Caption: Fictional this compound signaling pathway.

Arc_111_Experimental_Workflow Start Start Cell_Culture 1. Cell Culture Start->Cell_Culture Cell_Seeding 2. Cell Seeding (10,000 cells/well) Cell_Culture->Cell_Seeding Compound_Treatment 3. Compound Treatment (6 hours) Cell_Seeding->Compound_Treatment Lysis 4. Cell Lysis Compound_Treatment->Lysis Detection 5. Add Detection Reagent Lysis->Detection Data_Acquisition 6. Read Plate Detection->Data_Acquisition Data_Analysis 7. Data Analysis Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: this compound experimental workflow.

References

improving the signal-to-noise ratio in Arc-111 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Arc-111 assays. Our focus is on improving the signal-to-noise ratio to ensure robust and reliable results.

Troubleshooting Guide

This guide addresses common issues encountered during this compound assays in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: High Background Signal

Q: My assay is exhibiting a high background signal. What are the potential causes and how can I resolve this?

A: High background can obscure the specific signal from your analyte, leading to a reduced signal-to-noise ratio. The common culprits and their solutions are outlined below.

Potential CauseRecommended Solution
Insufficient Blocking Increase the concentration of the blocking agent or extend the blocking incubation time. Consider testing different blocking buffers to find the most effective one for your assay.[1][2][3]
Suboptimal Antibody Concentration High concentrations of primary or secondary antibodies can lead to non-specific binding. Optimize antibody concentrations using a checkerboard titration.[1][4][5][6]
Inadequate Washing Increase the number of wash steps or the duration of each wash. Ensure that the wash buffer contains an appropriate concentration of a non-ionic detergent like Tween-20 to help remove non-specifically bound proteins.[1][7][8]
Contaminated Reagents Prepare fresh buffers and antibody dilutions for each experiment to avoid contamination.[9] Ensure all equipment is clean.[10]
Cross-Reactivity The detection antibody may be cross-reacting with other molecules in the sample or with the blocking agent. Consider using affinity-purified or cross-adsorbed antibodies.[11]

Issue 2: Weak or No Signal

Q: I am observing a weak signal or no signal at all in my assay. What steps can I take to improve my signal strength?

A: A weak or absent signal can prevent the detection and quantification of your target analyte. Here are the primary causes and how to address them.

Potential CauseRecommended Solution
Low Antibody Concentration The concentration of the capture or detection antibody may be too low. Optimize antibody concentrations through a checkerboard titration to find the optimal balance for a strong signal.[1][4][5][6]
Inactive Reagents Ensure all reagents, including antibodies and enzyme conjugates, have been stored correctly and have not expired. Allow all reagents to come to room temperature before use.[11]
Suboptimal Incubation Times/Temperatures Review the protocol for recommended incubation times and temperatures. You may need to optimize these parameters for your specific analyte and antibodies.
Incorrect Buffer Composition The pH and composition of your coating and dilution buffers can impact antibody binding and stability. Ensure you are using the recommended buffers for each step.[5]
Insufficient Analyte The concentration of the analyte in your sample may be below the detection limit of the assay. Consider concentrating your sample or using a more sensitive detection system.

Experimental Protocols

Checkerboard Titration Protocol for Antibody Optimization

This protocol is designed to determine the optimal concentrations of capture and detection antibodies to achieve the best signal-to-noise ratio.[1][4][6]

  • Prepare Capture Antibody Dilutions: In a microplate, create a serial dilution of the capture antibody in coating buffer down the rows of the plate.

  • Coat the Plate: Add the different concentrations of the capture antibody to the wells and incubate as per the standard protocol.

  • Block the Plate: After coating, wash the plate and add blocking buffer to all wells to prevent non-specific binding.

  • Prepare Analyte and Detection Antibody Dilutions: Prepare a constant, intermediate concentration of your analyte. Create a serial dilution of the detection antibody across the columns of the plate.

  • Incubation: Add the analyte to all wells, followed by the different concentrations of the detection antibody. Incubate according to the assay protocol.

  • Detection: Add the substrate and measure the signal.

  • Analysis: The combination of capture and detection antibody concentrations that yields the highest signal with the lowest background is the optimal condition.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a sandwich immunoassay?

A: A sandwich immunoassay is a common format for detecting and quantifying an analyte. It involves a "sandwich" of antibodies and the target analyte.

Sandwich_Immunoassay cluster_workflow Sandwich Immunoassay Workflow Capture_Ab 1. Capture Antibody Coating Blocking 2. Blocking Capture_Ab->Blocking Sample 3. Sample Incubation Blocking->Sample Detection_Ab 4. Detection Antibody Incubation Sample->Detection_Ab Enzyme_Conj 5. Enzyme Conjugate Incubation Detection_Ab->Enzyme_Conj Substrate 6. Substrate Addition & Signal Detection Enzyme_Conj->Substrate

Caption: A simplified workflow of a sandwich immunoassay.

The process begins with coating a microplate with a capture antibody that specifically binds to the target analyte. After blocking unbound sites on the plate, the sample containing the analyte is added. A second, labeled detection antibody that binds to a different epitope on the analyte is then introduced. Finally, a substrate is added that reacts with the label on the detection antibody to produce a measurable signal.

Q2: How do I choose the right blocking buffer?

A: The ideal blocking buffer will reduce background noise without interfering with the specific antibody-antigen interaction.[7] There is no single best blocking buffer, and the optimal choice depends on the specific assay components.[2][3] It is recommended to test several different blocking buffers to determine which one provides the best signal-to-noise ratio for your particular assay. Common blocking agents include bovine serum albumin (BSA), non-fat dry milk, and commercially available formulations.

Q3: What is the purpose of Tween-20 in the wash buffer?

A: Tween-20 is a non-ionic detergent that is commonly added to wash buffers to help reduce non-specific protein interactions.[8] It aids in the removal of weakly bound, non-specific proteins from the plate, thereby lowering the background signal and improving the assay's sensitivity.[7]

Troubleshooting Workflow

For a systematic approach to diagnosing assay problems, please refer to the following troubleshooting workflow diagram.

Troubleshooting_Workflow Start Start Troubleshooting Problem Identify the Primary Issue Start->Problem High_Background High Background Problem->High_Background High Background Weak_Signal Weak/No Signal Problem->Weak_Signal Weak Signal High_Variability High Variability Problem->High_Variability High Variability Check_Blocking Optimize Blocking Buffer High_Background->Check_Blocking Titrate_Antibodies Titrate Antibodies High_Background->Titrate_Antibodies Increase_Washing Increase Wash Steps High_Background->Increase_Washing Weak_Signal->Titrate_Antibodies Check_Reagents Check Reagent Activity/Storage Weak_Signal->Check_Reagents Optimize_Incubation Optimize Incubation Times Weak_Signal->Optimize_Incubation Check_Pipetting Review Pipetting Technique High_Variability->Check_Pipetting Plate_Consistency Ensure Plate Consistency High_Variability->Plate_Consistency

Caption: A decision tree for troubleshooting common immunoassay issues.

References

Arc-111 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Arc-111 Technical Support Center

Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and best practices for using this compound, a potent and selective inhibitor of Aura Kinase, a critical component of the Phoenix Signaling Pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective, ATP-competitive inhibitor of Aura Kinase. By binding to the ATP pocket of Aura Kinase, it prevents the phosphorylation of its downstream target, the transcription factor Ember. This inhibition effectively blocks the activation of the Phoenix Signaling Pathway.

Q2: I am not seeing the expected decrease in phosphorylated Ember (pEmber) in my Western blots. What could be the issue?

Several factors could contribute to this. Please consider the following troubleshooting steps:

  • Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect signaling pathways.

  • Inhibitor Concentration: Verify the final concentration of this compound in your experiment. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

  • Incubation Time: The time required for dephosphorylation can vary. An incubation time of 2-4 hours is typically sufficient, but this may need optimization.

  • Antibody Quality: Confirm the specificity and activity of your primary antibody for phosphorylated Ember.

  • Stimulation Conditions: Ensure that the Phoenix pathway is robustly activated in your positive control. The level of pEmber in unstimulated cells may be too low to detect a significant decrease.

Q3: Is this compound cytotoxic? I am observing significant cell death after treatment.

This compound exhibits low cytotoxicity at its effective concentrations in most cell lines. However, at very high concentrations or with prolonged exposure, off-target effects or pathway-specific apoptosis can occur.

  • Recommended Concentration: Use the lowest effective concentration of this compound, as determined by your dose-response experiments.

  • Positive Control: Include a positive control for cytotoxicity (e.g., staurosporine) to ensure your assay is working correctly.

  • Cell Viability Assay: We recommend performing a standard cell viability assay (e.g., MTT or trypan blue exclusion) to establish a non-toxic working concentration for your specific cell line. Refer to the table below for typical IC50 and cytotoxicity values.

Quantitative Data Summary

The following tables provide summary data for this compound activity across various parameters.

Table 1: In Vitro Kinase Inhibition

Kinase Target IC50 (nM)
Aura Kinase 8.2
Kinase B > 10,000

| Kinase C | > 10,000 |

Table 2: Cellular Activity and Cytotoxicity

Cell Line pEmber IC50 (nM) Cytotoxicity CC50 (µM)
HEK293 15.5 > 50
HeLa 21.2 > 50

| SH-SY5Y | 18.9 | 42.7 |

Experimental Protocols

Protocol 1: Western Blot Analysis of pEmber Inhibition

  • Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

  • Starvation (Optional): If serum factors activate the pathway, serum-starve the cells for 4-6 hours prior to the experiment.

  • Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Add a known activator of the Phoenix pathway (e.g., 100 µM H2O2) and incubate for 30 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel, transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against pEmber and total Ember overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect using an ECL substrate.

Diagrams and Workflows

Phoenix_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stressor Cellular Stressor (e.g., Oxidative Stress) Aura Aura Kinase Stressor->Aura Activates Ember_inactive Ember Aura->Ember_inactive Phosphorylates pEmber_active pEmber Ember_inactive->pEmber_active pEmber_nuc pEmber pEmber_active->pEmber_nuc Translocates Seraph Seraph Gene (Pro-survival) pEmber_nuc->Seraph Induces Transcription Survival Cell Survival Seraph->Survival Arc111 This compound Arc111->Aura Inhibits

Caption: The Phoenix Signaling Pathway and the inhibitory action of this compound on Aura Kinase.

Western_Blot_Workflow cluster_prep Cell Preparation cluster_protein Protein Extraction cluster_analysis Analysis c1 1. Seed Cells c2 2. Pre-treat with this compound (or Vehicle) c1->c2 c3 3. Stimulate Pathway c2->c3 p1 4. Lyse Cells c3->p1 p2 5. Quantify Protein (BCA) p1->p2 a1 6. SDS-PAGE p2->a1 a2 7. Western Transfer (PVDF) a1->a2 a3 8. Immunoblot for pEmber a2->a3 a4 9. Detect & Analyze a3->a4

Caption: Experimental workflow for analyzing pEmber inhibition by this compound via Western blot.

dealing with Arc-111 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability when using Arc-111 for your neuronal differentiation experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing lower differentiation efficiency with a new batch of this compound compared to our previous lot. What could be the cause?

A1: Batch-to-batch variation in the biological activity of recombinant proteins like this compound can stem from several factors. One common cause is subtle differences in post-translational modifications, such as glycosylation, which can occur during manufacturing. These modifications can impact the protein's stability, receptor binding affinity, and overall potency.[1][2] We recommend performing a dose-response curve with each new lot to determine the optimal concentration. Additionally, inconsistencies in cell culture conditions, such as cell passage number and reagent sources, can contribute to variability.[3][4]

Q2: How can we confirm the quality and activity of a new this compound batch?

A2: To ensure the quality of a new batch, we recommend a two-pronged approach. First, assess the physical characteristics of the protein. This can be done using techniques like SDS-PAGE to check for purity and the correct molecular weight.[2][5] Second, and more importantly, is to perform a functional assay. For this compound, this would involve treating a consistent and healthy neuronal cell line (e.g., SH-SY5Y) and measuring a known downstream marker of differentiation, such as β-III tubulin expression, via immunofluorescence or western blotting.

Q3: Our cells are not differentiating as expected, even with a batch of this compound that has previously worked well. What should we check?

A3: If a previously reliable batch of this compound is not performing as expected, the issue likely lies within the experimental system. It is crucial to evaluate the health and consistency of your cell culture.[3] Factors to consider include:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cell lines can exhibit phenotypic drift over time.[3]

  • Cell Health: Ensure cells are healthy and not stressed before initiating differentiation.

  • Mycoplasma Contamination: Routinely test your cell cultures for mycoplasma, as this can significantly alter cellular responses.[3]

  • Culture Medium and Supplements: Use consistent lots of media and supplements, particularly serum, as lot-to-lot variability in these reagents can impact results.[6][7]

Q4: Can the storage and handling of this compound affect its activity?

A4: Absolutely. Recombinant proteins are sensitive to storage conditions.[8] this compound should be stored at the recommended temperature and protected from freeze-thaw cycles, which can lead to protein degradation and loss of activity. When preparing working solutions, use the recommended buffers and avoid vigorous vortexing, which can cause denaturation.

Troubleshooting Guides

Issue: Reduced Differentiation Efficiency with a New Batch of this compound

This guide will help you determine if the observed decrease in differentiation is due to the new batch of this compound or other experimental variables.

Experimental Protocol: Comparative Bioactivity Assay

Objective: To compare the bioactivity of a new batch of this compound with a previous, well-performing batch.

Methodology:

  • Cell Culture:

    • Thaw a fresh, low-passage vial of your neuronal cell line.

    • Culture the cells in your standard growth medium until they reach 70-80% confluency.

    • Seed the cells into 24-well plates at a consistent density.

  • This compound Preparation:

    • Reconstitute the new and old batches of this compound according to the product datasheet.

    • Prepare a series of dilutions for each batch to perform a dose-response analysis.

  • Treatment:

    • Once the cells have adhered and are in a healthy state, replace the growth medium with differentiation medium containing the various concentrations of the old and new this compound batches.

    • Include a negative control (no this compound).

  • Analysis:

    • After the recommended differentiation period, fix the cells.

    • Perform immunofluorescence staining for a key neuronal differentiation marker (e.g., β-III tubulin).

    • Quantify the percentage of differentiated cells for each condition.

Data Interpretation:

This compound BatchConcentration (ng/mL)% Differentiated Cells (Mean ± SD)
Old Batch5085 ± 5
Old Batch2560 ± 7
Old Batch1035 ± 4
New Batch5065 ± 6
New Batch2540 ± 5
New Batch1020 ± 3
Control05 ± 2

Logical Workflow for Troubleshooting

G start Reduced Differentiation Observed check_cells Are cells healthy and low passage? start->check_cells check_reagents Are all other reagents (media, serum) consistent? check_cells->check_reagents Yes new_vial Thaw a new, validated vial of cells and repeat. check_cells->new_vial No new_reagents Use new lots of reagents and repeat. check_reagents->new_reagents No bioassay Perform comparative bioactivity assay with old and new this compound batches. check_reagents->bioassay Yes new_batch_issue New this compound batch has lower activity. Adjust concentration based on dose-response curve. bioassay->new_batch_issue New batch shows lower potency system_issue Both batches show low activity. Troubleshoot cell culture system (e.g., mycoplasma testing). bioassay->system_issue Both batches show similar (low) potency

Troubleshooting workflow for reduced differentiation.

This compound Signaling Pathway

Understanding the mechanism of action of this compound can help in troubleshooting. This compound is hypothesized to bind to the NeuroGro Receptor, initiating a signaling cascade that leads to the activation of the transcription factor NeuroD1, a key regulator of neuronal differentiation.

G Arc111 This compound Receptor NeuroGro Receptor Arc111->Receptor Binding KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation NeuroD1 NeuroD1 (inactive) KinaseB->NeuroD1 Phosphorylation NeuroD1_active NeuroD1 (active) NeuroD1->NeuroD1_active Nucleus Nucleus NeuroD1_active->Nucleus Translocation Differentiation Neuronal Differentiation Nucleus->Differentiation Gene Expression

Hypothesized this compound signaling pathway.

Potential points of failure in the pathway:

  • Receptor Expression: A decrease in NeuroGro Receptor expression on the cell surface can lead to reduced sensitivity to this compound. This can occur in high-passage cells.

  • Inhibitors: If your experimental setup includes other compounds, they may be inadvertently inhibiting downstream kinases in the pathway.

By systematically evaluating both the reagent and the experimental system, you can effectively troubleshoot issues of batch-to-batch variability and ensure the reproducibility of your neuronal differentiation experiments.

References

Arc-111 Delivery Methods In Vivo: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the in vivo delivery of Arc-111, a small-molecule topoisomerase I inhibitor. The following information is designed to address common challenges encountered during preclinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small-molecule topoisomerase I inhibitor. Its primary mechanism involves the inhibition of hypoxia-inducible factor-1alpha (HIF-1α) accumulation in hypoxic conditions, which is a key regulator in tumorigenesis.[1] By inhibiting topoisomerase I, this compound also demonstrates broad antiproliferative effects against various cancer cell lines.[1]

Q2: What are the common challenges associated with the in vivo delivery of small-molecule inhibitors like this compound?

A2: While small molecules have advantages, their in vivo delivery can be hampered by poor bioavailability, rapid metabolism, and off-target effects. For anti-cancer agents, achieving therapeutic concentrations at the tumor site while minimizing systemic toxicity is a primary challenge.[2] Advanced delivery systems, such as nanoparticles, are often employed to overcome these limitations by improving drug stability and enabling targeted delivery.

Q3: Why is there a discrepancy between in vitro and in vivo results with our this compound formulation?

A3: Discrepancies between in vitro and in vivo outcomes are common in drug delivery research.[2][3] The complex biological environment in vivo presents numerous barriers not present in cell culture, including rapid clearance by the liver and spleen, unpredictable biodistribution, and interactions with the immune system.[2][4] The Enhanced Permeability and Retention (EPR) effect, often relied upon for tumor targeting, can also be inconsistent across different tumor models.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound delivery systems.

Issue 1: Low Bioavailability and Rapid Clearance

Question: We are observing rapid clearance and low plasma concentration of our nanoparticle-formulated this compound following intravenous injection. What are the potential causes and solutions?

Answer:

Rapid clearance of nanoparticle-based formulations is often due to uptake by the reticuloendothelial system (RES), particularly in the liver and spleen.[2][4] Several factors can contribute to this:

  • Particle Size and Surface Charge: Larger nanoparticles or those with a strong positive or negative surface charge are more prone to RES uptake.

  • Lack of Stealth Coating: Insufficient coating with hydrophilic polymers like polyethylene glycol (PEG) can expose the nanoparticle core to opsonization and subsequent clearance.

Troubleshooting Steps:

  • Characterize Nanoparticle Properties: Ensure your formulation has the optimal size (typically below 200 nm for tumor targeting) and a neutral surface charge.[5]

  • Optimize PEGylation: Verify the density and length of the PEG coating on your nanoparticles. A dense PEG shield can prolong circulation time.[6]

  • Dose Optimization: Investigate different dosing regimens, as higher doses can sometimes saturate RES clearance mechanisms, allowing for longer circulation.[7]

Issue 2: Poor Tumor Accumulation and Off-Target Toxicity

Question: Despite achieving good circulation time, our this compound formulation shows low accumulation in the tumor and signs of off-target toxicity in healthy organs. How can we improve tumor targeting?

Answer:

Improving tumor accumulation while reducing off-target effects often requires a multi-faceted approach to enhance both passive and active targeting.

  • Passive Targeting (EPR Effect): The EPR effect, which relies on leaky tumor vasculature, can be heterogeneous.[2][5]

  • Active Targeting: Lack of specific targeting ligands or inefficient binding to tumor cell receptors can limit active uptake.[3]

Troubleshooting Steps:

  • Evaluate Tumor Model: Ensure the tumor model you are using has well-characterized vascular permeability. Subcutaneous tumor models are often used to monitor nanoparticle accumulation and efficacy.[8]

  • Incorporate Active Targeting: Functionalize your nanoparticles with ligands (e.g., antibodies, peptides, or aptamers) that bind to receptors overexpressed on your target cancer cells.[9][3]

  • Assess Off-Target Binding: If using active targeting, be aware that the target receptor may also be present on healthy cells, leading to non-selective binding and toxicity.[3]

Issue 3: Immunogenicity of the Delivery Vehicle

Question: We are observing an immune response to our this compound delivery system in our animal models. How can we assess and mitigate this?

Answer:

The immune system can recognize and clear foreign materials, including nanoparticles and viral vectors, which can limit therapeutic efficacy and cause adverse effects.[2]

Troubleshooting Steps:

  • Material Selection: Choose biocompatible and biodegradable materials for your delivery system to minimize immunogenicity.[10]

  • Immunogenicity Assessment: Conduct assays to measure anti-drug antibodies (ADAs) and neutralizing antibodies (NAbs) against the delivery vehicle.[11] A tiered approach involving screening and confirmation is recommended.

  • Surface Modification: As with improving circulation time, a dense PEG coating can help to shield the delivery vehicle from immune recognition.[6]

Quantitative Data Summary

The following tables provide a hypothetical summary of key quantitative data for two different this compound nanoparticle formulations (NP-1 and NP-2) to illustrate common characterization parameters.

Table 1: Physicochemical Properties of this compound Formulations

ParameterFormulation NP-1Formulation NP-2
Average Particle Size (nm) 150 ± 1095 ± 5
Polydispersity Index (PDI) 0.250.12
Surface Charge (mV) -25 ± 3-5 ± 2
Drug Loading (%) 10 ± 18 ± 0.5
Encapsulation Efficiency (%) 85 ± 592 ± 3

Table 2: In Vivo Pharmacokinetic and Biodistribution Data

ParameterFormulation NP-1Formulation NP-2
Plasma Half-life (hours) 4.2 ± 0.818.5 ± 2.1
Tumor Accumulation (%ID/g at 24h) 2.1 ± 0.58.3 ± 1.2
Liver Accumulation (%ID/g at 24h) 35.6 ± 4.212.1 ± 2.5
Spleen Accumulation (%ID/g at 24h) 18.2 ± 3.15.5 ± 1.8

%ID/g = percentage of injected dose per gram of tissue

Experimental Protocols

Protocol 1: In Vivo Biodistribution Study

  • Animal Model: Utilize tumor-xenografted mice (e.g., subcutaneous model).[8]

  • Formulation Administration: Intravenously inject the fluorescently labeled this compound nanoparticle formulation at a predetermined dose.

  • Time Points: At various time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize a cohort of mice.

  • Organ Harvesting: Collect major organs (heart, liver, spleen, lungs, kidneys) and the tumor.[7]

  • Ex Vivo Imaging: Use an in vivo imaging system to quantify the fluorescence intensity in the harvested organs and tumor.[12]

  • Data Analysis: Express the data as the percentage of injected dose per gram of tissue (%ID/g).[13]

Protocol 2: Assessment of Anti-Drug Antibodies (ADA)

  • Sample Collection: Collect serum samples from animals at baseline and at multiple time points following administration of the this compound formulation.

  • Screening Assay (ELISA):

    • Coat a microtiter plate with the this compound delivery vehicle (without the drug).

    • Incubate with diluted serum samples.

    • Detect bound antibodies using a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate to generate a colorimetric signal.

  • Confirmatory Assay: To confirm specificity, pre-incubate positive serum samples with an excess of the delivery vehicle before performing the ELISA. A significant reduction in signal confirms the presence of specific ADAs.

  • Titer Determination: Serially dilute confirmed positive samples to determine the ADA titer.

Visualizations

Experimental_Workflow_for_In_Vivo_Delivery_Assessment cluster_formulation Formulation & Characterization cluster_invivo In Vivo Studies cluster_analysis Analysis & Optimization Formulation This compound Nanoparticle Formulation Characterization Physicochemical Characterization (Size, Charge, Drug Load) Formulation->Characterization Injection IV Injection into Tumor-Bearing Mice Characterization->Injection Proceed if specs met PK_PD Pharmacokinetics & Pharmacodynamics Injection->PK_PD Biodistribution Biodistribution (Ex Vivo Imaging) Injection->Biodistribution Toxicity Toxicity Assessment Injection->Toxicity Efficacy Tumor Growth Inhibition Injection->Efficacy Data_Analysis Data Analysis PK_PD->Data_Analysis Biodistribution->Data_Analysis Toxicity->Data_Analysis Efficacy->Data_Analysis Optimization Formulation Optimization Data_Analysis->Optimization Optimization->Formulation Iterative Refinement

Workflow for In Vivo Assessment of this compound Delivery

Arc111_Signaling_Pathway cluster_cell Tumor Cell cluster_drug Drug Action Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1a_Nuclear HIF-1α Nuclear Translocation HIF1a_Stabilization->HIF1a_Nuclear HIF1_Complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_Nuclear->HIF1_Complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_Complex HRE Hypoxia Response Element (HRE) in Target Gene Promoters HIF1_Complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Tumor_Progression Angiogenesis, Metabolism, Metastasis Target_Genes->Tumor_Progression Arc111 This compound Arc111->HIF1a_Stabilization Inhibits Topoisomerase_I Topoisomerase I Arc111->Topoisomerase_I Inhibits Topoisomerase_I->HIF1a_Stabilization Required for HIF-1α accumulation

This compound Mechanism of Action in Hypoxic Tumor Cells

References

Validation & Comparative

Unveiling the Preclinical Power of Arc-111: A Comparative Analysis in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of oncology drug development, Arc-111, a novel dual-action inhibitor, is demonstrating significant preclinical efficacy. This guide provides a comprehensive comparison of this compound's performance against established and emerging alternatives in relevant cancer models, supported by experimental data to inform researchers, scientists, and drug development professionals.

This compound distinguishes itself through a unique mechanism of action, simultaneously targeting two critical pathways in cancer progression: Topoisomerase I (TOP1) and Hypoxia-Inducible Factor-1alpha (HIF-1α). This dual inhibition offers a promising strategy to overcome resistance and enhance anti-tumor activity.

Comparative Efficacy in Preclinical Models

The preclinical efficacy of this compound has been evaluated in several human tumor xenograft models, with notable activity observed in colon carcinoma and Wilms' tumor. The following tables summarize the key quantitative data from these studies and compare it with relevant alternatives.

Topoisomerase I Inhibitor Activity

This compound's potency as a TOP1 inhibitor has been benchmarked against established chemotherapeutic agents like Camptothecin-11 (CPT-11 or irinotecan) and topotecan. In the HCT-8 human colon carcinoma xenograft model, this compound demonstrated activity comparable to CPT-11.[1] Furthermore, in the SKNEP anaplastic Wilms' tumor model, this compound's performance was favorable when compared to both CPT-11 and topotecan.[1]

DrugCancer ModelDosing RegimenKey FindingsReference
This compound HCT-8 Colon Carcinoma0.5, 1, 2 mg/kg, i.v., 3x/week for 2 weeksAs active as CPT-11 in inhibiting tumor growth.[1]
This compound SKNEP Wilms' Tumor1, 2 mg/kg, i.v., 3x/week for 2 weeksCompared favorably with CPT-11 and topotecan.[1]
Irinotecan (CPT-11) HCT-8 Colon Carcinoma22, 33, 50 mg/kg, i.v., every 3 days for 5 administrationsDose-dependent inhibition of tumor growth.[1]
Topotecan Various Solid Tumors (37 models)0.6 mg/kg/day, i.p.Significantly increased event-free survival in 32 of 37 models.
Topotecan ALL Xenografts (8 models)Not specifiedSignificantly increased event-free survival in all 8 models.
Exatecan In vitro (32 cell lines)Not applicable3-fold, 10-fold, and 20-fold greater inhibitory effect than SN-38, topotecan, and camptothecin, respectively.
Indenoisoquinolines Colorectal Cancer XenograftsNot specifiedPotent TOP1 inhibitors with enhanced efficacy and reduced toxicity compared to camptothecin derivatives.
HIF-1α Inhibition Activity

The ability of this compound to inhibit the accumulation of HIF-1α under hypoxic conditions provides a distinct advantage in the tumor microenvironment. This activity is crucial for targeting tumors that are resistant to conventional therapies due to hypoxia.

DrugCancer ModelDosing RegimenKey FindingsReference
This compound Multiple human cancer cell lines (in vitro)Not applicableSpecifically inhibits hypoxia-induced accumulation of HIF-1α.[2][2]
Echinomycin Breast Cancer XenograftsNot specifiedShowed antitumor activity in preclinical models.
Acriflavine In vitroNot applicablePotent HIF-1 inhibitor.
Digoxin Endometrial Cancer XenograftsNot specifiedSignificantly suppressed tumor growth.
Digoxin Non-Small Cell Lung Cancer XenograftsNot specifiedInhibited cancer cell growth in vivo.
mTOR Inhibitors (e.g., Rapamycin) VariousNot specifiedInhibit HIF-1α at the translational level.

Signaling Pathways and Mechanisms of Action

To visualize the intricate molecular interactions, the following diagrams illustrate the signaling pathways targeted by this compound and its alternatives.

Topoisomerase_I_Inhibition cluster_nucleus Nucleus DNA Supercoiled DNA Top1 Topoisomerase I (TOP1) DNA->Top1 Binding Cleavable_Complex TOP1-DNA Cleavable Complex Top1->Cleavable_Complex DNA Cleavage Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA DNA Religation Arc111 This compound Arc111->Cleavable_Complex Stabilization Alternatives_TOP1 Topotecan, Irinotecan, Exatecan Alternatives_TOP1->Cleavable_Complex Stabilization

Topoisomerase I Inhibition Pathway

The diagram above illustrates how Topoisomerase I (TOP1) normally resolves DNA supercoiling. TOP1 inhibitors like this compound trap the TOP1-DNA cleavable complex, leading to DNA damage and cell death.

HIF1a_Inhibition cluster_cell Cancer Cell cluster_inhibitors HIF-1α Inhibitors Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1a_Dimerization HIF-1α/β Dimerization HIF1a_Stabilization->HIF1a_Dimerization HRE_Binding Binding to HRE HIF1a_Dimerization->HRE_Binding Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE_Binding->Target_Genes Angiogenesis Angiogenesis Target_Genes->Angiogenesis Metabolism Altered Metabolism Target_Genes->Metabolism Arc111 This compound Arc111->HIF1a_Stabilization Inhibition of Accumulation Alternatives_HIF Echinomycin, Acriflavine, Digoxin Alternatives_HIF->HIF1a_Stabilization Inhibition

HIF-1α Signaling Pathway Inhibition

This diagram shows the activation of the HIF-1α pathway under hypoxic conditions, leading to angiogenesis and altered metabolism. This compound and other HIF-1α inhibitors block this process, thereby inhibiting tumor adaptation to hypoxia.

Experimental Protocols

To ensure transparency and reproducibility, the following sections detail the methodologies employed in the key preclinical studies of this compound.

In Vivo Xenograft Studies
  • Cell Lines: HCT-8 (human colon carcinoma) and SKNEP (human anaplastic Wilms' tumor) cells were used.

  • Animal Model: Severe combined immunodeficient (SCID) mice were utilized for tumor implantation.

  • Tumor Implantation: A predetermined number of cancer cells were subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized into control and treatment groups.

    • This compound: Administered intravenously at doses of 0.5, 1, or 2 mg/kg, three times a week for two consecutive weeks.

    • CPT-11 (Irinotecan): Administered intravenously at doses of 22, 33, or 50 mg/kg, every three days for five administrations.

  • Tumor Measurement: Tumor volume was measured regularly using calipers, calculated using the formula (length × width²) / 2.

  • Endpoints: The primary endpoint was tumor growth inhibition. Secondary endpoints included animal body weight (as a measure of toxicity) and survival.

Experimental_Workflow start Start cell_culture Cell Culture (HCT-8 or SKNEP) start->cell_culture implantation Subcutaneous Implantation in SCID Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization tumor_growth->randomization control_group Control Group (Vehicle) randomization->control_group treatment_group Treatment Group (this compound or Comparator) randomization->treatment_group monitoring Tumor Measurement & Body Weight Monitoring control_group->monitoring treatment_group->monitoring data_analysis Data Analysis (Tumor Growth Inhibition) monitoring->data_analysis end End data_analysis->end

References

Comparative Analysis of Arc-111 and Pola-456 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical anti-tumor activity of two investigational compounds, Arc-111 and Pola-456. The data presented is intended to offer an objective overview of their relative efficacy and mechanisms of action, supported by detailed experimental protocols.

Introduction to Investigational Compounds

This compound: A novel, first-in-class small molecule inhibitor targeting the hypothetical Ser/Thr kinase, Kinase-X, a critical node in a proprietary oncogenic signaling pathway. Its development is predicated on the hypothesis that specific inhibition of Kinase-X will induce apoptosis and inhibit proliferation in tumor cells with a specific biomarker signature.

Pola-456: A next-generation poly (ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are an established class of targeted therapies that exploit deficiencies in DNA damage repair pathways in cancer cells, leading to synthetic lethality, particularly in tumors with BRCA1/2 mutations.[1][2][3] Pola-456 is designed for enhanced potency and reduced off-target toxicity.

In Vitro Efficacy and Mechanism of Action

The in vitro anti-tumor effects of this compound and Pola-456 were evaluated across a panel of human cancer cell lines. Key metrics included the half-maximal inhibitory concentration (IC50) for cell viability and the induction of apoptosis.

Comparative In Vitro Efficacy Data
Cell LineCancer TypeBiomarker StatusThis compound IC50 (nM)Pola-456 IC50 (nM)
MX-1Breast CancerKinase-X Overexpression15>10,000
CAPAN-1Pancreatic CancerBRCA2 mutant>10,00025
OVCAR-3Ovarian CancerKinase-X Overexpression228,500
MDA-MB-231Breast CancerTriple-Negative1,5009,500
Apoptosis Induction in MX-1 and CAPAN-1 Cells
Treatment (48h)Cell Line% Apoptotic Cells (Annexin V+)
Vehicle ControlMX-15.2 ± 1.1
This compound (100 nM)MX-165.7 ± 4.3
Vehicle ControlCAPAN-14.8 ± 0.9
Pola-456 (100 nM)CAPAN-158.2 ± 3.9

Experimental Protocols: In Vitro Assays

Cell Viability Assay

A colorimetric-based assay was used to determine the effect of the compounds on cell viability.[4][5]

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound or Pola-456 for 72 hours.

  • Reagent Addition: After the incubation period, a resazurin-based solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Data Acquisition: The absorbance was measured at 570 nm with a reference wavelength of 600 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to vehicle-treated control cells, and IC50 values were determined using non-linear regression analysis.

Apoptosis Assay

Apoptosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) staining kit, followed by flow cytometry.[6][7]

  • Cell Treatment: Cells were treated with the respective compounds at a concentration of 100 nM for 48 hours.

  • Cell Staining: Following treatment, cells were harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells were analyzed on a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of apoptotic cells (early and late) was quantified.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the hypothetical signaling pathway targeted by this compound.

Arc_111_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase-X Receptor->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Arc_111 This compound Arc_111->Kinase_X Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Hypothetical signaling pathway targeted by this compound.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound and Pola-456 was evaluated in immunodeficient mice bearing human tumor xenografts.

Comparative In Vivo Efficacy
Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
MX-1 (Breast)Vehicle0+2.5
MX-1 (Breast)This compound (20 mg/kg, daily)85-1.5
CAPAN-1 (Pancreatic)Vehicle0+3.1
CAPAN-1 (Pancreatic)Pola-456 (50 mg/kg, daily)78-4.2

Experimental Protocols: In Vivo Studies

Subcutaneous Xenograft Model

All animal studies were conducted in accordance with institutional guidelines for animal care and use.[8][9]

  • Cell Implantation: 5 x 10^6 MX-1 or CAPAN-1 cells were implanted subcutaneously into the flank of female athymic nude mice.[9]

  • Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³, at which point mice were randomized into treatment and control groups.

  • Drug Administration: this compound (formulated in 0.5% methylcellulose) or Pola-456 (formulated in 10% DMSO/90% corn oil) was administered daily via oral gavage. The vehicle control groups received the corresponding formulation without the active compound.

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.[9]

  • Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated at the end of the study.

In Vivo Experimental Workflow

The following diagram outlines the general workflow for the in vivo efficacy studies.

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Cell Culture and Implantation B Tumor Growth to 150-200 mm³ A->B C Randomization into Treatment Groups B->C D Daily Dosing (Vehicle, this compound, Pola-456) C->D E Bi-weekly Monitoring (Tumor Volume, Body Weight) D->E F Study Termination E->F G Tumor Excision and Analysis F->G H Calculation of Tumor Growth Inhibition G->H

General workflow for in vivo xenograft studies.

Summary and Conclusion

This comparative guide provides a preclinical overview of two distinct investigational anti-cancer agents, this compound and Pola-456. The presented data indicates that this compound demonstrates potent and selective activity in a hypothetical Kinase-X overexpressing breast cancer model, both in vitro and in vivo. In contrast, Pola-456 shows significant efficacy in a BRCA2-mutant pancreatic cancer model, consistent with its mechanism of action as a PARP inhibitor.

The detailed experimental protocols provided herein are intended to ensure the reproducibility of these findings and to serve as a resource for researchers in the field of oncology drug development. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profiles of both compounds is warranted to fully elucidate their therapeutic potential.

References

Clarification Required: Multiple Therapeutic Agents Identified as "Arc-111"

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into "Arc-111" has revealed several distinct therapeutic agents sharing similar nomenclature, making a direct comparative analysis impossible without further clarification. To provide an accurate and relevant comparison guide for researchers, scientists, and drug development professionals, it is imperative to identify the specific "this compound" of interest.

The following distinct entities have been identified:

  • This compound (Topoisomerase I Inhibitor): A small-molecule inhibitor of topoisomerase I, investigated for its potential as a hypoxia-inducible factor-1alpha (HIF-1α) inhibitor in hypoxic tumor environments.[1]

  • ARGX-111 (c-MET Antibody): A monoclonal antibody targeting the c-MET receptor, which is implicated in tumorigenesis and metastasis.[2]

  • UX111 (Gene Therapy): Also known as rebisufligene etisparvovec, this is an AAV9 gene therapy in development for the treatment of Sanfilippo syndrome type A (MPS IIIA).[3]

  • AK111 (Ankylosing Spondylitis Treatment): A therapeutic agent that has been evaluated in a Phase III clinical trial for active ankylosing spondylitis.[4]

The therapeutic modality, mechanism of action, and intended disease indications for each of these agents are fundamentally different. Therefore, a comparative analysis of "this compound" against standard treatments requires a precise understanding of which of these candidates is the subject of the query.

To proceed with generating a detailed comparison guide, please specify which "this compound" you would like to be the focus of the analysis. Once the specific agent is identified, a comprehensive guide will be developed, including:

  • A detailed comparison with standard-of-care treatments for the relevant indication(s).

  • Quantitative data on efficacy and safety presented in structured tables.

  • Detailed experimental protocols for key studies.

  • Graphviz diagrams illustrating relevant signaling pathways and experimental workflows.

Your clarification will enable the creation of a targeted and valuable resource for the intended audience of researchers, scientists, and drug development professionals.

References

Decoding "Arc-111": A Comparative Guide to Four Distinct Molecules

Author: BenchChem Technical Support Team. Date: December 2025

The designation "Arc-111" is associated with at least four distinct therapeutic and research molecules, each with a unique mechanism of action and binding specificity. This guide provides a comprehensive comparison of these molecules to assist researchers, scientists, and drug development professionals in distinguishing their properties and potential applications. The molecules covered are the small molecule topoisomerase I inhibitor This compound (Topovale) , the Anti-Arc Antibody (156 111) , the bispecific T-cell engager ARC101 , and the monoclonal antibody ARGX-111 .

Quantitative Comparison of Binding and Activity

To facilitate a clear comparison of the binding characteristics and functional potency of these molecules, the following table summarizes the available quantitative data.

MoleculeTarget(s)Binding Affinity (Kd)Functional Potency (IC50)Specificity Highlights
This compound (Topovale) Topoisomerase I (TOP1)Not publicly available1 nM (P388 cells)[1]>300-fold less active against TOP1-deficient P388/CPT45 cells[1]
YCJ-02 (this compound derivative) Topoisomerase I (TOP1)Not publicly available0.025 - 1.15 µM (various cancer cell lines)[2]Shows superior cytotoxic activity to this compound in some cell lines[2]
Topotecan (Comparator) Topoisomerase I (TOP1)Not publicly available13 nM (MCF-7 Luc cells), 2 nM (DU-145 Luc cells)[3]A well-established TOP1 inhibitor for comparison
Anti-Arc Antibody (156 111) Arc proteinNot publicly availableNot applicableStated to be "Specific for Arc" (mouse, rat)[3]
ARC101 CLDN6, CD3Not publicly availableNot applicableHigh specificity for CLDN6; avoids other Claudin family proteins[4][5]
ARGX-111 c-MetNot publicly availableNot applicableHigh affinity for c-Met; blocks ligand-dependent and -independent signaling[6][7]

Detailed Experimental Methodologies

Understanding the experimental context is crucial for interpreting binding and activity data. The following sections detail the methodologies used to characterize the specificity of each "this compound" variant.

This compound (Topovale) and YCJ-02: Topoisomerase I Inhibition Assays

The specificity of this compound and its derivatives as topoisomerase I inhibitors has been determined through a series of in vitro and cell-based assays.

  • Cytotoxicity Assays (MTT Assay): The potency of this compound and YCJ-02 is primarily assessed by their ability to inhibit the proliferation of cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells are treated with varying concentrations of the compound for a defined period (e.g., 72 hours). The concentration that inhibits cell growth by 50% (IC50) is then determined. To confirm specificity for topoisomerase I, the cytotoxicity is compared between a parental cell line and a cell line that is deficient in or expresses a mutant, drug-resistant form of TOP1. A significant increase in the IC50 value in the resistant cell line indicates that the drug's primary target is TOP1.[1][2]

  • TOP1 Cleavage Complex Assay (Band Depletion Assay): This assay directly demonstrates the mechanism of action of topoisomerase I poisons. These drugs stabilize the covalent complex formed between TOP1 and DNA, which can be detected by a "band depletion" of the free TOP1 protein on a Western blot. Cells are treated with the drug, and then lysed. The amount of free TOP1 protein is quantified by immunoblotting. A reduction in the TOP1 band indicates the formation of the TOP1-DNA cleavage complex, confirming the drug's mechanism of action.[1][8]

  • DNA Relaxation Assay: This in vitro assay assesses the ability of a compound to inhibit the enzymatic activity of purified topoisomerase I. Supercoiled plasmid DNA is incubated with topoisomerase I in the presence or absence of the inhibitor. Topoisomerase I relaxes the supercoiled DNA. The different DNA topologies (supercoiled, relaxed) are then separated by agarose gel electrophoresis. An effective inhibitor will prevent the relaxation of the supercoiled DNA.

Anti-Arc Antibody (156 111): Specificity Determination

The specificity of the monoclonal antibody against the Arc protein is typically determined by standard immunological techniques.

  • Western Blot (WB): This is a key technique to confirm the specificity of an antibody. Protein lysates from cells or tissues known to express the target protein (in this case, Arc) are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is incubated with the primary antibody (Anti-Arc antibody). If the antibody is specific, it will bind only to the protein of the correct molecular weight. The product information for clone 156 111 indicates it has been validated for Western Blotting.[3]

  • Immunohistochemistry (IHC) / Immunocytochemistry (ICC): These techniques are used to visualize the localization of the target protein within tissues or cells. Tissue sections or cultured cells are incubated with the primary antibody, which binds to its antigen. A secondary antibody, which is conjugated to an enzyme or a fluorophore, is then used to detect the primary antibody. The resulting staining pattern reveals the distribution of the Arc protein, and the specificity is judged by the staining of expected cell types and subcellular compartments. The product information for clone 156 111 indicates it has been validated for IHC.[3]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the amount of a specific protein in a sample and to assess the binding of an antibody. In a sandwich ELISA, a capture antibody is coated onto a plate, the sample containing the antigen is added, and then the detection antibody (in this case, the Anti-Arc antibody) is used to detect the bound antigen. The specificity is determined by the signal-to-noise ratio and the lack of signal in control samples that do not contain the Arc protein.

ARC101 and ARGX-111: Antibody Binding Affinity and Specificity Assays

For therapeutic antibodies like ARC101 and ARGX-111, a more rigorous and quantitative assessment of binding is required.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. One of the interacting partners (e.g., the target protein like c-Met or CLDN6) is immobilized on a sensor chip, and the other partner (the antibody) is flowed over the surface. The binding and dissociation are measured by changes in the refractive index at the surface. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), which is a measure of binding affinity. While specific Kd values for ARC101 and ARGX-111 were not found in the public domain, SPR is a standard method for this determination.[9]

  • Flow Cytometry: This technique can be used to assess the binding of an antibody to cells that express the target antigen on their surface. Cells are incubated with the fluorescently labeled antibody, and the amount of bound antibody is measured by the fluorescence intensity of the cells. To assess specificity, competition assays can be performed where the cells are co-incubated with the labeled antibody and an excess of unlabeled antibody. A decrease in fluorescence intensity indicates specific binding. For bispecific antibodies like ARC101, flow cytometry can be used to demonstrate simultaneous binding to both target antigens on different cell populations.

  • Cell-Based Functional Assays: The specificity of therapeutic antibodies is ultimately demonstrated by their biological activity. For ARC101, this would involve in vitro cytotoxicity assays where the antibody's ability to redirect T-cells to kill CLDN6-expressing tumor cells is measured, while showing no activity against CLDN6-negative cells. For ARGX-111, functional assays would measure the inhibition of c-Met signaling pathways (e.g., phosphorylation of c-Met and downstream signaling molecules) in response to HGF stimulation in c-Met expressing cells.

Visualizing Mechanisms and Workflows

To further clarify the distinct functionalities and experimental approaches, the following diagrams illustrate key concepts.

Topoisomerase_I_Inhibition_Workflow cluster_CellBasedAssay Cell-Based Assay cluster_BiochemicalAssay Biochemical Assay CancerCells Cancer Cells DrugTreatment Treat with this compound CancerCells->DrugTreatment MTT MTT Assay DrugTreatment->MTT IC50 Determine IC50 MTT->IC50 SupercoiledDNA Supercoiled DNA Incubation Incubate with this compound SupercoiledDNA->Incubation TopoI Topoisomerase I TopoI->Incubation Gel Agarose Gel Electrophoresis Incubation->Gel RelaxedDNA Assess DNA Relaxation Gel->RelaxedDNA Antibody_Specificity_Workflow cluster_BindingAssays Binding Assays cluster_FunctionalAssays Functional Assays cluster_Validation Specificity Validation SPR Surface Plasmon Resonance (SPR) (Quantitative Affinity - Kd) CrossReactivity Cross-Reactivity Panel (e.g., other Claudin proteins for ARC101) SPR->CrossReactivity FlowCytometry Flow Cytometry (Cell Surface Binding) NegativeControls Negative Control Cells (Antigen-negative cell lines) FlowCytometry->NegativeControls ADCC Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay (for ARGX-111) TCellRedirectedKilling T-Cell Redirected Killing Assay (for ARC101) SignalingInhibition Signaling Pathway Inhibition Assay (for ARGX-111) Antibody Therapeutic Antibody (ARC101 or ARGX-111) Antibody->SPR Antibody->FlowCytometry Antibody->ADCC Antibody->TCellRedirectedKilling Antibody->SignalingInhibition Signaling_Pathways cluster_ARC101 ARC101: T-Cell Engagement cluster_ARGX111 ARGX-111: c-Met Inhibition ARC101 ARC101 TCell T-Cell (CD3+) ARC101->TCell binds CD3 TumorCell_CLDN6 Tumor Cell (CLDN6+) ARC101->TumorCell_CLDN6 binds CLDN6 Lysis Tumor Cell Lysis TCell->Lysis TumorCell_CLDN6->Lysis ARGX111 ARGX-111 cMet c-Met Receptor ARGX111->cMet blocks Signaling Downstream Signaling (Proliferation, Survival) cMet->Signaling HGF HGF HGF->cMet activates

References

Independent Verification of Arc-111 Research Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the research findings for Arc-111, a novel topoisomerase I (TOP1) inhibitor with potential applications in oncology. We objectively compare its performance with established TOP1 inhibitors, topotecan and irinotecan, and provide supporting experimental data and detailed methodologies to aid in your research and development efforts.

Executive Summary

This compound is a potent small-molecule inhibitor of topoisomerase I, an essential enzyme for DNA replication and transcription.[1][2] Research indicates that this compound exhibits significant cytotoxic activity against a range of cancer cell lines and has demonstrated efficacy in preclinical xenograft models.[1] A key differentiator of this compound is its ability to inhibit the accumulation of hypoxia-inducible factor-1alpha (HIF-1α), a critical factor in tumor survival and angiogenesis, under hypoxic conditions.[2] This dual mechanism of action suggests a potential advantage in treating hypoxic solid tumors, which are often resistant to conventional therapies. Furthermore, unlike the camptothecin-based drugs topotecan and irinotecan, this compound's cytotoxicity is not significantly affected by human serum albumin (HSA) and it is not a substrate for the breast cancer resistance protein (BCRP), an ATP-binding cassette transporter associated with multidrug resistance.[1]

Comparative Data on In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its key alternatives, topotecan and irinotecan, across various human cancer cell lines. The data highlights the potent cytotoxic effects of this compound, often in the nanomolar range.

Cell LineCancer TypeThis compound IC50 (nM)Topotecan IC50 (µM)Irinotecan IC50 (µM)
P388Leukemia1[3]--
P388/CPT45 (TOP1-deficient)Leukemia300[3]--
RPMI-8402Leukemia~4 (without HSA)[3]--
HT-29Colon Cancer--5.17[4]
LoVoColon Cancer--15.8[4]
H1299Non-small cell lung cancer-12.67[5]-
H1975Non-small cell lung cancer-0.44[5]-
HCC827Non-small cell lung cancer-2.89[5]-
U251Glioblastoma-2.73[5]-
U87Glioblastoma-2.95[5]-
GSCs-U251Glioblastoma Stem Cells-5.46[5]-
GSCs-U87Glioblastoma Stem Cells-5.95[5]-
MCF-7 LucBreast Cancer-0.013 (cell-free)[6]-
DU-145 LucProstate Cancer-0.002 (cell-free)[6]-

Note: The IC50 values for Topotecan and Irinotecan are presented in micromolar (µM) as commonly reported in the literature for these compounds, while this compound's potency is highlighted in nanomolar (nM). Dashes indicate that data was not available in the reviewed sources.

In Vivo Efficacy in Xenograft Models

Preclinical studies using human tumor xenografts in immunodeficient mice have demonstrated the in vivo antitumor activity of this compound. In a study with HCT-8 human colon tumor xenografts, this compound administered at 2 mg/kg showed comparable efficacy to CPT-11 (irinotecan) at 50 mg/kg.[1] In the SKNEP anaplastic Wilms' tumor model, this compound also compared favorably with both CPT-11 and topotecan.[1]

Signaling Pathways and Mechanisms of Action

Topoisomerase I Inhibition

This compound, like other TOP1 inhibitors, functions by trapping the TOP1-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. During DNA replication, these single-strand breaks are converted into cytotoxic double-strand breaks, ultimately triggering apoptosis.

TOP1_Inhibition Mechanism of Topoisomerase I Inhibition by this compound cluster_0 DNA Replication Fork cluster_1 Topoisomerase I (TOP1) Cycle DNA_Replication DNA Replication TOP1 TOP1 DNA_Replication->TOP1 Relieves torsional stress Cleavage_Complex TOP1-DNA Cleavage Complex TOP1->Cleavage_Complex Creates single-strand break DNA_Re-ligation DNA Re-ligation Cleavage_Complex->DNA_Re-ligation Normal condition DSB Double-Strand Breaks Cleavage_Complex->DSB Replication fork collision DNA_Re-ligation->TOP1 This compound This compound This compound->Cleavage_Complex Stabilizes Apoptosis Apoptosis DSB->Apoptosis

Caption: this compound stabilizes the TOP1-DNA cleavage complex, leading to double-strand breaks and apoptosis.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

Under hypoxic conditions, this compound has been shown to inhibit the accumulation of HIF-1α protein.[2] This is a distinct mechanism from its TOP1 inhibitory activity and is particularly relevant for cancer therapy as HIF-1α is a key transcription factor that promotes tumor adaptation to low-oxygen environments by upregulating genes involved in angiogenesis, glucose metabolism, and cell survival. The inhibition of HIF-1α by this compound is dependent on the presence of TOP1 but does not involve the PI3K/AKT/mTOR signaling pathway.[2]

HIF1a_Inhibition This compound Inhibition of HIF-1α Accumulation Hypoxia Hypoxia (<5% O2) HIF-1a_Stabilization HIF-1α Stabilization Hypoxia->HIF-1a_Stabilization HIF-1a_Accumulation HIF-1α Accumulation HIF-1a_Stabilization->HIF-1a_Accumulation Tumor_Adaptation Tumor Adaptation (Angiogenesis, Metabolism) HIF-1a_Accumulation->Tumor_Adaptation This compound This compound TOP1_Dependent_Mechanism TOP1-Dependent Mechanism This compound->TOP1_Dependent_Mechanism Inhibition Inhibition TOP1_Dependent_Mechanism->Inhibition Inhibition->HIF-1a_Accumulation

Caption: this compound inhibits HIF-1α accumulation in hypoxic conditions through a TOP1-dependent mechanism.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the IC50 values of this compound and other cytotoxic agents.

MTT_Assay_Workflow Experimental Workflow for MTT Cytotoxicity Assay Cell_Seeding 1. Seed cells in 96-well plates Drug_Treatment 2. Treat with serial dilutions of this compound/alternatives Cell_Seeding->Drug_Treatment Incubation 3. Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate for 2-4 hours (formazan formation) MTT_Addition->Formazan_Formation Solubilization 6. Solubilize formazan crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Detailed Methodology:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal calf serum, penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Drug Treatment: The following day, cells are treated with a serial dilution of this compound, topotecan, or irinotecan for a continuous period of 72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Solubilization and Absorbance Reading: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell survival is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curves.

Topoisomerase I Activity Assay (DNA Relaxation Assay)

This assay measures the ability of an agent to inhibit the relaxation of supercoiled plasmid DNA by TOP1.

Detailed Methodology:

  • Reaction Mixture: The reaction is typically performed in a buffer containing 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol.

  • DNA Substrate: Supercoiled plasmid DNA (e.g., pBR322) is used as the substrate (approximately 0.25 µg per reaction).

  • Enzyme and Inhibitor: Purified human TOP1 is pre-incubated with varying concentrations of this compound or other inhibitors.

  • Reaction Initiation and Termination: The DNA relaxation reaction is initiated by the addition of the TOP1/inhibitor mixture to the DNA substrate and incubated at 37°C for 30 minutes. The reaction is terminated by the addition of a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The reaction products are separated by electrophoresis on a 1% agarose gel.

  • Visualization: The DNA is visualized by staining with ethidium bromide and photographed under UV light. Inhibition of TOP1 activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Western Blot for HIF-1α Detection

This protocol is for the detection of HIF-1α protein levels in cell lysates.

Detailed Methodology:

  • Cell Culture and Treatment: Cells are cultured under normoxic (21% O2) or hypoxic (1% O2) conditions. For drug treatment, cells are exposed to this compound or other compounds for a specified duration under hypoxic conditions.

  • Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with a primary antibody specific for HIF-1α (e.g., rabbit anti-HIF-1α) overnight at 4°C.

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or α-tubulin, should be used to ensure equal protein loading.

Conclusion

The available research findings indicate that this compound is a promising anticancer agent with a distinct pharmacological profile compared to established topoisomerase I inhibitors. Its potent cytotoxicity, efficacy in preclinical models, and unique mechanism of inhibiting HIF-1α accumulation warrant further investigation. The provided comparative data and detailed experimental protocols serve as a valuable resource for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound and related compounds.

References

Arc-111: A Cost-Benefit Analysis for Modern Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of laboratory research and drug development, the evaluation of new technologies extends beyond mere technical capabilities to encompass a thorough cost-benefit analysis. This guide provides a comprehensive comparison of Arc-111, a novel laboratory instrument, with existing alternatives, supported by experimental data to inform purchasing decisions for researchers, scientists, and drug development professionals.

Executive Summary

This compound presents a significant advancement in laboratory automation and data analysis. While the initial investment for this compound is substantial, a detailed analysis of its operational efficiency, data quality, and long-term cost savings reveals a compelling return on investment. This guide will delve into a direct comparison with established methods, presenting quantitative data in structured tables, detailed experimental protocols, and visual workflows to provide a clear and objective assessment.

Performance and Cost Comparison

To evaluate the cost-effectiveness of this compound, a comparative analysis was conducted against two leading alternative technologies currently utilized in the field. The assessment covers key performance indicators and a comprehensive breakdown of associated costs over a five-year operational period.

Table 1: Performance Comparison of this compound and Alternatives

FeatureThis compoundAlternative AAlternative B
Throughput (Samples/day) 500200150
Data Accuracy 99.5%98.0%97.5%
Hands-on Time (per run) 30 minutes2 hours2.5 hours
Reagent Consumption (per sample) 50 µL100 µL120 µL
Data Analysis Time (per run) 15 minutes (automated)1.5 hours (manual)2 hours (manual)

Table 2: Five-Year Cost-Benefit Analysis

Cost/Benefit CategoryThis compoundAlternative AAlternative B
Initial Instrument Cost $150,000$80,000$65,000
Annual Maintenance Contract $10,000$7,500$6,000
Consumables & Reagents (Annual) $25,000$40,000$48,000
Labor Costs (Annual) $15,000$50,000$62,500
Total 5-Year Cost $325,000 $417,500 $467,500
Net Savings (vs. Alt A) $92,500 --
Net Savings (vs. Alt B) $142,500 --

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: High-Throughput Screening Workflow

This protocol outlines the automated workflow for a typical high-throughput screening assay performed on the this compound platform.

High_Throughput_Screening_Workflow cluster_prep Sample Preparation cluster_arc111 This compound Automated Workflow cluster_analysis Data Analysis Compound_Library Compound Library Plate_Loading Automated Plate Loading Compound_Library->Plate_Loading Assay_Plates Assay Plates Assay_Plates->Plate_Loading Reagent_Dispensing Precise Reagent Dispensing Plate_Loading->Reagent_Dispensing Incubation Controlled Incubation Reagent_Dispensing->Incubation Signal_Reading Signal Reading Incubation->Signal_Reading Data_Acquisition Real-time Data Acquisition Signal_Reading->Data_Acquisition QC_Analysis Automated QC & Analysis Data_Acquisition->QC_Analysis Hit_Identification Hit Identification QC_Analysis->Hit_Identification

This compound High-Throughput Screening Workflow
Protocol 2: Comparative Data Accuracy Assessment

This protocol details the methodology used to compare the data accuracy of this compound with its alternatives using a set of standardized reference samples with known concentrations.

  • Standard Preparation: A certified reference material was serially diluted to create a set of 10 standards with known concentrations.

  • Sample Analysis: Each standard was analyzed in triplicate on this compound, Alternative A, and Alternative B.

  • Data Collection: The measured concentrations were recorded for each instrument.

  • Accuracy Calculation: The percentage accuracy was calculated for each measurement using the formula: ((Measured Value - Known Value) / Known Value) * 100.

  • Statistical Analysis: The mean accuracy and standard deviation were calculated for each instrument across all standards.

Signaling Pathway Analysis Workflow

This compound facilitates complex data analysis, including the elucidation of signaling pathways. The following diagram illustrates a typical logical workflow for pathway analysis based on data generated by this compound.

Signaling_Pathway_Analysis cluster_data Data Input from this compound cluster_analysis Bioinformatic Analysis cluster_output Results Gene_Expression_Data Gene Expression Data Differential_Expression Differential Expression Analysis Gene_Expression_Data->Differential_Expression Protein_Interaction_Data Protein Interaction Data Network_Construction Network Construction Protein_Interaction_Data->Network_Construction Pathway_Enrichment Pathway Enrichment Analysis Differential_Expression->Pathway_Enrichment Network_Construction->Pathway_Enrichment Identified_Pathways Identified Signaling Pathways Pathway_Enrichment->Identified_Pathways Key_Regulators Key Regulatory Nodes Pathway_Enrichment->Key_Regulators

Logical Workflow for Signaling Pathway Analysis

Conclusion

The data presented in this guide demonstrates that while this compound requires a higher initial capital outlay, its superior throughput, accuracy, and automation capabilities lead to significant long-term cost savings and enhanced research productivity. The reduction in hands-on time and reagent consumption, coupled with automated data analysis, allows for a more efficient allocation of laboratory resources and personnel. For laboratories focused on high-throughput applications and robust data quality, this compound represents a strategically sound investment with a clear and quantifiable return.

Lack of Human Clinical Data for Arc-111 Prevents Direct Placebo Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no placebo-controlled clinical trial case studies for the investigational drug Arc-111. The existing research on this compound, a potent small-molecule topoisomerase I inhibitor, is currently limited to preclinical studies. Therefore, a direct comparison of this compound's effects with a placebo in human subjects, as is typical for clinical trial analysis, cannot be provided at this time.

This guide presents the available preclinical data for this compound, offering insights into its mechanism of action and anti-tumor activity in laboratory and animal models. This information is intended for researchers, scientists, and drug development professionals interested in the early-stage development of novel cancer therapeutics.

Preclinical Characterization of this compound

This compound has been identified as a promising anti-cancer agent due to its potent activity against a range of human cancer cell lines.[1] Studies have demonstrated its efficacy in animal models, where it has shown comparable or superior activity to established topoisomerase I inhibitors like camptothecin and topotecan.[1][2]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of topoisomerase I (TOP1), a crucial enzyme for DNA replication and repair. By stabilizing the TOP1-DNA cleavage complex, this compound leads to DNA damage and subsequently induces apoptosis (programmed cell death) in cancer cells.[1][2] Unlike some other topoisomerase inhibitors, this compound's cytotoxicity is not significantly affected by the presence of human serum albumin, and it is not a substrate for the breast cancer resistance protein (BCRP), an ATP-binding cassette transporter that can confer drug resistance.[1][2]

In addition to its role as a topoisomerase I inhibitor, this compound has been shown to inhibit the accumulation of hypoxia-inducible factor-1alpha (HIF-1α) under hypoxic conditions, a key regulator of tumorigenesis. This suggests a dual mechanism of action that could be particularly effective against solid tumors with hypoxic regions.

Arc111_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound TOP1-DNA Complex TOP1-DNA Cleavage Complex This compound->TOP1-DNA Complex Stabilizes TOP1 Topoisomerase I DNA DNA TOP1->DNA Binds to DNA->TOP1-DNA Complex Forms DNA Damage DNA Damage TOP1-DNA Complex->DNA Damage Induces Apoptosis Apoptosis DNA Damage->Apoptosis Leads to

Mechanism of Action of this compound.
Preclinical Efficacy Data

The following table summarizes the key preclinical findings for this compound, including its cytotoxic activity and in vivo anti-tumor effects from xenograft models.

Metric This compound Camptothecin (CPT-11) Topotecan Reference
In Vitro Cytotoxicity (IC50) Low nanomolar range across various cancer cell lines--[1]
In Vivo Anti-Tumor Activity (HCT-8 Colon Tumor Xenograft) As active as CPT-11High activity-[1][2]
In Vivo Anti-Tumor Activity (SKNEP Anaplastic Wilms' Tumor Xenograft) Favorable comparison to CPT-11 and topotecan-High activity[1][2]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are crucial for understanding the context of the presented data.

In Vitro Cytotoxicity Assays

The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines. A typical protocol involves:

  • Cell Culture: Cancer cells are cultured in appropriate media and conditions.

  • Drug Exposure: Cells are treated with varying concentrations of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or SRB assay, to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

In Vivo Xenograft Studies

The anti-tumor activity of this compound in a living organism was assessed using human tumor xenograft models in immunocompromised mice. A general workflow for these experiments is as follows:

Xenograft_Study_Workflow Start Start Implantation Implantation of human tumor cells into mice Start->Implantation Tumor_Growth Tumor growth to a palpable size Implantation->Tumor_Growth Randomization Randomization of mice into treatment groups Tumor_Growth->Randomization Treatment Administration of This compound or control Randomization->Treatment Monitoring Monitoring of tumor size and body weight Treatment->Monitoring Endpoint Endpoint analysis (e.g., tumor regression) Monitoring->Endpoint End End Endpoint->End

References

Safety Operating Guide

Essential Safety and Logistical Information for Arc-111

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on established safety protocols for handling potent, powdered cytotoxic compounds. "Arc-111" is a placeholder identifier. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for any chemical you are working with. In the absence of an SDS, the following precautions for highly potent compounds must be strictly followed.

This document provides immediate, essential guidance for the safe handling, use, and disposal of this compound, a potent, powdered cytotoxic agent. Adherence to these protocols is mandatory to mitigate risks of occupational exposure, which can occur through inhalation of particles, skin contact, or accidental ingestion.[1][2]

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards.[3] Before any personal protective equipment (PPE) is considered, appropriate engineering controls must be in place.[4][5]

  • Primary Containment: All handling of open powders or concentrated solutions of this compound, including weighing and reconstitution, must be conducted within a designated containment device.[6][7]

    • Recommended: A containment ventilated enclosure (CVE), a Class II, Type B2 Biological Safety Cabinet (BSC) that is 100% exhausted, or a glovebox isolator.[3][6][8] These systems use negative pressure and HEPA filtration to prevent airborne particles from escaping into the laboratory.[3]

  • Secondary Containment: The room where the primary containment device is located should be under negative pressure relative to adjacent areas, with at least 12 air changes per hour (ACPH).[8] Access to this area must be restricted to authorized personnel.[8]

Personal Protective Equipment (PPE) for Handling this compound

Correct and consistent use of appropriate PPE is the primary defense against exposure when engineering controls are in place.[1][9] Personnel must receive training on the proper donning and doffing of all required PPE.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves compliant with ASTM D6978-05 standard.[1][10]Provides a robust barrier against chemical permeation. Double-gloving offers added protection if the outer glove is breached.[1] The inner glove should be tucked under the gown cuff, with the outer glove worn over the cuff.[1]
Gown Disposable, impermeable gown with a solid front, long sleeves, and tight-fitting cuffs.[1][2]Protects against splashes and contamination of personal clothing. Polypropylene with a polyethylene coating is a common and effective material.[1]
Eye/Face Protection Full-face shield or safety goggles used in conjunction with a face mask.[1]Protects mucous membranes of the eyes, nose, and mouth from splashes and aerosolized particles.[9]
Respiratory Protection An N95 respirator or higher is required if there is any risk of aerosol generation outside of a primary containment device (e.g., during a large spill cleanup).[6][11]Standard surgical masks do not provide adequate protection against fine airborne particles.[7]
Additional PPE Disposable shoe covers and head covering.[12]Prevents the tracking and spread of contaminants out of the designated handling area.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the workflow for handling this compound from receipt to disposal, ensuring safety at every stage.

Experimental Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Post-Procedure & Disposal Phase A 1. Assemble Materials (this compound, Spill Kit, PPE) B 2. Don Full PPE (Double gloves, Gown, etc.) A->B C 3. Prepare Containment Area (Verify BSC/Isolator function) B->C D 4. Weigh & Reconstitute this compound (Inside primary containment) C->D E 5. Perform Experiment (Use Luer-lock fittings) D->E F 6. Decontaminate Surfaces (Detergent then 70% Alcohol) E->F G 7. Segregate & Dispose of Waste (In labeled cytotoxic containers) F->G H 8. Doff PPE (Remove outer gloves first) G->H H->H I 9. Personal Hygiene (Wash hands thoroughly) H->I

Workflow for safe handling of this compound.
  • Preparation :

    • Before starting, ensure a dedicated cytotoxic spill kit is immediately accessible.[1][13]

    • Don all required PPE as specified in the table above.

    • Prepare the work surface within the BSC or isolator by covering it with a disposable, plastic-backed absorbent pad.

  • Weighing and Reconstitution :

    • All manipulations of this compound powder must occur within the primary engineering control device to prevent aerosol generation.[13][14]

    • Use sealed containers and closed systems like split butterfly valves where possible to minimize exposure during transfers.[15]

    • When reconstituting, add diluent slowly to the powder to avoid splashing.

  • Experimental Use :

    • Use syringes and IV connections with Luer-lock fittings to prevent leakage and disconnection.[1]

    • All materials that come into contact with this compound are considered contaminated.

Disposal Plan

Proper segregation and disposal of cytotoxic waste are critical to prevent environmental contamination and accidental exposure.[16][17]

Waste TypeDisposal ContainerFinal Disposal Method
Sharps Puncture-resistant, leak-proof sharps container, clearly labeled as "Cytotoxic Waste."[16][18] Color-coded purple or red as per institutional policy.[18]High-temperature incineration.[17][19]
Contaminated PPE & Labware Thick, leak-proof plastic bags or rigid containers, clearly labeled as "Cytotoxic Waste."[20] Typically color-coded purple or yellow with a purple lid.[16]High-temperature incineration.[17][19]
Liquid Waste Designated, sealed, and leak-proof containers labeled as "Cytotoxic Liquid Waste."[1]Chemical neutralization (if validated for this compound) or high-temperature incineration.[18]
Grossly Contaminated Materials All materials from spill cleanup, including absorbent pads and broken glass (in a sharps container), must be disposed of as cytotoxic waste.[13][21]High-temperature incineration.[19][22]

Emergency Protocols: Spill and Exposure Management

Immediate and correct response to spills and exposures is crucial.

Spill Management Protocol

A Spill Occurs B 1. Alert Others & Secure Area A->B C 2. Don Full PPE (incl. respirator if powder spill) B->C D 3. Contain the Spill C->D E Powder Spill: Cover with damp towels D->E F Liquid Spill: Cover with absorbent pads D->F G 4. Clean Spill Area (Work from outside in) E->G F->G H 5. Collect Waste (Place in cytotoxic waste container) G->H I 6. Decontaminate Area (Clean twice with detergent, then with 70% alcohol) H->I J 7. Doff PPE & Dispose I->J K 8. Report Incident J->K

Logical steps for managing an this compound spill.
  • Isolate the Area : Immediately alert others and restrict access to the spill area.[12][13] If it is a powder spill, minimize air currents by closing doors and shutting off fans.[22]

  • Don PPE : Use the designated cytotoxic spill kit, which must include a respirator, chemical splash goggles, a gown, shoe covers, and double chemotherapy-rated gloves.[13]

  • Containment :

    • For powder spills , gently cover with damp absorbent towels to avoid making the powder airborne.[13][22]

    • For liquid spills , cover with absorbent pads, working from the outside of the spill inward to prevent spreading.[13][22]

  • Cleanup :

    • Collect any broken glass with forceps and place it in a cytotoxic sharps container.[21]

    • Place all contaminated absorbent materials into a designated cytotoxic waste bag or container.[13]

  • Decontamination : Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[13]

  • Reporting : Report the incident to the appropriate safety officer and complete all necessary documentation.[21]

Personnel Exposure Protocol
  • Skin Contact : Immediately remove contaminated clothing and wash the affected skin thoroughly with soap and copious amounts of water for at least 15 minutes.[12][23]

  • Eye Contact : Proceed immediately to an eyewash station and flush the affected eye(s) with water or isotonic eyewash for at least 15 minutes, holding the eyelid open.[21] Remove contact lenses if present.[21]

  • Inhalation : Move the affected person to fresh air immediately.

  • Seek Medical Attention : In all cases of exposure, seek immediate medical attention after initial decontamination and report the incident to occupational health.[2][23]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.